molecular formula C63H98O6 B057829 Triarachidonin CAS No. 23314-57-0

Triarachidonin

カタログ番号: B057829
CAS番号: 23314-57-0
分子量: 951.4 g/mol
InChIキー: HYVJNYYVNIYMDK-QSEXIABDSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triarachidonin, a specialized triglyceride exclusively esterified with arachidonic acid, serves as a critical and versatile biochemical tool for investigating lipid-mediated signaling pathways. This compound functions as a concentrated intracellular precursor and reservoir for arachidonic acid (AA). Upon enzymatic hydrolysis by lipases such as phospholipase A2 or diacylglycerol lipase, this compound releases free arachidonic acid, which is subsequently metabolized by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 enzymes into a vast array of potent bioactive mediators, including prostaglandins, thromboxanes, leukotrienes, and epoxyeicosatrienoic acids (EETs). Researchers utilize this compound to study the dynamics of eicosanoid biosynthesis, the role of lipid droplets in inflammatory responses, and the complex interplay between lipid metabolism and cellular signaling in physiology and disease models such as inflammation, cancer, and metabolic disorders. Its defined structure makes it an invaluable standard for mass spectrometry and chromatographic analysis in lipidomics. This high-purity compound is essential for advancing our understanding of lipid biochemistry and developing targeted therapeutic strategies.

特性

IUPAC Name

2,3-bis[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy]propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,34-39,43-48,60H,4-15,22-24,31-33,40-42,49-59H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,29-26-,30-27-,37-34-,38-35-,39-36-,46-43-,47-44-,48-45-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVJNYYVNIYMDK-QSEXIABDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC(OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H98O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

951.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(20:4(5Z,8Z,11Z,14Z)/20:4(5Z,8Z,11Z,14Z)/20:4(5Z,8Z,11Z,14Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005478
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Triarachidonin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triarachidonin, a triacylglycerol derived from the esterification of glycerol (B35011) with three molecules of arachidonic acid, is a significant lipid molecule of interest in various scientific disciplines. As a storage and transport form of the essential omega-6 fatty acid, arachidonic acid, its physicochemical properties are fundamental to understanding its biological roles, stability, and potential applications in drug delivery and nutritional science. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details the experimental methodologies for their determination, and illustrates its metabolic context through signaling pathway diagrams.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data are derived from experimental observations, many are predicted values from computational models due to the limited availability of specific experimental data for this particular triacylglycerol.

PropertyValueData Type
Molecular Formula C₆₃H₉₈O₆Experimental
Molecular Weight 951.45 g/mol Calculated
Physical State Solid[1] / LiquidExperimental
Melting Point Not experimentally determined. As a polyunsaturated triacylglycerol, it is expected to have a low melting point, likely below 0°C.Predicted
Boiling Point 862.8 ± 65.0 °CPredicted
Density 0.948 ± 0.06 g/cm³Predicted
Solubility - DMF: 10 mg/ml- Ethanol: 10 mg/ml- Ethanol:PBS (pH 7.2) (1:1): 500 µg/mlExperimental
LogP (Octanol-Water) 19.5Predicted
pKa Not applicable (non-ionizable)N/A
Storage Temperature -20°CRecommendation

Experimental Protocols

The determination of the physicochemical properties of triacylglycerols like this compound requires specific analytical techniques. Below are detailed methodologies for key experiments.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is the standard method for determining the melting characteristics of fats and oils.

Methodology:

  • Sample Preparation: A small amount of the this compound sample (typically 1-10 mg) is accurately weighed into an aluminum or hermetically sealed sample pan. An empty pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points and enthalpies of fusion (e.g., indium). The initial temperature is set to a point well below the expected melting range, and the final temperature is set well above. A controlled heating rate is programmed, typically ranging from 1 to 20°C/min.

  • Analysis: The sample and reference are heated at the programmed rate. The instrument records the heat flow difference between the sample and the reference.

  • Data Interpretation: A thermogram is generated, plotting heat flow against temperature. An endothermic peak represents the melting of the sample. The onset temperature of the peak is typically reported as the melting point. The area under the peak is proportional to the enthalpy of fusion.

dot

Caption: Workflow for Melting Point Determination using DSC.

Determination of Solubility

The solubility of a triacylglycerol in various solvents is a critical parameter for its application in formulations.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker bath is often used.

  • Phase Separation: After equilibration, the suspension is centrifuged or filtered to separate the undissolved solute from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) after derivatization to fatty acid methyl esters (FAMEs).

  • Data Reporting: Solubility is typically reported in units of mass per volume (e.g., mg/mL) or as a mole fraction at a specific temperature.

dot

G cluster_1 Solubility Determination Workflow Excess Solute Add Excess this compound to Solvent Equilibration Equilibrate at Constant Temperature (24-48h with agitation) Excess Solute->Equilibration Separation Separate Undissolved Solute (Centrifugation/Filtration) Equilibration->Separation Quantification Quantify Solute in Supernatant (HPLC or GC) Separation->Quantification Solubility Value Report Solubility (e.g., mg/mL) Quantification->Solubility Value

Caption: General Workflow for Experimental Solubility Determination.

Assessment of Oxidative Stability

Polyunsaturated triacylglycerols like this compound are susceptible to oxidation. Their stability can be assessed by various methods that measure the formation of primary and secondary oxidation products.

Methodology (Rancimat Method):

  • Sample Preparation: A precise amount of the this compound sample is placed in a reaction vessel.

  • Instrument Setup: The Rancimat instrument heats the sample to a specified temperature (e.g., 100-120°C) while bubbling a continuous stream of purified air through it.

  • Volatile Product Trapping: The volatile oxidation products (primarily formic acid) formed during oxidation are carried by the air stream into a measuring vessel containing deionized water.

  • Conductivity Measurement: The instrument continuously measures the conductivity of the water in the measuring vessel. As volatile acids dissolve, the conductivity increases.

  • Induction Time: The induction time is the time until a rapid increase in conductivity is observed, indicating the end of the sample's resistance to oxidation under the test conditions. A longer induction time signifies greater oxidative stability.

Signaling and Metabolic Pathways

This compound serves as a biological reservoir for arachidonic acid. Its metabolic fate is intrinsically linked to the arachidonic acid cascade, a critical signaling pathway involved in inflammation and cellular signaling.

Hydrolysis of this compound

The first step in the mobilization of arachidonic acid from this compound is its hydrolysis by lipases. This process releases free fatty acids and glycerol.

dot

G This compound This compound Lipases Lipases This compound->Lipases ArachidonicAcid Arachidonic Acid (x3) Lipases->ArachidonicAcid Hydrolysis Glycerol Glycerol Lipases->Glycerol

Caption: Enzymatic Hydrolysis of this compound.

The Arachidonic Acid Cascade

Once released, arachidonic acid is rapidly metabolized by three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) epoxygenase pathways. These pathways produce a diverse array of bioactive lipid mediators known as eicosanoids, which are involved in a wide range of physiological and pathological processes.

dot

G cluster_pathway Arachidonic Acid Cascade cluster_cox COX Pathway cluster_lox LOX Pathway cluster_cyp CYP Pathway AA Arachidonic Acid COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (e.g., 5-LOX) AA->LOX CYP Cytochrome P450 Epoxygenases AA->CYP Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs HETEs Hydroxyeicosatetraenoic Acids (HETEs) CYP->HETEs

Caption: Major Metabolic Pathways of Arachidonic Acid.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While comprehensive experimental data for this specific molecule is limited, the provided information, based on predictions and data from analogous compounds, offers valuable insights for researchers and professionals in drug development and lipid science. The detailed experimental protocols and metabolic pathway diagrams serve as a practical resource for further investigation and application of this compound in various scientific contexts. Future research should focus on obtaining precise experimental data for properties such as the melting point and expanding the solubility profile in a wider range of pharmaceutically relevant solvents to further enhance its potential applications.

References

A Comprehensive Technical Guide to Triarachidonin: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of triarachidonin, a polyunsaturated triglyceride of significant interest in lipid research and drug development. This document details its chemical structure, physicochemical properties, and its crucial role as a precursor to the eicosanoid signaling cascade.

Chemical Identity and Structure

This compound is a triacylglycerol in which the glycerol (B35011) backbone is esterified with three units of arachidonic acid, a 20-carbon polyunsaturated omega-6 fatty acid.

Chemical Formula: C₆₃H₉₈O₆[1][2][3]

IUPAC Name: 2,3-bis[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy]propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate[1]

Synonyms: 1,2,3-Tri-(5,8,11,14-eicosatetraenoyl)glycerol, Tri-5(Z),8(Z),11(Z),14(Z)-Eicosatetraenonin[1]

The structure of this compound consists of a central glycerol molecule linked to three arachidonic acid chains via ester bonds. The four cis double bonds in each arachidonic acid chain are located at the 5th, 8th, 11th, and 14th carbon positions.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in the tables below. It is important to note that some of these values are predicted through computational models due to a lack of extensive experimental data in the public domain.

Table 1: General and Physical Properties of this compound

PropertyValueSource
Molecular Weight951.45 g/mol
Physical StateSolid
Boiling Point (Predicted)862.8 ± 65.0 °C
Density (Predicted)0.948 ± 0.06 g/cm³

Table 2: Solubility of this compound

SolventSolubilitySource
Dimethylformamide (DMF)10 mg/mL
Ethanol10 mg/mL
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL

Experimental Protocols

Synthesis

A general and effective method for the synthesis of polyunsaturated triglycerides such as this compound is through the sodium methoxide-catalyzed interesterification of a simple triglyceride (e.g., triacetin) with the methyl ester of the desired fatty acid (methyl arachidonate).

General Protocol:

  • Reaction Setup: A dry, inert atmosphere (e.g., argon or nitrogen) is crucial to prevent oxidation of the polyunsaturated fatty acids. The reaction is typically carried out in a round-bottom flask equipped with a magnetic stirrer.

  • Reactants: Triacetin and a molar excess of methyl arachidonate (B1239269) are combined in the reaction vessel.

  • Catalysis: A solution of sodium methoxide (B1231860) in methanol (B129727) is added dropwise to the stirred mixture. The reaction is allowed to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration, which should be optimized for this specific synthesis.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting materials and the formation of the triglyceride product.

  • Quenching and Extraction: Upon completion, the reaction is quenched, for instance, by the addition of a weak acid. The product is then extracted using an appropriate organic solvent (e.g., hexane (B92381) or diethyl ether). The organic layer is washed with brine and dried over an anhydrous salt like sodium sulfate.

  • Purification: The crude product is purified to remove unreacted starting materials and byproducts. Silver resin chromatography is a highly effective technique for purifying polyunsaturated triglycerides. The stationary phase consists of a resin impregnated with silver ions, which interact with the double bonds of the fatty acid chains, allowing for separation based on the degree of unsaturation. A solvent gradient (e.g., acetonitrile/acetone) can be used for elution.

Characterization

The identity and purity of the synthesized this compound can be confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Key signals for this compound would include those corresponding to the glycerol backbone protons, the olefinic protons of the double bonds, the allylic protons, and the terminal methyl protons of the fatty acid chains.

    • ¹³C NMR: Shows the chemical shifts of the carbon atoms, including the carbonyl carbons of the ester linkages, the olefinic carbons, and the carbons of the glycerol backbone and the aliphatic chains.

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI-MS): This technique can be used to determine the molecular weight of this compound. Adducts with sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺) are commonly observed. In-silico data suggests precursor m/z values of approximately 973.7 for the sodium adduct and 968.7 for the ammonium adduct.

    • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide structural information, confirming the presence of arachidonic acid moieties.

  • Chromatographic Techniques:

    • Thin-Layer Chromatography (TLC): A quick and simple method to assess the purity of the product and to monitor the progress of the synthesis.

    • Gas Chromatography (GC): After transesterification of the triglyceride to its fatty acid methyl esters (FAMEs), GC can be used to confirm that arachidonic acid is the only fatty acid component.

Biological Significance and Signaling Pathways

The primary biological role of this compound is to serve as a storage and delivery vehicle for arachidonic acid. Upon physiological demand, this compound is hydrolyzed by lipases, releasing free arachidonic acid into the cellular environment. This free arachidonic acid is a critical precursor to a vast array of potent signaling molecules known as eicosanoids. The metabolism of arachidonic acid proceeds through three major enzymatic pathways:

  • Cyclooxygenase (COX) Pathway: This pathway, catalyzed by COX-1 and COX-2 enzymes, leads to the production of prostaglandins (B1171923) and thromboxanes, which are involved in inflammation, pain, fever, and platelet aggregation.

  • Lipoxygenase (LOX) Pathway: The LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) convert arachidonic acid into leukotrienes and lipoxins. Leukotrienes are potent mediators of inflammation and allergic reactions, while lipoxins are involved in the resolution of inflammation.

  • Cytochrome P450 (CYP) Pathway: This pathway generates epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which have diverse roles in regulating vascular tone, inflammation, and ion transport.

Studies have shown that this compound can stimulate the synthesis of prostaglandins in the kidney in a dose-dependent manner, highlighting its role as a direct precursor for this pathway.

Logical Flow of this compound Metabolism

The following diagram illustrates the central role of this compound as a source of arachidonic acid for the eicosanoid signaling pathways.

Triarachidonin_Metabolism This compound This compound (Storage) Arachidonic_Acid Arachidonic Acid (Free) This compound->Arachidonic_Acid Lipase Hydrolysis COX Cyclooxygenase (COX) Pathway Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Pathway Arachidonic_Acid->LOX CYP Cytochrome P450 (CYP) Pathway Arachidonic_Acid->CYP Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX->Prostaglandins_Thromboxanes Leukotrienes_Lipoxins Leukotrienes & Lipoxins LOX->Leukotrienes_Lipoxins EETs_HETEs EETs & HETEs CYP->EETs_HETEs Experimental_Workflow cluster_cell_culture Cell Culture cluster_analysis Analysis Cell_Culture Cell Line of Interest Treatment Treatment with This compound Cell_Culture->Treatment Lipid_Extraction Lipid Extraction Treatment->Lipid_Extraction Western_Blot Western Blot (Pathway Proteins) Treatment->Western_Blot qPCR RT-qPCR (Gene Expression) Treatment->qPCR LC_MS LC-MS/MS Analysis (Eicosanoids) Lipid_Extraction->LC_MS

References

A Comprehensive Technical Guide to the Synthesis and Purification of Triarachidonin for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the methodologies for the synthesis and purification of triarachidonin, a triglyceride derived from the esterification of glycerol (B35011) with three molecules of the omega-6 polyunsaturated fatty acid, arachidonic acid. Given its biological significance as a storage form of arachidonic acid, a precursor to a vast array of signaling molecules, the availability of high-purity this compound is crucial for a range of research applications in lipidomics, cell biology, and pharmacology. This document outlines both chemical and enzymatic synthesis strategies, comprehensive purification protocols, and analytical characterization techniques.

Synthesis of this compound

The synthesis of this compound involves the esterification of a glycerol backbone with three equivalents of arachidonic acid. This can be achieved through both chemical and enzymatic approaches, each with distinct advantages and considerations.

Chemical Synthesis

Chemical synthesis offers a direct route to this compound, typically through the acylation of glycerol with an activated form of arachidonic acid. A common approach involves the use of a coupling agent to facilitate the ester bond formation.

Experimental Protocol: Chemical Synthesis of this compound

This protocol is a generalized procedure based on established methods for the synthesis of triacylglycerols containing polyunsaturated fatty acids.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve glycerol (1 equivalent) and arachidonic acid (3.3 equivalents) in anhydrous dichloromethane. The use of a slight excess of arachidonic acid ensures complete esterification.

  • Coupling Agent Addition: To the stirred solution, add 4-dimethylaminopyridine (DMAP) (0.3 equivalents) as a catalyst, followed by the slow, portion-wise addition of N,N'-dicyclohexylcarbodiimide (DCC) (3.3 equivalents) at 0°C. DCC acts as a dehydrating agent, facilitating the esterification.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (9:1 v/v).

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filtrate successively with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Quantitative Data Summary: Chemical Synthesis

ParameterValueReference
Molar Ratio (Arachidonic Acid:Glycerol)3.3 : 1General Protocol
CatalystDCC/DMAPGeneral Protocol
SolventDichloromethaneGeneral Protocol
Reaction Time24 - 48 hoursGeneral Protocol
Theoretical Yield>90% (crude)Extrapolated
Enzymatic Synthesis

Enzymatic synthesis, utilizing lipases, offers a milder and more selective alternative to chemical methods, minimizing the risk of isomerization or degradation of the polyunsaturated fatty acid chains. Immobilized lipases are often preferred for their stability and reusability.

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol is based on general procedures for the lipase-catalyzed synthesis of triacylglycerols.

Materials:

  • Glycerol

  • Arachidonic acid

  • Immobilized lipase (B570770) (e.g., Novozym 435, Lipozyme RM IM)

  • Solvent (e.g., hexane or solvent-free system)

  • Molecular sieves (optional, for water removal)

Procedure:

  • Reaction Setup: Combine glycerol (1 equivalent) and arachidonic acid (3-4 equivalents) in a suitable reaction vessel. The reaction can be performed in a solvent such as hexane or under solvent-free conditions.

  • Enzyme Addition: Add the immobilized lipase (typically 5-10% by weight of the total substrates). For solvent-free systems, ensure efficient mixing.

  • Reaction Conditions: Incubate the mixture at a controlled temperature, typically between 40-60°C, with continuous stirring or shaking. The optimal temperature will depend on the specific lipase used. The reaction is often carried out under vacuum to remove water produced during the esterification, which drives the equilibrium towards product formation.

  • Monitoring: Monitor the reaction progress by analyzing aliquots using TLC or gas chromatography (GC) to determine the consumption of arachidonic acid and the formation of this compound.

  • Enzyme Removal: Once the reaction has reached the desired conversion, remove the immobilized lipase by filtration.

  • Product Isolation: The resulting mixture will contain this compound, as well as unreacted starting materials and potentially mono- and diacylglycerol intermediates. The crude product can then be purified.

Quantitative Data Summary: Enzymatic Synthesis

ParameterValueReference
Molar Ratio (Arachidonic Acid:Glycerol)3-4 : 1General Protocol
CatalystImmobilized Lipase[1][2][3]
Temperature40 - 60 °C[2][4]
Reaction Time24 - 72 hours
Conversion RateVariable (dependent on conditions)

Synthesis Pathways Diagram

Synthesis_Pathways cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Glycerol_C Glycerol Triarachidonin_C This compound Glycerol_C->Triarachidonin_C DCC, DMAP, DCM AA_C Arachidonic Acid AA_C->Triarachidonin_C Glycerol_E Glycerol Triarachidonin_E This compound Glycerol_E->Triarachidonin_E Immobilized Lipase, 40-60°C AA_E Arachidonic Acid AA_E->Triarachidonin_E

Caption: Chemical and enzymatic pathways for the synthesis of this compound.

Purification of this compound

Purification is a critical step to isolate this compound from unreacted starting materials, byproducts, and reaction intermediates. The choice of purification method depends on the scale of the synthesis and the desired purity of the final product.

Silica Gel Column Chromatography

For laboratory-scale purification, silica gel column chromatography is a widely used and effective method. The separation is based on the polarity of the components in the crude mixture.

Experimental Protocol: Column Chromatography Purification

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass chromatography column

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column. Allow the silica gel to settle, and then add a small layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent like hexane or dichloromethane and load it onto the column.

  • Elution: Elute the column with a mobile phase of increasing polarity. A common gradient starts with pure hexane to elute non-polar impurities, followed by a gradual increase in the proportion of ethyl acetate (e.g., 1% to 10% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor their composition by TLC. This compound, being a non-polar triglyceride, will elute with a low percentage of ethyl acetate in hexane.

  • Product Isolation: Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.

Purification Workflow Diagram

Purification_Workflow Crude Crude this compound Mixture Column Silica Gel Column Chromatography Crude->Column Primary Purification Pure Pure this compound Column->Pure If Purity is Sufficient Analysis Purity Analysis (TLC, HPLC) Column->Analysis HPLC Preparative HPLC HPLC->Pure High Purity Analysis->HPLC If Further Purification Needed

Caption: General workflow for the purification of this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity or for purifying smaller quantities, preparative reversed-phase HPLC is an excellent method.

Experimental Protocol: Preparative HPLC Purification

Materials:

  • Partially purified this compound

  • Acetonitrile (B52724) (HPLC grade)

  • Isopropanol (HPLC grade)

  • Preparative C18 HPLC column

Procedure:

  • System Setup: Equilibrate a preparative reversed-phase C18 column with the initial mobile phase, typically a mixture of acetonitrile and isopropanol.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent that is compatible with the mobile phase.

  • Injection and Elution: Inject the sample onto the column and elute with a gradient of increasing organic solvent concentration to separate the triacylglycerol species. The exact gradient will need to be optimized based on the specific column and system.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak, as detected by a suitable detector (e.g., UV or evaporative light scattering detector).

  • Solvent Removal: Remove the solvent from the collected fractions under reduced pressure to obtain the highly purified this compound.

Quantitative Data Summary: Purification

TechniqueStationary PhaseMobile Phase ExamplePurity Achieved
Column ChromatographySilica GelHexane:Ethyl Acetate Gradient>95%
Preparative HPLCC18 Reversed-PhaseAcetonitrile/Isopropanol Gradient>99%

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.

  • ¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the glycerol backbone protons (in the range of 4.0-5.5 ppm) and the numerous protons of the three arachidonoyl chains, including the olefinic protons (around 5.3-5.4 ppm) and the bis-allylic protons (around 2.8 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester groups (around 172-173 ppm), the glycerol backbone carbons (around 62 and 69 ppm), and the various sp² and sp³ hybridized carbons of the arachidonoyl chains.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide information about the fatty acid composition.

  • Electrospray Ionization (ESI-MS): This technique will typically show the sodiated or protonated molecular ion of this compound, confirming its molecular weight (C₆₃H₉₈O₆, MW: 951.45 g/mol ).

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can confirm the presence of arachidonic acid as the constituent fatty acid.

Analytical Characterization Summary

TechniqueExpected Key Observations
¹H NMR Signals for glycerol backbone protons (~4.0-5.5 ppm), olefinic protons (~5.3-5.4 ppm), bis-allylic protons (~2.8 ppm)
¹³C NMR Signals for ester carbonyl carbons (~172-173 ppm), glycerol carbons (~62, 69 ppm), olefinic carbons (~127-130 ppm)
ESI-MS [M+Na]⁺ at m/z ~974.7 or [M+H]⁺ at m/z ~952.7
Purity (HPLC) Single major peak with retention time characteristic of a C20:4 triglyceride

Logical Relationship of Characterization

Characterization_Logic Synthesized Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Synthesized->NMR MS Mass Spectrometry (ESI, MS/MS) Synthesized->MS HPLC_A Analytical HPLC Synthesized->HPLC_A Structure Structural Confirmation NMR->Structure MW Molecular Weight Confirmation MS->MW Purity Purity Assessment HPLC_A->Purity Final Characterized this compound Structure->Final MW->Final Purity->Final

Caption: Logical flow of analytical techniques for this compound characterization.

This guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available instrumentation to ensure the production of high-quality material for their research needs.

References

Triarachidonin: A Technical Guide to Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, abundance, and analytical methodologies for triarachidonin. This compound, a triacylglycerol containing three arachidonic acid molecules, is a significant lipid molecule due to the physiological importance of its constituent fatty acid. Arachidonic acid is a key precursor to a wide range of bioactive eicosanoids involved in inflammation, immunity, and cell signaling. Understanding the natural sources and precise quantification of this compound is crucial for research in nutrition, pharmacology, and drug development.

Natural Sources and Abundance of this compound

The primary and most commercially significant natural source of arachidonic acid-rich oil, and by extension, triacylglycerols containing arachidonic acid, is the filamentous fungus Mortierella alpina.[1][2][3][4][5] This oleaginous fungus is capable of producing lipids up to 50% of its dry weight, with a high proportion of this lipid being in the form of triacylglycerols. While arachidonic acid is a major constituent of these triacylglycerols, the specific abundance of this compound (the homogenous triacylglycerol containing only arachidonic acid) is not extensively documented in publicly available literature. Research has predominantly focused on the total arachidonic acid content within the fungal oil.

Animal fats also contain arachidonic acid as a component of their triacylglycerols, though typically at lower concentrations than in Mortierella alpina oil. The specific concentration of this compound in various animal fats is not well-quantified in the available scientific literature.

Quantitative Data on Arachidonic Acid in Mortierella alpina Oil

The following table summarizes the reported abundance of arachidonic acid in the total fatty acids of oil extracted from Mortierella alpina. It is important to note that this represents the proportion of arachidonic acid available for incorporation into triacylglycerols, not the direct percentage of this compound.

Source OrganismStrainTotal Arachidonic Acid (% of Total Fatty Acids)Reference
Mortierella alpinaGeneral30 - 70%
Mortierella alpinaAF≥ 40%

Note: The direct quantitative abundance of this compound as a specific molecular species within Mortierella alpina oil and other natural sources is not consistently reported in the reviewed scientific literature. The data presented reflects the total arachidonic acid content, which is primarily esterified into triacylglycerols.

Experimental Protocols

Lipid Extraction from Mortierella alpina (Modified Folch Method)

This protocol describes the extraction of total lipids from fungal biomass, which is a crucial first step for the subsequent analysis of this compound.

Materials:

  • Lyophilized Mortierella alpina mycelia

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Glass homogenizer

  • Centrifuge

  • Rotary evaporator

  • Glass vials

Procedure:

  • Weigh a known amount of lyophilized Mortierella alpina mycelia.

  • Add the mycelia to a glass homogenizer.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenizer. The solvent volume should be approximately 20 times the biomass weight.

  • Homogenize the sample for 2-3 minutes to disrupt the cells.

  • Transfer the homogenate to a centrifuge tube.

  • Centrifuge at 3000 x g for 10 minutes to pellet the cell debris.

  • Carefully collect the supernatant (lipid extract) and transfer it to a clean tube.

  • To the supernatant, add 0.2 volumes of 0.9% NaCl solution to wash the extract and remove non-lipid contaminants.

  • Vortex the mixture gently and centrifuge at 1000 x g for 5 minutes to facilitate phase separation.

  • Carefully remove the upper aqueous phase.

  • Collect the lower chloroform phase containing the lipids.

  • Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

  • Resuspend the lipid extract in a known volume of chloroform:methanol (2:1, v/v) for storage at -20°C until analysis.

G cluster_extraction Lipid Extraction Workflow start Start: Fungal Biomass homogenize Homogenization in Chloroform:Methanol (2:1) start->homogenize centrifuge1 Centrifugation (3000 x g) homogenize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant wash Wash with 0.9% NaCl supernatant->wash centrifuge2 Centrifugation (1000 x g) wash->centrifuge2 collect_lipid Collect Lower Chloroform Phase centrifuge2->collect_lipid evaporate Solvent Evaporation collect_lipid->evaporate end End: Total Lipid Extract evaporate->end

Lipid Extraction Workflow from Fungal Biomass.
Quantification of Triacylglycerols by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol outlines a general method for the analysis of the fatty acid composition of the extracted lipids after conversion to fatty acid methyl esters (FAMEs). This allows for the quantification of arachidonic acid within the triacylglycerol fraction.

Materials:

  • Total lipid extract

  • Methanolic HCl (1.25 M)

  • Hexane (B92381)

  • Internal standard (e.g., C17:0 FAME)

  • Gas chromatograph with FID detector

  • Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560)

Procedure:

  • Transesterification:

    • Take a known amount of the lipid extract in a screw-capped glass tube.

    • Add a known amount of the internal standard.

    • Add 2 mL of methanolic HCl.

    • Seal the tube and heat at 80°C for 2 hours.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of distilled water, and vortex thoroughly.

    • Allow the phases to separate and carefully collect the upper hexane layer containing the FAMEs.

  • GC-FID Analysis:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp to 200°C at 10°C/minute.

      • Ramp to 240°C at 5°C/minute, hold for 10 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injection Volume: 1 µL

  • Quantification:

    • Identify the arachidonic acid methyl ester peak based on its retention time relative to standards.

    • Calculate the concentration of arachidonic acid by comparing its peak area to the peak area of the internal standard.

Analysis of Intact Triacylglycerols by HPLC-MS/MS

This protocol provides a method for the direct analysis of intact triacylglycerol species, which can be used to identify and quantify this compound.

Materials:

  • Total lipid extract

  • Acetonitrile

  • Isopropanol

  • Ammonium (B1175870) formate

  • HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI or APCI source

  • C18 reversed-phase HPLC column

Procedure:

  • Sample Preparation:

    • Dilute the total lipid extract in a suitable solvent mixture, such as isopropanol/acetonitrile (1:1, v/v).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC-MS/MS Analysis:

    • Mobile Phase A: Acetonitrile/Water (90:10, v/v) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate.

    • Gradient Elution: A suitable gradient from Mobile Phase A to Mobile Phase B to separate the triacylglycerol species based on their hydrophobicity.

    • Column Temperature: 40°C

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Spectrometry:

      • Full scan mode to identify the [M+NH4]+ or [M+Na]+ adducts of triacylglycerols.

      • Tandem MS (MS/MS) fragmentation of the precursor ion corresponding to this compound (m/z for [C63H98O6+NH4]+ is approximately 968.77) to confirm the presence of arachidonic acid fragments.

  • Quantification:

    • Quantification can be achieved using an external standard curve of a commercially available this compound standard or by relative quantification based on the peak area of the identified this compound species.

Signaling Pathways and Biosynthesis

While this compound itself is primarily an energy storage molecule, its constituent, arachidonic acid, is a critical precursor in several signaling pathways. The biosynthesis of triacylglycerols in Mortierella alpina involves a series of enzymatic steps starting from acetyl-CoA.

G cluster_biosynthesis Triacylglycerol Biosynthesis Pathway in Mortierella alpina acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa fas Fatty Acid Synthase (FAS) malonyl_coa->fas palmitic_acid Palmitic Acid (16:0) fas->palmitic_acid elongases Elongases palmitic_acid->elongases desaturases Desaturases (Δ9, Δ12, Δ6, Δ5) elongases->desaturases arachidonic_acid Arachidonic Acid (20:4n-6) desaturases->arachidonic_acid glycerol_3p Glycerol-3-Phosphate lpa Lysophosphatidic Acid glycerol_3p->lpa Arachidonoyl-CoA pa Phosphatidic Acid lpa->pa Arachidonoyl-CoA dag Diacylglycerol (DAG) pa->dag tag Triacylglycerol (TAG) (including this compound) dag->tag Arachidonoyl-CoA gpat GPAT lpapat LPAPAT pap PAP dgat DGAT

Simplified Triacylglycerol Biosynthesis Pathway.

References

Triarachidonin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Triarachidonin, a triglyceride of arachidonic acid. This document covers its fundamental chemical properties, proposed synthesis, potential biological significance in signaling pathways, and detailed experimental protocols for its study.

Core Data Presentation

For ease of reference and comparison, the key quantitative data for this compound is summarized in the table below.

PropertyValueReference
CAS Number 23314-57-0[1][2][3]
Molecular Weight 951.45 g/mol [3][4]
Molecular Formula C₆₃H₉₈O₆
Physical Description Solid
Synonyms Glyceryl triarachidonate, (all-Z)-5,8,11,14-Eicosatetraenoic acid, 1,2,3-propanetriyl ester

Proposed Synthesis of this compound

Proposed Chemical Synthesis: Acid-Catalyzed Esterification

This method involves the direct esterification of glycerol (B35011) with an excess of arachidonic acid in the presence of an acid catalyst.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve glycerol in a suitable inert solvent such as toluene.

  • Addition of Arachidonic Acid: Add a threefold molar excess of arachidonic acid to the glycerol solution.

  • Catalyst Addition: Introduce a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Reaction Conditions: Heat the mixture to a temperature of approximately 160°C with continuous stirring under a nitrogen atmosphere to prevent oxidation of the polyunsaturated fatty acid. A Dean-Stark apparatus can be used to remove the water generated during the esterification, driving the reaction to completion.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be purified by column chromatography on silica (B1680970) gel.

Proposed Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis offers the advantage of milder reaction conditions and higher specificity, which is particularly beneficial when working with easily oxidizable substrates like arachidonic acid.

Experimental Protocol:

  • Reactant and Enzyme Preparation: In a suitable solvent (e.g., hexane), combine glycerol and arachidonic acid (in a 1:3 molar ratio).

  • Enzyme Addition: Add an immobilized lipase (B570770), such as Candida antarctica lipase B (Novozym 435), to the reaction mixture.

  • Reaction Conditions: Incubate the mixture at a moderate temperature (e.g., 50-60°C) with gentle agitation. The reaction should be carried out under a nitrogen atmosphere.

  • Monitoring the Reaction: Monitor the formation of this compound using TLC or HPLC.

  • Work-up and Purification: After the reaction reaches equilibrium or completion, the immobilized enzyme can be removed by filtration. The solvent is then evaporated, and the resulting this compound is purified using column chromatography.

Biological Significance and Signaling Pathways

This compound, as a triacylglycerol of arachidonic acid, is anticipated to be a biologically active molecule, primarily through the release of its constituent arachidonic acid by cellular lipases. Arachidonic acid is a key precursor to a variety of potent signaling molecules, most notably the prostaglandins.

The Prostaglandin (B15479496) Synthesis Pathway

A study on the related compound, diarachidonin, has shown that it stimulates the production of prostaglandin E2 (PGE2) in rabbit kidney medulla slices. It is therefore highly probable that this compound exerts its biological effects by serving as a source of arachidonic acid for the cyclooxygenase (COX) pathway, leading to the synthesis of prostaglandins.

The key steps in this pathway are:

  • Release of Arachidonic Acid: Cellular lipases hydrolyze this compound to release free arachidonic acid.

  • Conversion to Prostaglandin H2 (PGH2): Arachidonic acid is converted to PGH2 by the action of cyclooxygenase enzymes (COX-1 and COX-2).

  • Synthesis of Prostaglandin E2 (PGE2): PGH2 is then isomerized to PGE2 by prostaglandin E synthases.

  • Downstream Signaling: PGE2 binds to its G-protein coupled receptors (EP1, EP2, EP3, and EP4) on target cells, activating various downstream signaling cascades, including those involving cyclic AMP (cAMP) and intracellular calcium, to elicit a physiological response.

Prostaglandin_Synthesis_Pathway This compound This compound Lipases Cellular Lipases This compound->Lipases Arachidonic_Acid Arachidonic Acid Lipases->Arachidonic_Acid COX Cyclooxygenase (COX-1/COX-2) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGES PGE Synthase PGH2->PGES PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 EP_Receptors EP Receptors (EP1-4) PGE2->EP_Receptors Signaling Downstream Signaling Cascades (cAMP, Ca2+) EP_Receptors->Signaling Response Physiological Response Signaling->Response

Prostaglandin E2 Synthesis from this compound.

Experimental Protocols

To investigate the biological effects of this compound, a key experiment would be to determine its ability to stimulate PGE2 production in a relevant cell culture model.

In Vitro Assay for Prostaglandin E2 Production

This protocol describes a method to quantify the production of PGE2 by cultured cells, such as macrophages or kidney cells, in response to stimulation with this compound.

Materials:

  • Cell line of interest (e.g., murine macrophages)

  • Cell culture medium (e.g., RPMI-1640)

  • This compound

  • Lipopolysaccharide (LPS, as a positive control)

  • PGE2 ELISA kit

  • 24-well tissue culture plates

Experimental Workflow:

  • Cell Seeding: Seed the cells into 24-well plates at an appropriate density and allow them to adhere overnight.

  • Cell Stimulation:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., ethanol).

    • Dilute the this compound stock solution in serum-free cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 100 µM).

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of ethanol) and a positive control (e.g., 100 ng/mL LPS).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • Sample Preparation: Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cellular debris.

  • PGE2 Quantification:

    • Perform a serial dilution of the PGE2 standard provided in the ELISA kit to generate a standard curve.

    • Follow the manufacturer's instructions for the PGE2 ELISA kit to measure the concentration of PGE2 in the collected supernatants and the standards.

  • Data Analysis: Calculate the concentration of PGE2 in each sample by interpolating from the standard curve. Compare the PGE2 levels in the this compound-treated groups to the vehicle control to determine the effect of this compound on PGE2 production.

Experimental_Workflow Start Start Seed_Cells Seed Cells in 24-well Plates Start->Seed_Cells Stimulate_Cells Stimulate Cells with this compound (and controls) Seed_Cells->Stimulate_Cells Incubate Incubate for 24 hours Stimulate_Cells->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Centrifuge Centrifuge to Remove Debris Collect_Supernatant->Centrifuge Quantify_PGE2 Quantify PGE2 using ELISA Centrifuge->Quantify_PGE2 Analyze_Data Analyze Data and Compare Groups Quantify_PGE2->Analyze_Data End End Analyze_Data->End

Workflow for PGE2 Production Assay.

References

The Biological Role of Triarachidonin in Cellular Processes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triarachidonin is a triacylglycerol molecule containing three units of the omega-6 polyunsaturated fatty acid, arachidonic acid. While research on the direct biological roles of this compound is limited, its significance lies in its function as a storage and transport form of arachidonic acid, a critical precursor to a vast array of signaling molecules involved in numerous cellular processes. This guide provides a comprehensive overview of the current understanding of this compound's metabolism, its place within cellular lipid dynamics, and the subsequent biological activities of its constituent arachidonic acid. We will delve into the enzymatic hydrolysis of this compound, the signaling pathways of its metabolites, and relevant experimental methodologies for its study.

Introduction to this compound

This compound is a neutral lipid belonging to the triacylglycerol (TAG) class. Structurally, it consists of a glycerol (B35011) backbone esterified to three arachidonic acid molecules. In cellular contexts, this compound is primarily found within lipid droplets, which are dynamic organelles responsible for the storage and regulation of neutral lipids. The primary biological significance of this compound is its role as a dense depot of arachidonic acid. When cellular demand for arachidonic acid arises, for instance, during inflammatory responses or for the synthesis of signaling molecules, it can be mobilized from these TAG stores.

Metabolism of this compound

The liberation of arachidonic acid from the glycerol backbone of this compound is a critical step in its metabolic utilization. This process, known as lipolysis, is catalyzed by a series of intracellular lipases.

Key Lipases in Triacylglycerol Hydrolysis

Two key enzymes are responsible for the sequential hydrolysis of triacylglycerols in adipocytes and other cells: Adipose Triglyceride Lipase (B570770) (ATGL) and Hormone-Sensitive Lipase (HSL).

  • Adipose Triglyceride Lipase (ATGL): ATGL, also known as patatin-like phospholipase domain-containing protein 2 (PNPLA2), catalyzes the initial and rate-limiting step in triacylglycerol hydrolysis, cleaving the first fatty acid to produce diacylglycerol and a free fatty acid.[1][2] ATGL exhibits high substrate specificity for triacylglycerols over other lipids.[3]

  • Hormone-Sensitive Lipase (HSL): HSL can hydrolyze triacylglycerols, diacylglycerols, and monoacylglycerols.[4] It demonstrates a higher affinity for diacylglycerols, efficiently converting the product of ATGL activity into monoacylglycerol and another free fatty acid.

The complete hydrolysis of this compound to glycerol and three molecules of arachidonic acid is a stepwise process initiated by ATGL and further processed by HSL and other monoacylglycerol lipases.

Quantitative Data on Lipase Activity
EnzymeSubstrate (Example)Km (µM)Vmax (nmol/min/mg)Source of Data (General Reference)
Adipose Triglyceride Lipase (ATGL)Triolein5 - 20100 - 500
Hormone-Sensitive Lipase (HSL)Diolein2 - 10200 - 1000

Note: The provided kinetic parameters are approximate values derived from studies on common tri- and diacylglycerols and are intended for illustrative purposes. The actual kinetics can be influenced by various factors, including the specific assay conditions and the physical state of the substrate.

Cellular Storage and Mobilization

Lipid Droplets: The Storage Hub

When cells are exposed to high concentrations of arachidonic acid, a significant portion is esterified into triacylglycerols, including this compound, and stored within lipid droplets. This sequestration serves a protective role, preventing the accumulation of high levels of free arachidonic acid, which can be cytotoxic. Lipid droplets are not merely static storage depots but are dynamic organelles that interact with other cellular components, including the endoplasmic reticulum and mitochondria, to regulate lipid trafficking and metabolism.

This compound as a Source of Arachidonic Acid

While lipid droplets serve as a reservoir for arachidonic acid, studies in neutrophils have suggested that the immediate source of arachidonic acid for eicosanoid synthesis upon cell stimulation is primarily the phospholipid fraction of cellular membranes, rather than the triglyceride stores. This suggests that the mobilization of arachidonic acid from this compound may be involved in longer-term processes or in providing arachidonic acid for reacylation into phospholipids, rather than for immediate signaling events in all cell types.

Biological Roles of Arachidonic Acid Metabolites

Once released from this compound, arachidonic acid is a substrate for three major enzymatic pathways, leading to the production of a diverse group of potent signaling molecules known as eicosanoids.

Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) metabolize arachidonic acid to prostaglandins (B1171923) and thromboxanes, which are involved in:

  • Inflammation

  • Pain and fever

  • Platelet aggregation

  • Regulation of blood pressure

Lipoxygenase (LOX) Pathway

The LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) convert arachidonic acid to leukotrienes and lipoxins, which play roles in:

  • Inflammatory and allergic responses

  • Immune cell recruitment and activation

  • Resolution of inflammation

Cytochrome P450 (CYP) Pathway

The CYP epoxygenases and hydroxylases metabolize arachidonic acid to epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which are involved in:

  • Regulation of vascular tone

  • Renal function

  • Cellular proliferation

Experimental Protocols

Quantification of Triacylglycerol in Cells

This protocol provides a method for the colorimetric quantification of total triacylglycerol content in cultured cells.

Materials:

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Chloroform:Methanol (2:1, v/v)

  • Triglyceride Quantification Kit (colorimetric or fluorometric)

  • Spectrophotometer or fluorometer

Procedure:

  • Wash cultured cells with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer.

  • Homogenize the lysate and collect a portion for protein quantification (e.g., BCA assay).

  • To the remaining lysate, add chloroform:methanol (2:1) to extract lipids.

  • Vortex vigorously and centrifuge to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Resuspend the lipid extract in the assay buffer provided with the triglyceride quantification kit.

  • Follow the manufacturer's instructions for the colorimetric or fluorometric assay.

  • Measure the absorbance or fluorescence and calculate the triglyceride concentration based on the provided standard curve.

  • Normalize the triglyceride content to the total protein concentration of the cell lysate.

In Vitro Lipase Activity Assay

This protocol describes a general method to measure the activity of lipases such as ATGL or HSL using a triacylglycerol substrate.

Materials:

  • Purified ATGL or HSL enzyme

  • This compound or other triacylglycerol substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 1 mM EDTA)

  • Fatty acid-free bovine serum albumin (BSA)

  • Radiolabeled this compound (e.g., [³H]-triarachidonin) or a colorimetric/fluorometric fatty acid detection kit

  • Scintillation counter or spectrophotometer/fluorometer

Procedure:

  • Prepare the substrate emulsion by sonicating the triacylglycerol with assay buffer containing BSA.

  • Add the purified lipase to the substrate emulsion to initiate the reaction.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • For radiolabeled substrate: Extract the released radiolabeled fatty acids using an organic solvent and quantify using a scintillation counter.

  • For non-radiolabeled substrate: Use a commercially available kit to measure the amount of free fatty acids released.

  • Calculate the enzyme activity as the amount of fatty acid released per unit time per amount of enzyme.

Visualizations

Signaling Pathways and Workflows

Lipolysis_Pathway This compound This compound (in Lipid Droplet) DAG Diacylglycerol-Arachidonate This compound->DAG MAG Monoacylglycerol-Arachidonate DAG->MAG Glycerol Glycerol MAG->Glycerol AA1 Arachidonic Acid AA2 Arachidonic Acid AA3 Arachidonic Acid ATGL ATGL ATGL->AA1 HSL HSL HSL->AA2 MGL MGL MGL->AA3

Caption: Hydrolysis of this compound by Lipases.

Arachidonic_Acid_Metabolism cluster_COX COX Pathway cluster_LOX LOX Pathway cluster_CYP CYP450 Pathway AA Arachidonic Acid COX COX-1, COX-2 AA->COX LOX 5-LOX, 12-LOX, 15-LOX AA->LOX CYP Cytochrome P450 AA->CYP Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes Lipoxins Lipoxins LOX->Lipoxins EETs EETs CYP->EETs HETEs HETEs CYP->HETEs

Caption: Major Metabolic Pathways of Arachidonic Acid.

Lipase_Assay_Workflow start Prepare Substrate Emulsion (this compound + Buffer + BSA) add_enzyme Add Purified Lipase (ATGL or HSL) start->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction incubate->stop_reaction quantify Quantify Released Arachidonic Acid stop_reaction->quantify calculate Calculate Enzyme Activity quantify->calculate

Caption: Workflow for an In Vitro Lipase Activity Assay.

Conclusion

This compound's primary established role in cellular processes is as a storage molecule for the biologically crucial fatty acid, arachidonic acid. Its metabolism is intricately linked to the regulation of lipolysis by enzymes such as ATGL and HSL. While direct signaling roles for this compound have not been elucidated, the liberation of arachidonic acid from its glycerol backbone provides the substrate for the synthesis of a vast and complex network of eicosanoid signaling molecules that regulate a wide array of physiological and pathophysiological processes. Further research is warranted to explore the specific substrate preferences of lipases for this compound and to investigate potential unique roles of arachidonic acid-rich lipid droplets in cellular signaling and disease. This guide serves as a foundational resource for researchers and professionals in drug development, providing a framework for understanding and investigating the cellular biology of this compound and its metabolic products.

References

The Metabolic Journey of Triarachidonin: From Dietary Fat to Bioactive Mediator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Triarachidonin, a triacylglycerol comprised of a glycerol (B35011) backbone esterified to three arachidonic acid molecules, represents a significant dietary source of this essential omega-6 fatty acid. Beyond its role as an energy storage molecule, the metabolism of this compound releases potent bioactive lipids that are central to a multitude of physiological processes. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, with a focus on the generation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) and the subsequent liberation of arachidonic acid, a key precursor to inflammatory and anti-inflammatory signaling molecules. This document details the enzymatic processes, presents quantitative data, outlines experimental protocols, and provides visual representations of the key metabolic and signaling pathways.

Digestion and Absorption of this compound

The initial step in the metabolism of dietary this compound occurs in the gastrointestinal tract. Like other dietary triglycerides, this compound is hydrophobic and must be emulsified by bile salts in the small intestine to allow for efficient enzymatic digestion.[1][2] Pancreatic lipase (B570770) is the primary enzyme responsible for the hydrolysis of this compound.[3] This enzyme preferentially cleaves the ester bonds at the sn-1 and sn-3 positions of the glycerol backbone, releasing two molecules of free arachidonic acid and one molecule of 2-arachidonoylglycerol (2-AG).[1][2]

The resulting free fatty acids and 2-AG are then absorbed by enterocytes, the absorptive cells of the small intestine. Inside the enterocytes, these molecules are re-esterified back into triacylglycerols and incorporated into chylomicrons, which are lipoprotein particles that transport dietary lipids from the intestines to other parts of the body, such as the liver and adipose tissue, via the lymphatic system.

This compound as a Source of 2-Arachidonoylglycerol (2-AG)

A pivotal aspect of this compound metabolism is the generation of 2-AG, a primary endogenous ligand for the cannabinoid receptors CB1 and CB2. 2-AG is a full agonist at both receptors and is found in the brain at concentrations significantly higher than anandamide, another major endocannabinoid. The synthesis of 2-AG is not limited to the digestion of dietary fats; it can also be produced on-demand from membrane phospholipids (B1166683) in response to neuronal activity. This process involves the sequential action of phospholipase C (PLC) and diacylglycerol lipase (DAGL).

The Endocannabinoid System and 2-AG Signaling

The endocannabinoid system (ECS) is a complex cell-signaling system that plays a crucial role in regulating a wide range of physiological processes, including mood, appetite, pain sensation, and memory. The core components of the ECS are the cannabinoid receptors (CB1 and CB2), the endogenous cannabinoids (like 2-AG and anandamide), and the enzymes that synthesize and degrade them.

2-AG exerts its biological effects by binding to and activating CB1 and CB2 receptors. CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are primarily located in the peripheral nervous system and on immune cells. The activation of these G protein-coupled receptors initiates a cascade of intracellular signaling events that ultimately lead to the modulation of neurotransmitter release and cellular activity.

Liberation of Arachidonic Acid and the Eicosanoid Cascade

The final step in the metabolic breakdown of the this compound-derived 2-AG is its hydrolysis by monoacylglycerol lipase (MGL), which cleaves the ester bond to release free arachidonic acid and glycerol. This enzymatic step is critical as it terminates 2-AG signaling and provides the substrate for the synthesis of a vast array of bioactive lipid mediators known as eicosanoids.

Arachidonic acid can be metabolized by three major enzymatic pathways:

  • Cyclooxygenase (COX) pathway: This pathway, involving the enzymes COX-1 and COX-2, leads to the production of prostaglandins (B1171923) and thromboxanes. These molecules are key mediators of inflammation, pain, fever, and blood clotting.

  • Lipoxygenase (LOX) pathway: This pathway produces leukotrienes and lipoxins, which are involved in inflammatory and allergic responses.

  • Cytochrome P450 (CYP450) pathway: This pathway generates epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which have diverse roles in regulating vascular tone and inflammation.

The liberation of arachidonic acid from this compound, via 2-AG, therefore links dietary fat intake to the complex network of inflammatory and anti-inflammatory signaling pathways.

Quantitative Data

The following tables summarize key quantitative data related to the metabolism of this compound and the activity of its key metabolite, 2-arachidonoylglycerol.

ParameterValueReference
Diacylglycerol Lipase-α (DGLα) Kinetics
Apparent Km (for 1-stearoyl-2-arachidonoyl-sn-glycerol)180 µM
Vmax1.3 pmol min⁻¹ µg⁻¹ protein
2-Arachidonoylglycerol (2-AG) Receptor Binding and Activity
Ki for CB1 Receptor472 nM
Ki for CB2 Receptor1400 nM
EC50 for GPR553 nM
EC50 for CB1 Receptor519 nM
EC50 for CB2 Receptor618 nM
TissueConcentrationReference
Arachidonic Acid Concentration
Human Plasma~0.1–50 μM (can increase to 100-500 μM under pathological conditions)
Human Platelets (esterified)~5 mM
Human Adipose TissueMedian content of 0.34% of total fatty acids
2-Arachidonoylglycerol (2-AG) Concentration
Human Adipose TissueDetected and quantified
Obese Women (plasma)Higher levels compared to non-obese

Experimental Protocols

In Vitro Digestion of Triacylglycerols

This protocol simulates the digestion of triacylglycerols in the gastrointestinal tract.

Materials:

  • Simulated Salivary Fluid (SSF)

  • Simulated Gastric Fluid (SGF) containing pepsin

  • Simulated Intestinal Fluid (SIF) containing pancreatin (B1164899) and bile salts

  • Triacylglycerol sample (e.g., this compound)

  • pH meter and titration equipment (e.g., pH-stat)

  • Incubator/shaker at 37°C

Procedure:

  • Oral Phase: Mix the triacylglycerol sample with SSF and incubate at 37°C for a short period (e.g., 2-5 minutes) with gentle mixing to simulate mastication.

  • Gastric Phase: Add SGF to the oral phase mixture. Adjust the pH to the desired gastric pH (e.g., 3.0) and incubate at 37°C with continuous mixing for a specified duration (e.g., 2 hours).

  • Intestinal Phase: Add SIF to the gastric chyme. Adjust the pH to the intestinal pH (e.g., 7.0) and incubate at 37°C with continuous mixing for a specified duration (e.g., 2 hours). The release of free fatty acids can be monitored by titration with NaOH using a pH-stat.

  • Sample Analysis: At the end of the intestinal phase, stop the reaction and extract the lipids for further analysis (e.g., by chromatography) to determine the extent of lipolysis and the profile of digestion products.

Extraction of Triacylglycerols from Tissues

This protocol is for the extraction of total lipids, including triacylglycerols, from tissue samples.

Materials:

Procedure (based on Folch method):

  • Weigh the tissue sample and homogenize it in a mixture of chloroform and methanol (2:1, v/v).

  • After homogenization, add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

  • Centrifuge the mixture to facilitate the separation of the two phases.

  • The lower phase contains the lipids dissolved in chloroform. Carefully collect this lower phase.

  • Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

  • The extracted lipids can then be redissolved in an appropriate solvent for further analysis, such as quantification of triacylglycerols using commercial enzymatic kits.

Quantification of 2-Arachidonoylglycerol (2-AG) by LC-MS/MS

This protocol outlines the general steps for the quantification of 2-AG in biological samples.

Materials:

  • Biological sample (e.g., tissue homogenate, plasma)

  • Internal standard (e.g., deuterated 2-AG)

  • Extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of organic solvents)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Homogenize the tissue sample or take an aliquot of the plasma sample. Add a known amount of the internal standard.

  • Lipid Extraction: Perform a liquid-liquid extraction to isolate the lipids, including 2-AG. A common method involves extraction with ethyl acetate.

  • Solvent Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the lipid extract in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a suitable chromatographic column (e.g., a C18 column) to separate 2-AG from other lipids. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify 2-AG and its internal standard based on their specific precursor-to-product ion transitions.

  • Quantification: The concentration of 2-AG in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Monoacylglycerol Lipase (MAGL) Activity Assay

This protocol describes a fluorometric assay to measure MAGL activity.

Materials:

  • Sample containing MAGL (e.g., cell lysate, tissue homogenate)

  • MAGL substrate (a fluorogenic substrate that releases a fluorescent product upon cleavage by MAGL)

  • MAGL-specific inhibitor (for control experiments)

  • Assay buffer

  • Fluorometric plate reader

Procedure:

  • Prepare the sample by homogenizing tissue or lysing cells in the assay buffer.

  • In a microplate, add the sample to the wells. For control wells, pre-incubate the sample with a specific MAGL inhibitor.

  • Initiate the reaction by adding the MAGL substrate to all wells.

  • Incubate the plate at 37°C, protected from light.

  • Measure the increase in fluorescence over time using a fluorometric plate reader at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate used.

  • The MAGL activity is calculated from the rate of fluorescence increase and can be expressed in units such as pmol/min/mg of protein.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic and signaling pathways of this compound, as well as a typical experimental workflow for its analysis.

Triarachidonin_Metabolism This compound This compound PancreaticLipase Pancreatic Lipase This compound->PancreaticLipase Digestion BileSalts Bile Salts BileSalts->PancreaticLipase Emulsification ArachidonicAcid1 Arachidonic Acid PancreaticLipase->ArachidonicAcid1 ArachidonicAcid2 Arachidonic Acid PancreaticLipase->ArachidonicAcid2 TwoAG 2-Arachidonoylglycerol (2-AG) PancreaticLipase->TwoAG Enterocyte Enterocyte ArachidonicAcid1->Enterocyte Absorption ArachidonicAcid2->Enterocyte Absorption TwoAG->Enterocyte Absorption Chylomicrons Chylomicrons Enterocyte->Chylomicrons Re-esterification & Packaging Lymphatics Lymphatics Chylomicrons->Lymphatics

Figure 1: Digestion and absorption of this compound.

TwoAG_Signaling TwoAG 2-Arachidonoylglycerol (2-AG) CB1R CB1 Receptor TwoAG->CB1R Binds to CB2R CB2 Receptor TwoAG->CB2R Binds to G_protein G-protein (Gi/o) CB1R->G_protein Activates CB2R->G_protein Activates ImmuneResponse Modulation of Immune Response CB2R->ImmuneResponse AC Adenylyl Cyclase G_protein->AC Inhibits IonChannels Ion Channels (e.g., Ca²⁺, K⁺) G_protein->IonChannels Modulates MAPK MAPK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP NeurotransmitterRelease ↓ Neurotransmitter Release IonChannels->NeurotransmitterRelease MAPK->NeurotransmitterRelease

Figure 2: 2-Arachidonoylglycerol (2-AG) signaling pathway.

Arachidonic_Acid_Cascade TwoAG 2-Arachidonoylglycerol (2-AG) MGL Monoacylglycerol Lipase (MGL) TwoAG->MGL Hydrolysis ArachidonicAcid Arachidonic Acid MGL->ArachidonicAcid COX Cyclooxygenases (COX-1, COX-2) ArachidonicAcid->COX LOX Lipoxygenases (e.g., 5-LOX) ArachidonicAcid->LOX CYP450 Cytochrome P450 ArachidonicAcid->CYP450 Prostaglandins Prostaglandins & Thromboxanes COX->Prostaglandins Leukotrienes Leukotrienes & Lipoxins LOX->Leukotrienes EETs_HETEs EETs & HETEs CYP450->EETs_HETEs

Figure 3: Arachidonic acid cascade.

Experimental_Workflow Sample Biological Sample (e.g., Tissue, Plasma) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction LipidExtract Total Lipid Extract Extraction->LipidExtract TG_Analysis Triacylglycerol Quantification (Enzymatic Assay) LipidExtract->TG_Analysis LCMS LC-MS/MS Analysis LipidExtract->LCMS TwoAG_Quant 2-AG Quantification LCMS->TwoAG_Quant AA_Quant Arachidonic Acid Quantification LCMS->AA_Quant

Figure 4: Experimental workflow for this compound metabolite analysis.

Conclusion

The metabolism of this compound is a multifaceted process that extends far beyond simple energy provision. Its digestion product, 2-arachidonoylglycerol, is a key player in the endocannabinoid system, and its subsequent breakdown product, arachidonic acid, is the central precursor for a wide array of potent signaling molecules. Understanding the intricate details of these metabolic and signaling pathways is crucial for researchers and drug development professionals seeking to modulate these systems for therapeutic benefit. The quantitative data, experimental protocols, and pathway diagrams provided in this guide offer a comprehensive resource for advancing research in this important area of lipid biology.

References

The Metabolic Tango: A Technical Guide to the Interrelationship of Triarachidonin and Arachidonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonic acid (AA), a 20-carbon polyunsaturated omega-6 fatty acid, is a critical component of cellular membranes and a precursor to a vast array of signaling molecules known as eicosanoids.[1][2][3] Its storage and delivery within the body are of paramount importance for maintaining cellular homeostasis and orchestrating inflammatory responses. Triarachidonin, a triacylglycerol, represents a significant storage form of arachidonic acid, comprising three arachidonic acid molecules esterified to a glycerol (B35011) backbone. This technical guide delves into the core relationship between this compound and arachidonic acid, exploring the metabolic pathways that govern their interconversion, the key enzymatic players, and the downstream signaling cascades initiated by the release of free arachidonic acid. This document provides a comprehensive overview for researchers, scientists, and drug development professionals working in areas where arachidonic acid metabolism is a key focus.

Introduction: The Fundamental Connection

This compound (C63H98O6) serves as a stable, biologically inert reservoir of arachidonic acid (C20H32O2).[4][5] The fundamental relationship lies in the hydrolytic release of arachidonic acid from the glycerol backbone of this compound. This process, catalyzed by specific lipases, liberates free arachidonic acid, making it available for its diverse physiological roles.

Arachidonic acid is a polyunsaturated fatty acid characterized by a 20-carbon chain with four cis-double bonds at the 5th, 8th, 11th, and 14th positions. It is predominantly found esterified in the sn-2 position of membrane phospholipids.

This compound , on the other hand, is a triglyceride where all three hydroxyl groups of the glycerol molecule are esterified with arachidonic acid.

Metabolic Conversion of this compound to Arachidonic Acid

The liberation of arachidonic acid from this compound is a critical step in initiating its biological activity. This process is primarily mediated by lipases, which catalyze the hydrolysis of the ester bonds.

Key Enzymes and a Stepwise Hydrolysis

While the general process of triglyceride hydrolysis is well-understood, the specific lipases with high substrate specificity for this compound are an area of ongoing research. However, the process is believed to follow a stepwise removal of fatty acids:

  • This compound to Diarachidonin: A lipase (B570770) cleaves one arachidonic acid molecule, yielding a 1,2- or 2,3-diacylglycerol (diarachidonin) and one free arachidonic acid molecule.

  • Diarachidonin to Monoarachidonin: Another lipase acts on the diacylglycerol to release a second arachidonic acid molecule, resulting in a monoacylglycerol (monoarachidonin).

  • Monoarachidonin to Glycerol: Finally, a monoacylglycerol lipase hydrolyzes the last remaining arachidonic acid, releasing it and a glycerol molecule.

Several classes of lipases are implicated in this process, including pancreatic lipase in the digestive system and hormone-sensitive lipase within cells.

Visualization of the Metabolic Pathway

The following diagram illustrates the enzymatic breakdown of this compound.

Triarachidonin_Metabolism This compound This compound Diarachidonin Diarachidonin This compound->Diarachidonin Lipase AA1 Arachidonic Acid This compound->AA1 Monoarachidonin Monoarachidonin Diarachidonin->Monoarachidonin Lipase AA2 Arachidonic Acid Diarachidonin->AA2 Glycerol Glycerol Monoarachidonin->Glycerol Monoacylglycerol Lipase AA3 Arachidonic Acid Monoarachidonin->AA3

Hydrolysis of this compound to Arachidonic Acid.

Arachidonic Acid Signaling Pathways

Once released, free arachidonic acid serves as the substrate for three major enzymatic pathways, leading to the production of a diverse group of potent signaling molecules.

The Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) metabolize arachidonic acid to prostaglandins (B1171923) and thromboxanes. These molecules are key mediators of inflammation, pain, fever, and platelet aggregation.

The Lipoxygenase (LOX) Pathway

The LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) convert arachidonic acid into leukotrienes and lipoxins. Leukotrienes are potent chemoattractants for immune cells and are involved in allergic and inflammatory reactions. Lipoxins, in contrast, often have anti-inflammatory properties.

The Cytochrome P450 (CYP) Pathway

CYP enzymes metabolize arachidonic acid to epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs). These molecules are involved in regulating vascular tone, renal function, and inflammation.

Visualization of Arachidonic Acid Signaling

The following diagram outlines the major metabolic fates of arachidonic acid.

Arachidonic_Acid_Pathways cluster_release Membrane Phospholipid / this compound cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway cluster_cyp Cytochrome P450 (CYP) Pathway AA Arachidonic Acid COX COX-1, COX-2 AA->COX LOX 5-LOX, 12-LOX, 15-LOX AA->LOX CYP CYP Epoxygenases & Hydroxylases AA->CYP Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes Lipoxins Lipoxins LOX->Lipoxins EETs EETs CYP->EETs HETEs HETEs CYP->HETEs

Major Metabolic Pathways of Arachidonic Acid.

Quantitative Data

The precise quantification of this compound metabolism and its contribution to the free arachidonic acid pool in various tissues is an active area of investigation. The following table summarizes key molecular properties.

ParameterThis compoundArachidonic Acid
Molecular Formula C63H98O6C20H32O2
Molar Mass 951.45 g/mol 304.47 g/mol
CAS Number 23314-57-0506-32-1

Experimental Protocols

Studying the relationship between this compound and arachidonic acid requires a combination of analytical and biological techniques.

Quantification of this compound and Arachidonic Acid
  • Lipid Extraction: Total lipids are extracted from tissues or cells using methods such as the Folch or Bligh-Dyer procedures.

  • Chromatographic Separation:

    • Thin-Layer Chromatography (TLC): Used for the separation of lipid classes, including triglycerides, free fatty acids, and phospholipids.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative separation of this compound and arachidonic acid.

  • Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), MS allows for the sensitive and specific quantification of both molecules and their metabolites.

Enzyme Activity Assays
  • Lipase Activity: The activity of lipases responsible for this compound hydrolysis can be measured by incubating the purified enzyme or cell lysates with a labeled this compound substrate and quantifying the release of labeled arachidonic acid over time.

  • COX/LOX/CYP Activity: Cell-based assays or assays with purified enzymes are used to measure the conversion of arachidonic acid to its various eicosanoid products.

Experimental Workflow Visualization

The following diagram outlines a general workflow for studying this compound metabolism.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_bioassay Biological Assays Tissue Tissue/Cell Sample Extraction Lipid Extraction Tissue->Extraction TLC TLC Separation Extraction->TLC Enzyme Enzyme Activity Assays Extraction->Enzyme HPLC HPLC Quantification TLC->HPLC LCMS LC-MS/MS Analysis HPLC->LCMS Cell Cell-Based Assays Enzyme->Cell

Workflow for this compound Metabolism Studies.

Conclusion

The relationship between this compound and arachidonic acid is fundamental to lipid metabolism and cellular signaling. This compound acts as a crucial storage depot, ensuring a readily available supply of arachidonic acid for the synthesis of a diverse array of bioactive eicosanoids. Understanding the enzymatic control of this compound hydrolysis and the subsequent metabolic fate of arachidonic acid is critical for developing therapeutic strategies targeting inflammatory diseases, cardiovascular conditions, and cancer. Further research into the specific lipases involved in this compound metabolism and their regulation will undoubtedly open new avenues for drug development.

References

A Technical Guide to the Solubility of Triarachidonin in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triarachidonin in various organic solvents. This compound, a triglyceride derived from arachidonic acid, is a significant lipid molecule in biomedical research and pharmaceutical development. Understanding its solubility is critical for its formulation, delivery, and analysis. This document presents available quantitative solubility data, details experimental protocols for solubility determination, and provides visual workflows to aid in experimental design.

Core Concept: Solubility of this compound

The solubility of this compound, a large, nonpolar lipid, is primarily governed by the principle of "like dissolves like." It is expected to exhibit higher solubility in nonpolar organic solvents that can effectively overcome the intermolecular forces of the triglyceride. Conversely, its solubility is limited in polar solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, some data has been reported and is summarized below. For solvents where quantitative data is unavailable, qualitative solubility is described based on the general principles of lipid solubility.

Organic SolventChemical FormulaPolarityQuantitative SolubilityQualitative Solubility
Dimethylformamide (DMF)C₃H₇NOPolar aprotic10 mg/mL[1][2]Soluble
EthanolC₂H₅OHPolar protic10 mg/mL[1][2]Soluble
Ethanol:PBS (pH 7.2) (1:1)-Polar500 µg/mL[1]Sparingly Soluble
ChloroformCHCl₃NonpolarData not availableExpected to be highly soluble
Dichloromethane (B109758) (DCM)CH₂Cl₂NonpolarData not availableExpected to be soluble
HexaneC₆H₁₄NonpolarData not availableExpected to be soluble
AcetoneC₃H₆OPolar aproticData not availableExpected to have limited solubility
Ethyl AcetateC₄H₈O₂Moderately PolarData not availableExpected to be soluble
MethanolCH₃OHPolar proticData not availableExpected to have limited solubility
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar aproticData not availableExpected to be soluble

Note: The expected solubilities are based on the known behavior of long-chain triglycerides in these solvents. Researchers should experimentally verify the solubility for their specific application.

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility is essential for various research and development applications. The following are detailed methodologies for key experiments.

Equilibrium Solubility Determination via Shake-Flask Method

This is a standard method to determine the equilibrium solubility of a compound in a solvent.

Objective: To determine the maximum concentration of this compound that dissolves in a specific organic solvent at a constant temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., chloroform, hexane, ethanol)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification.

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is necessary to ensure equilibrium is reached.

  • Equilibration: Tightly seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved this compound.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of dissolved this compound.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Analytical Quantification Methods

Objective: To accurately quantify the concentration of this compound in a solution.

Typical HPLC System:

  • Column: A reverse-phase C18 column is commonly used for lipid analysis.

  • Mobile Phase: A gradient of non-polar and polar organic solvents is often employed. For instance, a gradient of acetonitrile (B52724) and dichloromethane can be effective.

  • Detector: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is suitable for detecting non-chromophoric lipids like this compound.

  • Injection Volume: Typically 10-20 µL.

  • Flow Rate: Typically 1 mL/min.

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standards into the HPLC system to generate a calibration curve.

  • Inject the diluted sample from the solubility experiment.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Objective: To quantify this compound, often after derivatization.

Typical GC System:

  • Column: A high-temperature capillary column suitable for triglyceride analysis is required.

  • Carrier Gas: Helium or hydrogen.

  • Injector: A cool on-column or split/splitless inlet.

  • Detector: Flame Ionization Detector (FID) is commonly used for lipid analysis.

  • Temperature Program: A temperature gradient is programmed to elute the high-boiling point triglycerides.

Procedure:

  • Derivatization (Optional but common): this compound can be transesterified to its fatty acid methyl esters (FAMEs) for easier volatilization and analysis.

  • Prepare standard solutions of this compound or its FAMEs.

  • Generate a calibration curve by injecting the standards.

  • Inject the prepared sample from the solubility experiment.

  • Quantify the amount of this compound based on the peak areas relative to the calibration curve.

Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

G Workflow for Equilibrium Solubility Determination prep Preparation of Supersaturated Solution (Excess this compound in Solvent) equil Equilibration (Shaking at Constant Temperature for 24-72h) prep->equil centri Centrifugation (Pellet Undissolved Solid) equil->centri sample Sample Collection & Dilution (Aliquot of Supernatant) centri->sample quant Quantification (HPLC or GC Analysis) sample->quant calc Calculation of Solubility quant->calc

Caption: Workflow for Equilibrium Solubility Determination.

G Workflow for HPLC Quantification prep_std Prepare Standard Solutions (Known Concentrations) gen_cal Generate Calibration Curve (Inject Standards into HPLC) prep_std->gen_cal det_conc Determine Concentration (Compare Peak Area to Calibration Curve) gen_cal->det_conc prep_sample Prepare Diluted Sample inject_sample Inject Sample into HPLC prep_sample->inject_sample inject_sample->det_conc

Caption: Workflow for HPLC Quantification.

This technical guide serves as a foundational resource for professionals working with this compound. While quantitative solubility data is limited, the provided experimental protocols and workflows offer a clear path for researchers to determine these crucial parameters in their own laboratories. A thorough understanding of this compound's solubility is paramount for advancing its application in research and drug development.

References

Triarachidonin: A Technical Guide to its Classification, Analysis, and Role as a Progenitor of Bioactive Eicosanoids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triarachidonin is a triacylglycerol (TAG) of significant interest in lipid research due to its composition, being comprised of a glycerol (B35011) backbone esterified with three arachidonic acid molecules. Arachidonic acid, a polyunsaturated omega-6 fatty acid, is a crucial precursor to a diverse array of potent signaling molecules known as eicosanoids. These eicosanoids are pivotal in regulating a wide spectrum of physiological and pathological processes, including inflammation, immunity, cardiovascular function, and cancer biology. This technical guide provides an in-depth overview of this compound, detailing its classification, physicochemical properties, and the metabolic pathways it initiates. Furthermore, it presents comprehensive experimental protocols for its synthesis, purification, and analysis, aiming to equip researchers with the necessary information to explore its therapeutic and biological potential.

Classification and Properties of this compound

This compound is systematically classified within the lipidome based on its structural characteristics. As a triacylglycerol, it falls under the broader category of glycerolipids.

Table 1: Classification of this compound

CategoryClassification
KingdomLipids
Major ClassGlycerolipids [GL]
Sub ClassTriradylglycerols [GL03]
Level 4Triacylglycerols [GL0301]

The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling and analysis.[1]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C63H98O6PubChem[1]
Molecular Weight 951.4 g/mol PubChem[1]
IUPAC Name 2,3-bis[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy]propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoatePubChem[1]
CAS Number 23314-57-0PubChem[1]
Physical Description SolidHuman Metabolome Database
Synonyms This compound; 1,2,3-tri-(5,8,11,14-eicosatetraenoyl)glycerol; TG(20:4/20:4/20:4)PubChem

Metabolic Significance: The Arachidonic Acid Cascade

The biological activity of this compound is primarily attributed to its role as a storage and delivery form of arachidonic acid. Upon enzymatic hydrolysis by lipases, arachidonic acid is released and becomes available as a substrate for three major enzymatic pathways: the Cyclooxygenase (COX), Lipoxygenase (LOX), and Cytochrome P450 (CYP) pathways. These pathways generate a wide array of eicosanoids, which are potent lipid mediators involved in numerous cellular processes.

Signaling Pathway

The metabolic cascade initiated by the release of arachidonic acid from this compound is depicted below. This pathway highlights the key enzymes and the classes of bioactive lipids produced.

Triarachidonin_Metabolism This compound This compound Arachidonic_Acid Arachidonic Acid (AA) This compound->Arachidonic_Acid Lipases COX_Pathway Cyclooxygenase (COX) Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway Lipoxygenase (LOX) Pathway Arachidonic_Acid->LOX_Pathway CYP450_Pathway Cytochrome P450 (CYP) Pathway Arachidonic_Acid->CYP450_Pathway Prostaglandins Prostaglandins (PGs) COX_Pathway->Prostaglandins Thromboxanes Thromboxanes (TXs) COX_Pathway->Thromboxanes Leukotrienes Leukotrienes (LTs) LOX_Pathway->Leukotrienes Lipoxins Lipoxins (LXs) LOX_Pathway->Lipoxins HETEs Hydroxyeicosatetraenoic Acids (HETEs) CYP450_Pathway->HETEs EETs Epoxyeicosatrienoic Acids (EETs) CYP450_Pathway->EETs

Metabolism of this compound to Eicosanoids.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from established chemoenzymatic and analytical techniques.

Chemoenzymatic Synthesis of this compound

This protocol describes a lipase-catalyzed esterification for the synthesis of this compound.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, combine glycerol (1 mmol), arachidonic acid (3.3 mmol, slight excess), and immobilized lipase (10% w/w of total substrates).

  • Add anhydrous toluene as the solvent and molecular sieves to remove water produced during the reaction.

  • Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 50-60°C) with constant stirring for 24-48 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a solvent system of hexane:ethyl acetate (80:20, v/v).

  • Reaction Termination and Enzyme Removal: Once the reaction is complete (as indicated by TLC), the enzyme is removed by filtration.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

Purification of this compound by Column Chromatography

Materials:

  • Silica (B1680970) gel (60-120 mesh)

  • Crude this compound mixture

  • Hexane

  • Ethyl acetate

Procedure:

  • Column Packing: A glass column is packed with a slurry of silica gel in hexane.

  • Sample Loading: The crude this compound mixture is dissolved in a minimal amount of hexane and loaded onto the column.

  • Elution: The column is eluted with a gradient of increasing ethyl acetate in hexane.

    • Start with 100% hexane to elute non-polar impurities.

    • Gradually increase the polarity with ethyl acetate (e.g., 2%, 5%, 10% ethyl acetate in hexane) to elute the this compound.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing pure this compound.

  • Solvent Evaporation: The solvent from the pure fractions is evaporated under reduced pressure to yield purified this compound.

Analytical Characterization of this compound

Materials:

  • Silica gel TLC plates

  • Solvent system: Hexane:Ethyl Acetate (80:20, v/v)

  • Iodine vapor or other suitable staining reagent

Procedure:

  • Spot the purified this compound and standards onto a TLC plate.

  • Develop the plate in the solvent system.

  • Visualize the spots using iodine vapor. The retention factor (Rf) of this compound can be calculated and compared to standards.

This protocol is for the analysis of the fatty acid methyl esters (FAMEs) derived from this compound.

Materials:

  • Purified this compound

  • Methanolic HCl or BF3-methanol

  • Hexane

  • Saturated NaCl solution

Procedure:

  • Transesterification: this compound is transesterified to its constituent FAMEs by heating with methanolic HCl or BF3-methanol.

  • Extraction: The FAMEs are extracted with hexane.

  • Washing: The hexane layer is washed with a saturated NaCl solution and dried over anhydrous sodium sulfate.

  • GC-MS Analysis: The FAME sample is injected into a GC-MS system equipped with a suitable capillary column (e.g., DB-23). The mass spectrometer is operated in electron ionization (EI) mode.

  • Data Analysis: The resulting chromatogram and mass spectra are used to identify and quantify the arachidonic acid methyl ester.

Materials:

Procedure:

  • Sample Preparation: this compound is dissolved in an appropriate solvent (e.g., isopropanol).

  • LC Separation: The sample is injected onto a reverse-phase C18 column. A gradient elution with mobile phases such as acetonitrile and isopropanol containing ammonium formate is used to separate the triacylglycerol.

  • MS/MS Analysis: The eluent is introduced into a tandem mass spectrometer. Precursor ion scans for the neutral loss of arachidonic acid or product ion scans of the ammoniated adduct of this compound can be used for identification and structural confirmation.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the synthesis and analysis of this compound.

Synthesis_Workflow Start Start Reaction Enzymatic Esterification (Glycerol + Arachidonic Acid) Start->Reaction TLC_Monitor TLC Monitoring Reaction->TLC_Monitor TLC_Monitor->Reaction Incomplete Filtration Enzyme Filtration TLC_Monitor->Filtration Complete Evaporation1 Solvent Evaporation Filtration->Evaporation1 Purification Column Chromatography Evaporation1->Purification TLC_Analysis TLC Analysis of Fractions Purification->TLC_Analysis Evaporation2 Solvent Evaporation of Pure Fractions TLC_Analysis->Evaporation2 Pure Fractions End Pure this compound Evaporation2->End

Workflow for the Synthesis and Purification of this compound.

Analysis_Workflow Sample This compound Sample TLC Thin Layer Chromatography (Purity Check) Sample->TLC Transesterification Transesterification to FAMEs Sample->Transesterification LCMS LC-MS/MS Analysis (Intact Mass) Sample->LCMS Result_Purity Purity Assessment TLC->Result_Purity GCMS GC-MS Analysis (Fatty Acid Composition) Transesterification->GCMS Result_FA Fatty Acid Profile GCMS->Result_FA Result_Intact Intact Mass Confirmation LCMS->Result_Intact

Workflow for the Analytical Characterization of this compound.

Conclusion

This compound serves as a biologically important triacylglycerol, acting as a dense depot of arachidonic acid. Its enzymatic hydrolysis unleashes the precursor for the synthesis of a vast and complex network of eicosanoids that are integral to cellular signaling in both health and disease. The detailed experimental protocols and workflows provided in this guide offer a comprehensive resource for researchers aiming to synthesize, purify, and analyze this compound. A thorough understanding of its properties and metabolism is crucial for the development of novel therapeutic strategies targeting the intricate pathways of inflammation and other arachidonic acid-mediated processes.

References

Methodological & Application

Application Note: Quantitative Analysis of Triarachidonin by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triarachidonin is a triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with three arachidonic acid molecules. As a significant source of arachidonic acid, a key precursor to a variety of signaling molecules, the accurate quantification of this compound in biological and pharmaceutical matrices is of great interest. Direct analysis of intact this compound by GC-MS is challenging due to its high molecular weight and low volatility. This application note details a robust and sensitive indirect method for the quantitative analysis of this compound. The method involves the hydrolysis of this compound and subsequent transesterification of the released arachidonic acid into its more volatile fatty acid methyl ester (FAME), arachidonic acid methyl ester (AAME), which is then quantified by GC-MS.

Principle of the Method

The quantitative analysis of this compound is achieved through a two-step chemical derivatization process followed by GC-MS analysis. First, the this compound in the sample is subjected to hydrolysis to release the constituent arachidonic acid molecules. Subsequently, the carboxylic acid group of arachidonic acid is esterified with methanol, typically using an acid catalyst like boron trifluoride (BF3), to form arachidonic acid methyl ester (AAME).[1][2] This derivatization significantly increases the volatility of the analyte, making it amenable to gas chromatography. The resulting AAME is then separated from other matrix components on a GC column and detected by a mass spectrometer. Quantification is achieved by using an internal standard and generating a calibration curve with known concentrations of an arachidonic acid standard.

Experimental Protocols

Materials and Reagents
  • This compound standard (purity ≥98%)

  • Arachidonic acid standard (for calibration curve)

  • Heptadecanoic acid (Internal Standard, IS)

  • Boron trifluoride-methanol solution (14% w/v)[1]

  • Sodium methoxide (B1231860) solution (0.5 M in methanol)

  • Hexane (B92381) (GC grade)

  • Methanol (Anhydrous, GC grade)

  • Sodium chloride (NaCl)

  • Sodium sulfate (B86663) (Anhydrous)

  • Glassware: screw-cap vials, pipettes, centrifuge tubes

Sample Preparation: Hydrolysis and Transesterification
  • Lipid Extraction (from a biological matrix): A suitable lipid extraction method, such as the Bligh and Dyer method, should be employed to isolate the lipid fraction containing this compound from the sample matrix.

  • Hydrolysis: To the extracted lipid sample or a known amount of this compound standard, add 1 mL of 0.5 M sodium methoxide in methanol.

  • Heating: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath. This step facilitates the hydrolysis of the ester bonds.[1]

  • Derivatization: After cooling to room temperature, add 1 mL of 14% boron trifluoride-methanol solution.[1]

  • Second Heating Step: Recap the vial and heat again at 60°C for 30 minutes to ensure complete methylation of the free arachidonic acid to AAME.

  • Extraction of AAME: After cooling, add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the vial. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the vial at 2000 rpm for 5 minutes to achieve clear phase separation.

  • Collection: Carefully transfer the upper hexane layer, which contains the AAME, to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Final Sample: The dried hexane extract is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of AAME. Instrument conditions should be optimized for the specific system being used.

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (split ratio 1:30)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature 80°C for 20 s, ramp at 4°C/min to 240°C, hold for 10 min
Mass Spectrometer Agilent 5977A MSD or equivalent
Ion Source Electron Ionization (EI)
Ion Source Temperature 200°C
Electron Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion To be determined from the mass spectrum of AAME (typically a prominent, specific ion)
Qualifier Ions To be determined from the mass spectrum of AAME (for confirmation of identity)

Data Presentation: Method Performance Characteristics

The following tables summarize the expected performance characteristics of this quantitative method. These values are representative and should be established for each laboratory's specific instrumentation and matrix.

Table 1: Linearity and Range
AnalyteLinearity Range (µg/mL)Correlation Coefficient (R²)
Arachidonic Acid Methyl Ester0.50 - 20.00> 0.99

Linearity is typically assessed by preparing a series of calibration standards of the analyte and plotting the instrument response against the known concentration. A linear regression analysis is then performed.

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Arachidonic Acid Methyl Ester0.01 - 0.210.04 - 0.64

The LOD is the lowest concentration of an analyte that can be reliably detected above the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.

Table 3: Precision and Accuracy (Recovery)
AnalyteQC LevelPrecision (%RSD)Accuracy (% Recovery)
Arachidonic Acid Methyl EsterLow< 15%85 - 115%
Medium< 10%90 - 110%
High< 10%90 - 110%

Precision, expressed as the relative standard deviation (%RSD), measures the closeness of repeated measurements. Accuracy, often determined through recovery studies in a spiked matrix, assesses the agreement between the measured value and the true value.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing this compound Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction Hydrolysis Hydrolysis (Sodium Methoxide, 60°C) Lipid_Extraction->Hydrolysis Derivatization Derivatization to AAME (BF3-Methanol, 60°C) Hydrolysis->Derivatization AAME_Extraction Hexane Extraction of AAME Derivatization->AAME_Extraction Final_Sample Final Sample in Hexane AAME_Extraction->Final_Sample GC_MS GC-MS Injection Final_Sample->GC_MS Separation Chromatographic Separation GC_MS->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of AAME Calibration->Quantification Result Final Concentration of this compound Quantification->Result

Experimental workflow for this compound analysis.
Arachidonic Acid Signaling Pathway

This compound serves as a storage form for arachidonic acid. Upon enzymatic release, arachidonic acid is metabolized into a variety of biologically active eicosanoids that play crucial roles in inflammation and cellular signaling.

G This compound This compound (in Lipid Droplets) PLA2 Lipases (e.g., ATGL, HSL) This compound->PLA2 Hydrolysis AA Arachidonic Acid (AA) PLA2->AA COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (e.g., 5-LOX) AA->LOX CYP450 Cytochrome P450 Epoxygenases AA->CYP450 Prostaglandins Prostaglandins (PGs) Thromboxanes (TXs) COX->Prostaglandins Leukotrienes Leukotrienes (LTs) Lipoxins (LXs) LOX->Leukotrienes EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Allergy Allergic & Immune Responses Leukotrienes->Allergy Vascular_Tone Vascular Tone Regulation EETs->Vascular_Tone

Metabolic fate of Arachidonic Acid.

Conclusion

This application note provides a detailed protocol for the indirect quantitative analysis of this compound by GC-MS. The method, which relies on the conversion of this compound to arachidonic acid methyl ester, is shown to be sensitive, linear, precise, and accurate. The provided experimental details and performance characteristics can be used as a starting point for the validation and implementation of this method in research and quality control laboratories for the analysis of this compound in various sample matrices.

References

Application Note: Intact Triarachidonin Analysis by High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triarachidonin is a triglyceride composed of a glycerol (B35011) backbone esterified with three arachidonic acid molecules. As a polyunsaturated triglyceride, its analysis is crucial in various research fields, including lipid metabolism, nutritional science, and the study of inflammatory pathways, given that arachidonic acid is a precursor to eicosanoids.[1][2][3] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a powerful platform for the sensitive and specific quantification of intact this compound in complex biological matrices.[4] This application note provides a detailed protocol for the analysis of intact this compound using LC-HRMS.

Experimental Protocols

A successful analysis of intact this compound relies on meticulous sample preparation, optimized chromatographic separation, and precise mass spectrometric detection.

Sample Preparation: Lipid Extraction

The choice of extraction method is critical for achieving high recovery and minimizing matrix effects. Liquid-liquid extraction is a commonly employed technique for isolating triglycerides and other lipids from biological samples.

Protocol: Modified Bligh & Dyer Extraction

  • Homogenization: Homogenize 50 µL of the biological sample (e.g., plasma, tissue homogenate) with 150 µL of a cold chloroform (B151607):methanol (1:2, v/v) mixture.

  • Phase Separation: Add 50 µL of chloroform and vortex thoroughly. Then, add 50 µL of water to induce phase separation and vortex again.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C. Three distinct layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing the lipids.

  • Lipid Collection: Carefully collect the lower organic layer using a glass syringe and transfer it to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS analysis.

Liquid Chromatography: Reversed-Phase Separation

Reversed-phase liquid chromatography (RPLC) is effective for separating triglyceride species based on their carbon number and degree of unsaturation. A C18 or C30 column is typically used for this purpose.

Table 1: Liquid Chromatography Parameters

ParameterValue
UHPLC System Thermo Scientific™ Vanquish™ or equivalent
Column C18 Reversed-Phase, 150 x 2.1 mm, 1.8 µm
Mobile Phase A Acetonitrile/Water (60:40) with 10 mM Ammonium (B1175870) Formate
Mobile Phase B Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate
Flow Rate 0.3 mL/min
Column Temperature 50°C
Autosampler Temp 4°C
Injection Volume 5 µL
Gradient 30% B to 100% B over 20 min, hold at 100% B for 5 min, re-equilibrate at 30% B for 5 min
High-Resolution Mass Spectrometry

HRMS instruments, such as the Thermo Q Exactive™ series, provide high mass accuracy and resolution, which is essential for the unambiguous identification and quantification of this compound. Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of triglycerides, often as ammonium adducts.

Table 2: High-Resolution Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Thermo Q Exactive™ HF Orbitrap™ or equivalent
Ionization Mode ESI, Positive
Spray Voltage 3.5 kV
Capillary Temp 320°C
Sheath Gas 40 (arbitrary units)
Auxiliary Gas 10 (arbitrary units)
Full Scan Resolution 120,000
Full Scan Range m/z 300-1200
dd-MS² Resolution 30,000
Collision Energy Stepped HCD (25, 30, 35 eV)

Identification of this compound:

  • Precursor Ion: The expected ammonium adduct of intact this compound ([M+NH₄]⁺) has a calculated m/z of 972.822.

  • Fragmentation: Data-dependent MS/MS (dd-MS²) will be used to confirm the identity of this compound. The characteristic fragmentation pattern involves the neutral loss of one of the arachidonic acid chains.

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy comparison.

Table 3: Quantitative Performance Characteristics

ParameterResult
Limit of Quantification (LOQ) 10 ng/mL
Linearity (R²) >0.995
Intra-day Precision (%CV) <10%
Inter-day Precision (%CV) <15%
Mass Accuracy <3 ppm
Recovery 85-110%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing sample Biological Sample extraction Lipid Extraction (Bligh & Dyer) sample->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution drying->reconstitution lc UHPLC Separation (C18) reconstitution->lc ms HRMS Detection (Orbitrap) lc->ms identification Peak Identification (m/z 972.822) ms->identification quantification Quantification identification->quantification

Caption: Experimental workflow for intact this compound analysis.

This compound Fragmentation Pathway

fragmentation_pathway precursor This compound [M+NH₄]⁺ m/z 972.822 fragment Diacylglycerol Fragment Ion [M+NH₄-C₂₀H₃₂O₂]⁺ precursor->fragment HCD neutral_loss Neutral Loss of Arachidonic Acid (C₂₀H₃₂O₂) precursor->neutral_loss

References

In Vitro Applications of Triarachidonin in Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triarachidonin is a triglyceride composed of three arachidonic acid molecules esterified to a glycerol (B35011) backbone. As a biologically significant polyunsaturated fatty acid, arachidonic acid is a precursor to a wide array of signaling molecules and is implicated in various cellular processes, including inflammation, cell growth, and apoptosis. The delivery of arachidonic acid in its triglyceride form, as this compound, offers a distinct mechanism for cellular uptake and metabolism, potentially influencing its biological activity. These application notes provide a comprehensive overview of the in vitro applications of this compound, with a focus on its effects on cancer cells, and detailed protocols for its use in cell culture experiments. While direct research on this compound is limited, data from a synthetic mimetic, tri-2-hydroxyarachidonein (TGM4), provides significant insights into its potential mechanisms of action.

Data Presentation

The following tables summarize the quantitative data on the effects of a this compound mimetic, TGM4, on pancreatic cancer cell lines.

Table 1: Cytotoxicity of Tri-2-hydroxyarachidonein (TGM4) in Pancreatic Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72hAssay
PANC-1Human Pancreatic Carcinoma of Ductal Cells4.13[1]XTT
Mia-PaCa-2Human Pancreatic Carcinoma20.16[1]XTT

Table 2: Effect of Tri-2-hydroxyarachidonein (TGM4) on Protein Expression in PANC-1 Cells

ProteinTreatmentTime (h)Change in Expression (% of Control)
Cleaved PARP30 µM TGM412↓ 76.08%[1]
CHOP30 µM TGM412↑ 750.24%[1]
BIP30 µM TGM412↑ 103.32%[1]
p-c-Jun/Jun ratio30 µM TGM412↓ 23.25%
p-Akt/Akt ratio30 µM TGM412↑ 38.59%

Signaling Pathways and Mechanisms of Action

This compound, likely through its hydrolysis to arachidonic acid, is proposed to induce cytocidal autophagy in cancer cells. Based on studies with its mimetic TGM4, the proposed signaling cascade involves the activation of Endoplasmic Reticulum (ER) stress and the modulation of the PPAR-γ pathway.

Triarachidonin_Signaling_Pathway This compound This compound Cell Cell Membrane This compound->Cell PPARg PPAR-γ Activation This compound->PPARg ER Endoplasmic Reticulum (ER) Cell->ER ER Stress Autophagy Cytocidal Autophagy ER->Autophagy BIP BIP ↑ ER->BIP CHOP CHOP ↑ ER->CHOP CellDeath Cell Death Autophagy->CellDeath PARP Cleaved PARP ↑ Autophagy->PARP pAkt p-Akt ↑ PPARg->pAkt pcJun p-c-Jun ↓ PPARg->pcJun BIP->Autophagy CHOP->Autophagy LC3B LC3B-II ↑ LC3B->Autophagy PARP->CellDeath

Caption: Proposed signaling pathway of this compound leading to cytocidal autophagy and cell death.

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture

Objective: To prepare a stock solution of this compound for in vitro experiments. Due to its lipophilic nature, this compound requires a solubilization agent for use in aqueous cell culture media.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Sterile-filtered cell culture medium

Procedure:

  • Stock Solution Preparation: a. In a sterile microcentrifuge tube, dissolve this compound in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). b. Vortex thoroughly to ensure complete dissolution. A brief warming to 37°C may aid in solubilization.

  • Working Solution Preparation: a. On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. b. It is crucial to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5%.

  • Control: Prepare a vehicle control with the same final concentration of DMSO as used for the highest this compound treatment.

Protocol 2: Cell Viability Assay (XTT Assay)

Objective: To determine the cytotoxic effect of this compound on cultured cells.

Cell_Viability_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay A Seed cells in 96-well plate B Allow cells to adhere (overnight) A->B C Treat with this compound (and vehicle control) B->C D Incubate for desired time (e.g., 72h) C->D E Add XTT reagent D->E F Incubate until color develops E->F G Measure absorbance F->G

Caption: Experimental workflow for the cell viability (XTT) assay.

Materials:

  • 96-well cell culture plates

  • Cells of interest (e.g., PANC-1, Mia-PaCa-2)

  • Complete cell culture medium

  • This compound stock solution

  • XTT labeling reagent

  • Electron-coupling reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Adherence: Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).

  • XTT Assay: a. Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions. b. Add 50 µL of the XTT labeling mixture to each well. c. Incubate the plate for 2-4 hours at 37°C, or until a significant color change is observed.

  • Data Acquisition: Measure the absorbance of each well at 450-500 nm using a microplate reader. The reference wavelength should be greater than 600 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 3: Western Blot Analysis of Signaling Proteins

Objective: To detect changes in the expression and phosphorylation status of key signaling proteins in response to this compound treatment.

Materials:

  • 6-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-CHOP, anti-BIP, anti-p-Akt, anti-Akt, anti-p-c-Jun, anti-c-Jun, anti-LC3B)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle control for the specified time (e.g., 12 hours).

  • Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add ice-cold RIPA buffer to each well and scrape the cells. c. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). For phosphorylation analysis, normalize the phosphorylated protein signal to the total protein signal.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on cell cycle distribution.

Materials:

  • 6-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control for the desired duration.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: a. Wash the cell pellet with PBS. b. Resuspend the cells in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. c. Fix the cells at -20°C for at least 2 hours.

  • Staining: a. Centrifuge the fixed cells to remove the ethanol. b. Wash the cell pellet with PBS. c. Resuspend the cells in PI staining solution. d. Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G0/G1 population is indicative of apoptosis.

Conclusion

This compound presents a promising avenue for in vitro research, particularly in the context of cancer cell biology. Its ability to induce cytocidal autophagy through ER stress and PPAR-γ signaling highlights a potentially novel anti-cancer mechanism. The protocols provided herein offer a framework for researchers to investigate the effects of this compound in various cell culture models. Further studies are warranted to explore the full therapeutic potential of this compound and to elucidate the nuances of its mechanism of action in different cellular contexts.

References

Triarachidonin as a Substrate for Enzymatic Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triarachidonin, a triacylglycerol containing three arachidonic acid molecules, serves as a valuable substrate for a range of enzymatic assays. Its hydrolysis by lipases releases arachidonic acid, a key precursor for the biosynthesis of eicosanoids, which are critical signaling molecules involved in inflammation, immunity, and various physiological processes. The multi-step enzymatic cascade initiated by the liberation of arachidonic acid provides multiple points for assay development and inhibitor screening. These assays are pivotal in fundamental research to elucidate enzymatic mechanisms and in drug development to identify novel therapeutic agents targeting enzymes in the arachidonic acid pathway.

This document provides detailed application notes and protocols for utilizing this compound as a substrate in a coupled enzymatic assay system. The primary enzymatic step involves the hydrolysis of this compound by a triacylglycerol lipase (B570770) to release arachidonic acid. Subsequently, the released arachidonic acid can be quantified or used as a substrate for downstream enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) epoxygenases.

Principle of the Coupled Assay

The use of this compound in enzymatic assays typically follows a two-stage process. The initial stage is the enzymatic hydrolysis of this compound by a lipase, which liberates free arachidonic acid. The second stage involves the detection and quantification of the released arachidonic acid or the measurement of the activity of downstream enzymes that metabolize arachidonic acid.

Part 1: Triacylglycerol Lipase Activity Assay using this compound

This part of the protocol focuses on the measurement of triacylglycerol lipase activity by quantifying the release of arachidonic acid from this compound.

Experimental Protocol: Lipase-Mediated Hydrolysis of this compound

Objective: To measure the activity of triacylglycerol lipase by quantifying the amount of arachidonic acid released from the substrate this compound.

Materials:

  • This compound

  • Triacylglycerol Lipase (e.g., from porcine pancreas, Chromobacterium viscosum, or Pseudomonas fluorescens)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Deoxycholate

  • Colipase (optional, depending on the lipase used)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Reaction termination solution (e.g., Dole's reagent: isopropanol/heptane (B126788)/1N H₂SO₄, 40:10:1 v/v/v)

  • Internal standard (e.g., deuterated arachidonic acid)

  • Solvents for extraction (e.g., heptane, diethyl ether)

  • Nitrogen gas for solvent evaporation

  • LC-MS/MS system for arachidonic acid quantification

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or chloroform).

    • For the assay, create an emulsion of this compound. A common method is to dry down an aliquot of the stock solution under nitrogen and then resuspend it in Tris-HCl buffer containing deoxycholate by sonication or vigorous vortexing to form micelles. The final concentration of this compound in the assay can be varied to determine kinetic parameters.

  • Enzyme Preparation:

    • Prepare a stock solution of the triacylglycerol lipase in a suitable buffer (e.g., Tris-HCl). The concentration will depend on the specific activity of the enzyme preparation.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound emulsion, Tris-HCl buffer, and any necessary co-factors like colipase and BSA.

    • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the lipase enzyme solution. The final reaction volume can be, for example, 200 µL.

    • Include a blank control with no enzyme.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specific time period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a termination solution (e.g., 1 mL of Dole's reagent).

    • Add the internal standard (deuterated arachidonic acid).

    • Add heptane and water, vortex, and centrifuge to separate the phases.

    • Collect the upper organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

  • Quantification of Arachidonic Acid:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

    • Quantify the amount of arachidonic acid released by comparing its peak area to that of the internal standard.

Data Presentation: Kinetic Parameters of Triacylglycerol Lipases

The following table summarizes known kinetic parameters for pancreatic lipase with a common triacylglycerol substrate, triolein. While specific data for this compound is limited, these values provide a reference for expected enzyme behavior.[1][2][3]

EnzymeSubstrateKm (mM)Vmax (units/mg)Notes
Rabbit Pancreatic LipaseTrioleoylglycerol--Hydrolyzes dioleoylglycerol faster than trioleoylglycerol.[1]
Human Pancreatic LipaseTrioleoylglycerol--Shows greater loss of activity towards dioleoylglycerol upon storage.[1]
Porcine Pancreatic LipaseTriolein3.3-In the presence of 70 mmol/L deoxycholate and 0.2 mg/L colipase.
Porcine Pancreatic Lipase1,2-Dioleoyl-rac-glycerol4.1-In the presence of 70 mmol/L deoxycholate and 0.2 mg/L colipase.

Note: The kinetic parameters are highly dependent on the assay conditions, including the nature of the substrate emulsion and the presence of co-factors.

Experimental Workflow: Lipase Assay

Lipase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate Prepare this compound Emulsion Mix Combine Substrate, Buffer, and Enzyme Substrate->Mix Enzyme Prepare Lipase Solution Enzyme->Mix Incubate Incubate at 37°C Mix->Incubate Terminate Terminate Reaction & Extract Lipids Incubate->Terminate Quantify Quantify Arachidonic Acid (LC-MS/MS) Terminate->Quantify

Caption: Workflow for the triacylglycerol lipase activity assay using this compound.

Part 2: Coupled Assay for Arachidonic Acid Metabolizing Enzymes

The arachidonic acid released from this compound can be used as a substrate to measure the activity of downstream enzymes like COX, LOX, and CYP450s.

Signaling Pathways of Arachidonic Acid Metabolism

Arachidonic acid is metabolized by three major enzymatic pathways:

  • Cyclooxygenase (COX) Pathway: Produces prostaglandins (B1171923) and thromboxanes.

  • Lipoxygenase (LOX) Pathway: Generates leukotrienes and lipoxins.

  • Cytochrome P450 (CYP) Epoxygenase Pathway: Forms epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).

Arachidonic_Acid_Metabolism cluster_cox COX Pathway cluster_lox LOX Pathway cluster_cyp CYP450 Pathway This compound This compound Lipase Triacylglycerol Lipase This compound->Lipase AA Arachidonic Acid Lipase->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX, 12-LOX, 15-LOX AA->LOX CYP450 CYP Epoxygenases AA->CYP450 Prostaglandins Prostaglandins (PGE₂, PGD₂, etc.) COX->Prostaglandins Thromboxanes Thromboxanes (TXA₂) COX->Thromboxanes Leukotrienes Leukotrienes (LTB₄, LTC₄, etc.) LOX->Leukotrienes Lipoxins Lipoxins LOX->Lipoxins EETs EETs CYP450->EETs HETEs HETEs CYP450->HETEs

Caption: Major metabolic pathways of arachidonic acid.

Experimental Protocol: Coupled Assay for COX-2 Activity

Objective: To measure the activity of COX-2 by quantifying the production of Prostaglandin E₂ (PGE₂) from arachidonic acid released from this compound.

Materials:

  • All materials from the lipase assay protocol.

  • Recombinant human COX-2 enzyme.

  • Reaction buffer for COX-2 (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin (B1673048) and glutathione).

  • PGE₂ standard.

  • ELISA kit for PGE₂ quantification or LC-MS/MS system.

Procedure:

  • Arachidonic Acid Generation (Step 1):

    • Perform the lipase hydrolysis of this compound as described in Part 1, but in a buffer compatible with the downstream COX-2 reaction.

    • It is crucial to determine the rate of arachidonic acid release to ensure it is not the rate-limiting step in the coupled reaction.

  • COX-2 Reaction (Step 2):

    • To the reaction mixture containing the newly generated arachidonic acid, add the COX-2 enzyme and its required co-factors.

    • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Reaction Termination and Analysis:

    • Terminate the reaction, for example, by adding a cold solvent with an antioxidant.

    • Quantify the produced PGE₂ using a specific ELISA kit or by LC-MS/MS.

Data Presentation: Kinetic Parameters of Arachidonic Acid Metabolizing Enzymes

The following table summarizes representative kinetic parameters for key enzymes in the arachidonic acid cascade.

EnzymeSubstrateKm (µM)kcat (s⁻¹)Source
Human COX-1Arachidonic Acid~6.0-
Human COX-2Arachidonic Acid~2.0-
Human 5-LOXArachidonic Acid--kcat/KM is 17 ± 2 at 25°C.
Myxococcus fulvus 12S-LOXArachidonic Acid~70-
Rat P450 Epoxygenases (Liver)Arachidonic Acid10.9 ± 1.1-Vmax = 2.4 ± 0.1 nmol/min/mg protein.
Rat P450 Epoxygenases (Kidney)Arachidonic Acid11.5 ± 0.7-Vmax = 1.3 ± 0.0 nmol/min/mg protein.

Experimental Workflow: Coupled Enzyme Assay

Coupled_Assay_Workflow cluster_step1 Step 1: Arachidonic Acid Release cluster_step2 Step 2: Downstream Enzyme Reaction cluster_analysis Analysis Start Start with this compound AddLipase Add Triacylglycerol Lipase Start->AddLipase AARelease Arachidonic Acid is Released AddLipase->AARelease AddEnzyme2 Add Downstream Enzyme (e.g., COX, LOX, CYP) AARelease->AddEnzyme2 Substrate for Step 2 ProductFormation Formation of Eicosanoids (e.g., Prostaglandins) AddEnzyme2->ProductFormation QuantifyProduct Quantify Product (ELISA, LC-MS/MS) ProductFormation->QuantifyProduct

Caption: General workflow for a coupled enzymatic assay using this compound.

Applications in Drug Development

  • High-Throughput Screening (HTS): The described assays can be adapted for HTS of compound libraries to identify inhibitors of lipases, COX, LOX, and CYP enzymes.

  • Mechanism of Action Studies: These assays are valuable for characterizing the mechanism of action of lead compounds and determining their potency and selectivity.

  • Structure-Activity Relationship (SAR) Studies: By testing a series of related compounds, these assays can help elucidate the structural features required for enzyme inhibition, guiding the optimization of drug candidates.

Conclusion

This compound is a highly relevant substrate for studying the enzymes involved in the initial and subsequent steps of the arachidonic acid cascade. The application notes and protocols provided herein offer a framework for researchers to develop robust and reliable enzymatic assays. These assays are instrumental in advancing our understanding of eicosanoid biology and in the discovery of new drugs for inflammatory and other diseases. Careful optimization of assay conditions is crucial for obtaining accurate and reproducible results.

References

Protocol for Dissolving and Handling Triarachidonin in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triarachidonin is a triacylglycerol derived from arachidonic acid, a polyunsaturated omega-6 fatty acid. It serves as a precursor for the biosynthesis of various eicosanoids, including prostaglandins, thromboxanes, and leukotrienes, which are critical signaling molecules in inflammation and various physiological processes. Accurate and consistent preparation of this compound solutions is paramount for reliable experimental outcomes. This document provides detailed protocols for dissolving and handling this compound in a laboratory setting, along with essential safety information and data summaries.

Physicochemical Properties and Storage

This compound is a liquid at room temperature and should be stored under specific conditions to maintain its integrity.

PropertyValueReference
CAS Number 23314-57-0[1]
Molecular Formula C63H98O6[1]
Molecular Weight 951.45 g/mol [1]
Physical State Liquid[1]
Storage Temperature -20°C in a freezer[2]

To prevent degradation through oxidation, it is recommended to store this compound under an inert gas, such as argon or nitrogen, especially after the container has been opened.

Safety Precautions and Handling

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is required to protect from splashes.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of any aerosols.

  • Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • This compound is an unsaturated lipid and is susceptible to oxidation. Handle it quickly and avoid prolonged exposure to air and light. It is advisable to use glass or Teflon-lined containers and tools, as organic solvents used for dissolution can leach plasticizers from plasticware.

Solubility Data

The solubility of this compound has been reported in several organic solvents. This information is crucial for the preparation of stock solutions.

SolventConcentrationReference
Dimethylformamide (DMF) 10 mg/mL
Ethanol (B145695) 10 mg/mL
Ethanol:PBS (pH 7.2) (1:1) 500 µg/mL

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound

  • Anhydrous ethanol or Dimethyl sulfoxide (B87167) (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Glass vials with Teflon-lined caps

  • Glass or stainless steel syringe or pipette

Procedure:

  • Allow the container of this compound to warm to room temperature before opening to prevent condensation of moisture.

  • Under a stream of inert gas, carefully weigh the desired amount of this compound.

  • Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired concentration (e.g., 10 mg/mL).

  • Cap the vial tightly and vortex gently until the this compound is completely dissolved.

  • Purge the headspace of the vial with inert gas before sealing.

  • Store the stock solution at -20°C. For long-term storage, dividing the stock solution into smaller, single-use aliquots is recommended to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the stock solution for use in cell culture experiments. The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed cell culture medium (with or without serum, as required by the experiment)

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Thaw the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment.

  • Perform a serial dilution of the stock solution in pre-warmed cell culture medium. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.

  • For example, to prepare a 10 µM working solution from a 10 mg/mL (approximately 10.5 mM) stock solution, you can perform a 1:1000 dilution. Add 1 µL of the stock solution to 1 mL of cell culture medium.

  • Vortex the working solution gently before adding it to the cell culture wells.

  • Always include a vehicle control in your experiments, which consists of the same final concentration of the solvent (e.g., 0.1% ethanol) in the cell culture medium without this compound.

Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation cluster_exp Experiment weigh Weigh this compound (under inert gas) dissolve Dissolve in Ethanol/DMSO (e.g., 10 mg/mL) weigh->dissolve store_stock Store at -20°C (aliquoted, under inert gas) dissolve->store_stock thaw Thaw Stock Solution store_stock->thaw dilute Serially Dilute in Pre-warmed Culture Medium thaw->dilute add_to_cells Add to Cell Culture dilute->add_to_cells incubate Incubate Cells add_to_cells->incubate vehicle_control Prepare Vehicle Control (Solvent only) vehicle_control->incubate assay Perform Assay incubate->assay

Caption: Workflow for preparing and using this compound solutions.

Signaling Pathway of this compound Metabolites

This compound is hydrolyzed to release arachidonic acid, which is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of eicosanoids.

G This compound This compound AA Arachidonic Acid This compound->AA Hydrolysis COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (e.g., 5-LOX) AA->LOX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 Leukotrienes Leukotrienes (LTB4, etc.) LOX->Leukotrienes Lipoxins Lipoxins LOX->Lipoxins PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Isomerases Thromboxanes Thromboxanes (TXA2, etc.) PGH2->Thromboxanes Synthases

References

Application Notes: Structural Elucidation of Triarachidonin using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triarachidonin is a triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with three arachidonic acid molecules. As a polyunsaturated TAG, its structural characterization is crucial for understanding its physicochemical properties and biological roles. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure of this compound, including the confirmation of the fatty acid composition and their positions on the glycerol backbone. This document outlines the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the comprehensive structural elucidation of this compound.

Key Applications of NMR in this compound Analysis:

  • Structural Confirmation: Unambiguously confirms the presence of arachidonic acid and a glycerol backbone.

  • Regiochemical Analysis: Differentiates between fatty acids at the sn-1, sn-2, and sn-3 positions of the glycerol moiety.

  • Purity Assessment: Detects and quantifies impurities or degradation products.

  • Quantitative Analysis: Determines the relative amounts of different fatty acids in a mixture of triacylglycerols.

Data Presentation: Predicted NMR Chemical Shifts for this compound

The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound in deuterated chloroform (B151607) (CDCl₃). These chemical shifts are estimated based on data from arachidonic acid and typical triacylglycerol spectra.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound in CDCl₃

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Glycerol CH₂ (sn-1, sn-3)4.28dd12.0, 4.3
Glycerol CH₂ (sn-1, sn-3)4.15dd12.0, 6.0
Glycerol CH (sn-2)5.27m-
Olefinic CH=CH5.30 - 5.45m-
Bis-allylic CH₂ (C-7, C-10, C-13)2.80 - 2.88m-
Allylic CH₂ (C-4, C-16)2.05 - 2.15m-
α-carbonyl CH₂ (C-2)2.32t7.5
Methylene CH₂ (C-3)1.71p7.5
Methylene CH₂ (C-17, C-18)1.25 - 1.40m-
Terminal CH₃ (C-20)0.89t7.0

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

Carbon Assignment Chemical Shift (δ, ppm) DEPT-135
Carbonyl C=O (C-1)172.8 (sn-2), 173.2 (sn-1,3)Quaternary (absent)
Olefinic CH=CH127.0 - 130.5CH (positive)
Glycerol CH (sn-2)68.9CH (positive)
Glycerol CH₂ (sn-1, sn-3)62.1CH₂ (negative)
α-carbonyl CH₂ (C-2)34.1CH₂ (negative)
Methylene CH₂ (C-3)24.8CH₂ (negative)
Allylic CH₂ (C-4, C-16)26.5CH₂ (negative)
Bis-allylic CH₂ (C-7, C-10, C-13)25.6CH₂ (negative)
Methylene CH₂ (C-17, C-18)31.5, 29.0 - 29.7CH₂ (negative)
Terminal CH₃ (C-20)14.1CH₃ (positive)

Experimental Protocols

1. Sample Preparation

  • Weigh approximately 10-20 mg of purified this compound.

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. 1D NMR Spectroscopy Protocol

  • ¹H NMR Spectroscopy:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width: 12-16 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).

      • Number of Scans: 16-64.

    • Processing: Apply a line broadening of 0.3 Hz, perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR and DEPT-135 Spectroscopy:

    • Spectrometer: Operating at a corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

    • Pulse Program: Standard proton-decoupled ¹³C experiment and DEPT-135 pulse sequence.

    • Acquisition Parameters:

      • Spectral Width: 200-220 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

    • Processing: Apply a line broadening of 1-2 Hz, perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm. The DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

3. 2D NMR Spectroscopy Protocol

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton spin-spin couplings within the molecule, revealing adjacent protons.

    • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

    • Acquisition Parameters: Acquire a 1024x1024 data matrix with 4-8 scans per increment.

    • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation. The resulting spectrum will show cross-peaks between J-coupled protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and carbons.

    • Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments for multiplicity editing).

    • Acquisition Parameters: Acquire a 1024x256 data matrix with 8-16 scans per increment. Optimize for a one-bond ¹J(CH) coupling constant of ~145 Hz.

    • Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation. The resulting spectrum will show cross-peaks between directly attached protons and carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-4 bond) correlations between protons and carbons, which is crucial for connecting molecular fragments.

    • Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).

    • Acquisition Parameters: Acquire a 2048x256 data matrix with 16-32 scans per increment. Optimize for long-range coupling constants of 4-8 Hz.

    • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation. The resulting spectrum will show cross-peaks between protons and carbons that are 2-4 bonds apart.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Experiments cluster_2d_nmr 2D NMR Experiments cluster_data_analysis Data Analysis & Elucidation sample This compound Sample dissolve Dissolve in CDCl3 with TMS sample->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube h1_nmr 1H NMR nmr_tube->h1_nmr c13_nmr 13C NMR nmr_tube->c13_nmr dept_135 DEPT-135 nmr_tube->dept_135 cosy 1H-1H COSY nmr_tube->cosy hsqc 1H-13C HSQC nmr_tube->hsqc hmbc 1H-13C HMBC nmr_tube->hmbc assign_1d Assign 1D Spectra h1_nmr->assign_1d c13_nmr->assign_1d dept_135->assign_1d assign_2d Assign 2D Spectra cosy->assign_2d hsqc->assign_2d hmbc->assign_2d assign_1d->assign_2d structure Confirm Structure of this compound assign_2d->structure

Caption: Experimental workflow for NMR-based structural elucidation of this compound.

logical_relationships cluster_1d 1D NMR cluster_2d 2D NMR h1 1H NMR (Proton Environment & Multiplicity) cosy COSY (1H-1H Connectivity) h1->cosy hsqc HSQC (Direct 1H-13C Connectivity) h1->hsqc hmbc HMBC (Long-range 1H-13C Connectivity) h1->hmbc c13 13C NMR (Carbon Skeleton) c13->hsqc c13->hmbc dept DEPT-135 (CH, CH2, CH3 Multiplicity) dept->hsqc structure Final Structure (this compound) cosy->structure Fragment Assembly hsqc->structure Direct Assignments hmbc->structure Connect Fragments

Caption: Logical relationships of NMR experiments for structural elucidation.

hmbc_cosy_correlations cluster_glycerol Glycerol Backbone cluster_acyl Arachidonic Acid Chain G1 CH2 (sn-1,3) G2 CH (sn-2) G1->G2 COSY C1 C=O (1) G1->C1 HMBC (3-bond) G2->C1 HMBC (3-bond) C2 CH2 (2) C2->C1 HMBC (2-bond) C3 CH2 (3) C2->C3 COSY C3->C1 HMBC (3-bond) C4 CH2 (4) C3->C4 COSY C5 CH (5) C4->C5 COSY

Caption: Key COSY and HMBC correlations in this compound.

Troubleshooting & Optimization

Technical Support Center: Preventing Triarachidonin Degradation During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of triarachidonin during sample storage. It includes troubleshooting advice and frequently asked questions to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

A1: this compound is a triglyceride composed of a glycerol (B35011) backbone esterified with three arachidonic acid molecules. Arachidonic acid is a polyunsaturated fatty acid (PUFA) with four double bonds, making this compound highly susceptible to oxidation. The double bonds are reactive sites for oxygen, leading to the formation of hydroperoxides and secondary oxidation products that can alter the molecule's structure and function. Additionally, the ester bonds can be susceptible to hydrolysis, especially in the presence of water and enzymes (lipases).

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways for this compound are:

  • Oxidation: This is the most significant degradation pathway for polyunsaturated lipids. It is a free-radical chain reaction initiated by factors like light, heat, and the presence of metal ions. This process leads to rancidity and the formation of various byproducts, including aldehydes, ketones, and epoxides.

  • Hydrolysis: This involves the cleavage of the ester bonds linking the arachidonic acid chains to the glycerol backbone, resulting in the formation of free fatty acids, diacylglycerols, and monoacylglycerols. This can be catalyzed by acids, bases, or enzymes (lipases) and is accelerated by the presence of water.

Q3: What is the recommended storage temperature for this compound?

A3: this compound should be stored in a freezer at or below -20°C. Storing at ultra-low temperatures (-80°C) is preferable for long-term storage to minimize the rates of both oxidative and hydrolytic degradation.

Q4: How should I handle this compound to minimize degradation?

A4: To minimize degradation, handle this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to oxygen. Use glass containers with Teflon-lined caps, as plastics can leach impurities that may catalyze degradation. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. When aliquoting, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold sample.

Q5: Can I use antioxidants to protect my this compound samples?

A5: Yes, antioxidants can be added to solutions of this compound to inhibit oxidation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (B72186) (Vitamin E). The choice of antioxidant may depend on the solvent and downstream applications. It is crucial to use high-purity antioxidants and to be aware that they may interfere with certain analytical techniques.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC/MS analysis. Sample oxidation during storage or sample preparation.- Store samples under inert gas (argon or nitrogen) at ≤ -20°C. - Add an antioxidant (e.g., BHT, BHA) to the solvent. - Prepare samples on ice and minimize exposure to air and light.
Sample hydrolysis.- Ensure solvents are anhydrous. - Avoid exposure to acidic or basic conditions unless required for the protocol. - If working with biological samples, consider adding lipase (B570770) inhibitors.
Contamination from plasticware.- Use glass vials and syringes for handling organic solvents containing this compound.[1] - Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent.
Low recovery of this compound. Adsorption to container surfaces.- Use silanized glass vials to minimize adsorption. - Ensure the sample is fully dissolved in the solvent.
Incomplete extraction from the sample matrix.- Optimize the extraction protocol. A modified Bligh and Dyer method is often effective for lipids. - Ensure thorough homogenization of the sample.
Degradation during sample workup.- Keep samples cold throughout the extraction process. - Work quickly to minimize the time samples are at room temperature.
Inconsistent results between replicates. Repeated freeze-thaw cycles.- Aliquot samples into single-use vials to avoid repeated freezing and thawing of the bulk sample.[2]
Non-homogeneous sample.- Ensure the sample is thoroughly mixed before taking an aliquot, especially after thawing.
Inconsistent handling procedures.- Standardize all sample handling and preparation steps.
Formation of adducts in mass spectrometry. Presence of metal ions (e.g., Na+, K+) in the mobile phase or from glassware.- Use high-purity solvents and additives (e.g., ammonium (B1175870) acetate (B1210297) or formate) to promote the formation of a single desired adduct. - Pre-wash glassware with a chelating agent like EDTA.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Storage Condition Temperature Atmosphere Container Estimated Stability
Short-term (days to weeks)≤ -20°CInert Gas (Argon/Nitrogen)Glass vial with Teflon-lined capGood
Long-term (months to years)≤ -80°CInert Gas (Argon/Nitrogen)Amber glass ampule, flame-sealedExcellent
In organic solvent≤ -20°CInert Gas (Argon/Nitrogen)Glass vial with Teflon-lined capSolvent-dependent; generally stable for months
Aqueous suspensionNot RecommendedN/AN/AProne to rapid hydrolysis and oxidation

Table 2: Relative Efficacy of Common Antioxidants for Polyunsaturated Lipids

Antioxidant Typical Concentration Solubility Efficacy Notes
Butylated Hydroxytoluene (BHT)0.01% - 0.1%Soluble in organic solvents and oilsHighOften used in combination with BHA for synergistic effects.[3]
Butylated Hydroxyanisole (BHA)0.01% - 0.1%Soluble in organic solvents and oilsHighMore effective than BHT during static heating.[3]
α-Tocopherol (Vitamin E)0.02% - 0.1%Soluble in organic solvents and oilsModerate to HighNatural antioxidant; effectiveness can be concentration-dependent.
Ascorbyl Palmitate0.01% - 0.05%Soluble in organic solvents and oilsModerateOften used in synergy with tocopherols.

Experimental Protocols

Protocol 1: Stability Testing of this compound in an Organic Solvent

  • Preparation of Stock Solution: Dissolve a known amount of high-purity this compound in an appropriate organic solvent (e.g., ethanol, chloroform) containing a specific concentration of an antioxidant (e.g., 0.01% BHT). Prepare a control solution without the antioxidant.

  • Aliquoting and Storage: Dispense the solutions into amber glass vials under an inert nitrogen or argon atmosphere. Seal the vials with Teflon-lined caps.

  • Storage Conditions: Store sets of vials at different temperatures: -80°C, -20°C, 4°C, and room temperature (as a stress condition). Protect all samples from light.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from each storage condition for analysis.

  • Analysis: Analyze the concentration of intact this compound using a validated stability-indicating method, such as HPLC with UV or MS detection.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). Plot the degradation profiles for each storage condition.

Protocol 2: Quantification of this compound by HPLC-MS/MS

  • Sample Preparation:

    • For liquid samples (e.g., plasma, cell culture media), perform a lipid extraction using a modified Bligh and Dyer method with chloroform:methanol:water (1:2:0.8 v/v/v).

    • Add an appropriate internal standard (e.g., a deuterated triacylglycerol) prior to extraction.

    • Evaporate the organic phase to dryness under a stream of nitrogen.

    • Reconstitute the lipid extract in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A suitable gradient to separate this compound from other lipid species.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 45°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound and the internal standard. For example, for the ammonium adduct of this compound [M+NH4]+, the precursor ion would be m/z 968.8. Product ions would correspond to the neutral loss of arachidonic acid plus ammonia.

  • Quantification: Construct a calibration curve using known concentrations of a this compound standard. Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Degradation_Pathway This compound This compound Oxidation Oxidation This compound->Oxidation O2, Light, Heat, Metals Hydrolysis Hydrolysis This compound->Hydrolysis H2O, Lipases, pH Peroxides Lipid Peroxides Oxidation->Peroxides Diacylglycerols Diacylglycerols + Free Fatty Acid Hydrolysis->Diacylglycerols Secondary_Oxidation Aldehydes, Ketones Peroxides->Secondary_Oxidation Monoacylglycerols Monoacylglycerols + 2 Free Fatty Acids Diacylglycerols->Monoacylglycerols

Caption: Primary degradation pathways of this compound.

Experimental_Workflow cluster_storage Sample Storage cluster_handling Sample Handling cluster_analysis Analysis Storage_Prep Aliquot into Glass Vials (under Inert Gas) Store Store at <= -20°C (Protect from Light) Storage_Prep->Store Thaw Warm to Room Temp Before Opening Store->Thaw Solubilize Dissolve in High-Purity Solvent (+/- Antioxidant) Thaw->Solubilize Analysis Analyze Promptly by LC-MS or other method Solubilize->Analysis

Caption: Recommended workflow for handling this compound.

Troubleshooting_Tree Start Inconsistent/Degraded This compound Results? Storage_Check Storage Conditions Correct? (<= -20°C, Inert Gas, Glass) Start->Storage_Check Start Here Handling_Check Proper Handling? (Minimize Thaw Cycles, Avoid Plastic) Storage_Check->Handling_Check Yes Improve_Storage Implement Proper Storage Protocol Storage_Check->Improve_Storage No Analysis_Check Analytical Issues? Handling_Check->Analysis_Check Yes Improve_Handling Aliquot Samples, Use Glassware Handling_Check->Improve_Handling No Troubleshoot_LCMS Troubleshoot LC-MS Method (e.g., Column, Mobile Phase) Analysis_Check->Troubleshoot_LCMS Yes Add_Antioxidant Consider Adding Antioxidant (e.g., BHT) Improve_Handling->Add_Antioxidant

References

Optimizing mass spectrometry source conditions for Triarachidonin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize mass spectrometry source conditions for the analysis of Triarachidonin.

Frequently Asked Questions (FAQs)

Q1: Which ionization source, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is better for this compound analysis?

A: Both ESI and APCI can be used, but APCI is often preferred for non-polar molecules like triacylglycerols (TAGs), including this compound.[1][2] APCI generally provides robust ionization for these less-polar compounds.[2] ESI can also be effective, particularly when mobile phase additives like ammonium (B1175870) acetate (B1210297) or formate (B1220265) are used to promote the formation of stable adduct ions.[3][4] The choice may depend on the specific instrumentation and whether the analysis is coupled with liquid chromatography (LC).

Q2: I am not seeing the molecular ion for this compound, only fragment ions. What should I do?

A: The absence of a clear molecular ion is a common issue, often due to in-source fragmentation where the molecule breaks apart in the ion source before detection. Here are some steps to mitigate this:

  • Reduce Source Energy (APCI): Lower the vaporizer temperature. High temperatures can cause thermal degradation and fragmentation. A temperature of 300°C has been used to minimize fragmentation.

  • Reduce Fragmentor/Cone Voltage: High fragmentor or cone voltages intentionally induce fragmentation (in-source collision-induced dissociation). Lowering this voltage can enhance the signal of the intact molecular ion.

  • Check Mobile Phase Composition: The presence of additives like ammonium formate can help form more stable ammonium adducts [M+NH4]+ instead of the less stable protonated molecule [M+H]+, preserving the molecular ion.

  • Consider the Ionization Mode: In APCI, highly unsaturated triglycerides (like this compound) tend to show more abundant protonated ions, while saturated triglycerides may primarily show fragment ions. For negative mode analysis using chemical ionization (NICI) with ammonia, optimizing the ion source temperature (e.g., 200°C) and reagent gas pressure can yield abundant [M-H]- ions with minimal fragmentation.

Q3: How can I improve the signal intensity for this compound?

A: Poor signal intensity can be caused by several factors. To improve it, consider the following:

  • Optimize Ionization: Experiment with different ionization techniques (APCI, ESI) and polarities (positive, negative) to find the most efficient method for your specific setup.

  • Use Mobile Phase Additives: Adding ammonium formate (e.g., 10-25 mM) to the mobile phase can significantly enhance the formation of stable [M+NH4]+ adducts, which often yield a stronger signal than protonated molecules.

  • Tune and Calibrate: Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance. This includes optimizing ion source parameters like gas flows, temperatures, and voltages.

  • Sample Concentration: Ensure your sample is appropriately concentrated. If it is too dilute, the signal may be too weak; if it is too concentrated, you may experience ion suppression.

Q4: My signal is unstable or erratic. What are the common causes?

A: An unstable signal can disrupt quantification and identification. Common causes include:

  • Unstable Ionization Spray: The spray from the ESI probe or APCI nebulizer may be inconsistent. This can be caused by a clog in the probe, an incorrect nebulizer position, or improper gas flow rates. Visually inspect the spray if your instrument allows.

  • Leaks: Check for leaks in the LC system, fittings, or gas lines, as this can cause pressure fluctuations and an unstable signal.

  • Mobile Phase Issues: Ensure the mobile phase is properly degassed and that there is no precipitation of additives.

  • Contamination: A contaminated ion source can lead to erratic signals. Regular cleaning according to the manufacturer's guidelines is essential.

Q5: How can I obtain structural information to confirm the presence of arachidonic acid?

A: Structural information is typically obtained by fragmenting the molecule and analyzing the resulting product ions.

  • In-Source Fragmentation: You can intentionally induce fragmentation by increasing the fragmentor or cone voltage in the ion source. In APCI, a characteristic fragment is the diacylglycerol-like ion [M-RCOO]+, which corresponds to the loss of one of the fatty acid chains.

  • Tandem Mass Spectrometry (MS/MS): This is the preferred method for detailed structural analysis. A specific precursor ion (e.g., the [M+NH4]+ adduct of this compound) is selected and fragmented in a collision cell. The resulting product ion spectrum will show fragments corresponding to the neutral loss of the fatty acid chains, allowing for their identification.

Troubleshooting and Optimization Workflows

The following diagrams illustrate logical workflows for method optimization and troubleshooting common issues encountered during the analysis of this compound.

OptimizationWorkflow cluster_prep 1. Sample & System Preparation cluster_infusion 2. Direct Infusion & Mode Selection cluster_tuning 3. Source Parameter Optimization cluster_analysis 4. LC-MS Analysis cluster_data 5. Data Review Prep Prepare this compound Standard (e.g., in isopropanol (B130326)/chloroform) MobilePhase Prepare Mobile Phase (e.g., with 10mM Ammonium Formate) Prep->MobilePhase Infuse Infuse Standard via Tee-piece SelectMode Test Ionization Modes (APCI vs. ESI, Pos vs. Neg) Infuse->SelectMode Tune Optimize Key Parameters: - Gas Flows (Nebulizer, Drying) - Temperatures (Vaporizer, Capillary) - Voltages (Capillary, Fragmentor) SelectMode->Tune LCMS Perform LC-MS Analysis with Optimized Conditions Tune->LCMS Data Review Data: - Signal Intensity - Peak Shape - Mass Accuracy LCMS->Data

Caption: General workflow for optimizing MS conditions for this compound.

TroubleshootingWorkflow Start Problem: Low or No Signal CheckSpray Check Ionization Spray (Visual Inspection) Start->CheckSpray SprayOK Spray is Stable CheckSpray->SprayOK Yes SprayBad Spray Absent or Sputtering CheckSpray->SprayBad No CheckLeaks Check System for Leaks (LC & Gas lines) SprayOK->CheckLeaks SolveClog Solution: Clean/Unclog Nebulizer, Check Gas Flows SprayBad->SolveClog LeaksFound Leaks Found CheckLeaks->LeaksFound Yes NoLeaks No Leaks CheckLeaks->NoLeaks No SolveLeaks Solution: Tighten/Replace Fittings LeaksFound->SolveLeaks CheckTune Verify Instrument Tune & Calibration NoLeaks->CheckTune TuneBad Calibration Failed or Out of Date CheckTune->TuneBad No TuneOK Tune is OK CheckTune->TuneOK Yes SolveTune Solution: Recalibrate Instrument TuneBad->SolveTune CheckSample Review Sample Prep & Concentration TuneOK->CheckSample

Caption: Troubleshooting guide for low or no signal issues.

Summary of Source Conditions

The following tables summarize typical starting parameters for the analysis of triacylglycerols. These should be used as a starting point and optimized for your specific instrument and application.

Table 1: Typical APCI Source Conditions for Triacylglycerol Analysis

ParameterValueRationale / CommentCitation
Vaporizer Temperature300 - 400 °CLower temperatures (e.g., 300 °C) can minimize fragmentation and enhance the molecular ion signal.
Drying Gas Flow4 - 12 L/minVaries by instrument; optimize for stable signal.
Nebulizer Pressure30 - 50 psiAffects droplet formation; crucial for stable ionization.
Capillary Voltage2000 - 4000 VOptimize for maximum ion transmission.
Fragmentor Voltage80 - 150 VUse lower values (~80 V) to see the molecular ion. Increase to ~150 V to induce in-source fragmentation for structural data.

Table 2: Typical ESI Source Conditions for Triacylglycerol Analysis

ParameterValueRationale / CommentCitation
Spray Voltage3.5 - 4.1 kVOptimize for a stable spray and maximum signal.
Capillary Temperature300 - 375 °CAssists in desolvation of the analyte ions.
Sheath Gas Flow15 - 40 (arb. units)Helps to nebulize and shape the ESI plume.
Auxiliary Gas Flow8 - 32 (arb. units)Aids in solvent evaporation.
Declustering Potential~80 VHelps to prevent ion clustering and can be adjusted to control fragmentation.

Experimental Protocol Example: LC-APCI-MS

This section provides a generalized protocol for the analysis of this compound using Liquid Chromatography coupled with APCI Mass Spectrometry.

1. Sample Preparation

  • Dissolve this compound standard or lipid extract in a suitable solvent. A common choice is isopropanol or a chloroform/isopropanol mixture.

  • A typical starting concentration might be 10-20 mg of fat or oil per 10 mL of solvent.

  • Filter the sample through a 0.22 µm PTFE filter before injection to prevent clogging the LC system.

2. Liquid Chromatography (LC) Conditions

  • Column: A C8 or C18 reversed-phase column is typically used. For example, a Hypersil MOS (C8), 200 mm × 2.1 mm, 5 µm.

  • Mobile Phase A: 60:40 water:isopropanol + 25 mM ammonium formate.

  • Mobile Phase B: 10:10:80 water:isopropanol:n-butanol + 25 mM ammonium formate.

  • Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the non-polar triglycerides. The specific gradient will depend on the column and sample complexity.

  • Flow Rate: ~0.2-0.4 mL/min.

  • Column Temperature: 40 °C.

3. APCI-MS Conditions

  • Ionization Mode: Positive Ion.

  • Source Parameters: Use the values in Table 1 as a starting point.

  • Initial Settings: Begin with a low fragmentor voltage (e.g., 80 V) and a moderate vaporizer temperature (e.g., 350 °C) to find the molecular ion.

  • Optimization: Infuse a standard solution and adjust parameters (vaporizer temp, fragmentor voltage, gas flows) to maximize the signal of the [M+NH4]+ ion.

  • Data Acquisition: Acquire data in full scan mode over a mass range that includes the expected mass of the this compound adduct (e.g., m/z 450-1150).

IonFormation cluster_pos Positive Ion Mode cluster_neg Negative Ion Mode TAG This compound (M) MH [M+H]+ Protonated Molecule TAG->MH APCI/ESI (No Additive) MNH4 [M+NH4]+ Ammonium Adduct TAG->MNH4 APCI/ESI (+ Ammonium Formate) MH_neg [M-H]- Deprotonated Molecule TAG->MH_neg NICI (Ammonia) Frag [M-RCOO]+ Diacylglycerol Fragment MH->Frag In-Source CID / MSMS MNH4->Frag In-Source CID / MSMS

References

Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape of Triarachidonin

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the chromatographic analysis of Triarachidonin, a triglyceride. Poor peak shape can compromise quantification, resolution, and overall data quality.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is drawn out, can significantly impact integration and quantification. It is often a sign of unwanted secondary interactions between this compound and the stationary phase or issues with the chromatographic system.

Potential Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with polar moieties in analytes, causing tailing.

    • Solution: Incorporate additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) (typically 5-10 mM) into the mobile phase to mask these silanol groups. A small amount of a weak acid, such as 0.1% formic or acetic acid, can also suppress silanol ionization and reduce tailing.[1]

  • Column Contamination: Accumulation of strongly retained sample components can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent like isopropanol. If a guard column is being used, try replacing it as it may be contaminated.[1]

  • Low Mobile Phase pH: An inappropriate mobile phase pH can lead to undesirable secondary interactions. For many lipids, a slightly acidic mobile phase (pH 3-5) can improve peak shape.[1]

  • Poor Column Cut (GC): In Gas Chromatography, a ragged or non-perpendicular column cut at the inlet can cause tailing.

    • Solution: Re-cut the column (2-5 cm) and inspect the quality of the cut with a magnifier.[2]

Q2: What causes my this compound peak to show fronting?

Peak fronting, the inverse of tailing, presents as a leading edge on the peak. This is often related to sample overload or issues with how the sample is introduced into the system.

Potential Causes & Solutions:

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to fronting.[3]

    • Solution: Reduce the injection volume or dilute the sample.

  • Incompatible Injection Solvent: If the sample solvent is significantly stronger (less polar in reversed-phase) than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Catastrophic Column Failure: Peak fronting can sometimes be a sign of severe column degradation, such as a void at the column inlet.

    • Solution: Replace the column. To prevent recurrence, ensure the column is operated within its recommended pH and temperature limits.

Q3: Why is my this compound peak broad?

Broad peaks can decrease resolution and sensitivity, making it difficult to accurately quantify your analyte.

Potential Causes & Solutions:

  • High Injection Volume or Concentration: Overloading the column with either too much volume or a highly concentrated sample can lead to peak broadening.

    • Solution: Reduce the injection volume or dilute the sample.

  • Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can contribute to peak broadening.

    • Solution: Use shorter, narrower internal diameter tubing to connect the components of your HPLC system.

  • Temperature Fluctuations: Inconsistent column temperature can affect mobile phase viscosity and analyte retention, leading to broader peaks.

    • Solution: Use a column oven to maintain a stable temperature. For reversed-phase HPLC of triglycerides, lower temperatures generally improve separation, though this can increase backpressure.

Q4: My this compound peak is splitting. What could be the issue?

Split peaks can be mistaken for co-eluting compounds and can be caused by a few key issues.

Potential Causes & Solutions:

  • Incompatible Sample Solvent and Mobile Phase: A significant mismatch between the sample solvent and the mobile phase is a common cause of peak splitting, especially for early eluting peaks.

    • Solution: Dissolve the sample in the initial mobile phase composition.

  • Column Inlet Blockage: A partially blocked frit at the column inlet can distort the sample band, causing it to split.

    • Solution: Try backflushing the column. If this doesn't resolve the issue, the column may need to be replaced.

  • Co-elution: What appears to be a split peak might actually be two closely eluting isomers or different lipid species.

    • Solution: Optimize the mobile phase gradient, column temperature, or consider a different column chemistry to improve resolution.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.

G Troubleshooting Poor Peak Shape for this compound start Observe Poor Peak Shape (Tailing, Fronting, Broadening, Splitting) check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No, only this compound peak check_all_peaks->no_all_peaks No system_issue Suspect System-Wide Issue yes_all_peaks->system_issue analyte_issue Suspect Analyte-Specific Issue no_all_peaks->analyte_issue check_frit Check for blocked column inlet frit system_issue->check_frit check_connections Inspect for dead volume in tubing/connections check_frit->check_connections system_solution Backflush or replace column. Use shorter/narrower tubing. check_connections->system_solution check_overload Is sample overload a possibility? analyte_issue->check_overload yes_overload Yes check_overload->yes_overload no_overload No check_overload->no_overload overload_solution Reduce injection volume or dilute sample. yes_overload->overload_solution check_solvent Is sample solvent compatible with mobile phase? no_overload->check_solvent no_solvent No check_solvent->no_solvent yes_solvent Yes check_solvent->yes_solvent solvent_solution Dissolve sample in initial mobile phase. no_solvent->solvent_solution check_mobile_phase Optimize Mobile Phase (pH, additives) yes_solvent->check_mobile_phase check_column Evaluate Column (age, chemistry) check_mobile_phase->check_column method_optimization Further method development required. check_column->method_optimization

Caption: A logical workflow for diagnosing the root cause of poor peak shape.

Quantitative Data Summary: Recommended Starting Conditions for HPLC

The following table provides recommended starting parameters for the analysis of triglycerides like this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

ParameterRecommendationRationale
Column C18 (ODS) with small particle size (e.g., 3-4 µm)Provides good retention and resolution for nonpolar molecules like triglycerides.
Mobile Phase A Acetonitrile or MethanolCommon polar solvents in reversed-phase chromatography.
Mobile Phase B Isopropanol, Acetone, or Methyl tert-butyl ether (MTBE)Stronger nonpolar solvents to elute highly retained triglycerides.
Gradient Nonlinear or step-wise gradient elutionImproves separation of complex lipid mixtures.
Additives 5-10 mM Ammonium Formate/Acetate and/or 0.1% Formic AcidImproves peak shape by masking residual silanols.
Flow Rate Optimize based on column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column)A lower flow rate can sometimes improve resolution.
Column Temperature Controlled, potentially lower temperatures (e.g., ambient to 40°C)Lower temperatures can enhance separation in RP-HPLC, but monitor backpressure.
Injection Solvent Initial mobile phase compositionMinimizes peak distortion and splitting.

Experimental Protocols

Mobile Phase Preparation (Example)

This protocol describes the preparation of a mobile phase containing additives to improve peak shape.

  • Prepare Mobile Phase A (Aqueous):

    • To 950 mL of HPLC-grade water, add 5 mL of a 1 M ammonium formate stock solution (final concentration 5 mM).

    • Add 1 mL of formic acid (final concentration 0.1%).

    • Bring the final volume to 1 L with HPLC-grade water.

    • Filter and degas the solution.

  • Prepare Mobile Phase B (Organic):

    • Prepare a mixture of Isopropanol and Acetonitrile (e.g., 90:10 v/v).

    • Add ammonium formate and formic acid to the same final concentrations as in Mobile Phase A.

    • Filter and degas the solution.

Sample Preparation
  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions (e.g., a mixture of Mobile Phase A and B).

  • Vortex the sample to ensure it is fully dissolved.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulates before injection.

Experimental Workflow Diagram

The following diagram outlines the general workflow for optimizing the chromatographic method for this compound.

G Workflow for Optimizing this compound Chromatography start Define Analytical Goal (e.g., quantification, purity) select_column Select Appropriate Column (e.g., C18) start->select_column prep_mobile_phase Prepare Mobile Phases (with and without additives) select_column->prep_mobile_phase prep_sample Prepare this compound Sample (in compatible solvent) prep_mobile_phase->prep_sample initial_run Perform Initial Chromatographic Run (e.g., gradient elution) prep_sample->initial_run evaluate_peak Evaluate Peak Shape and Resolution initial_run->evaluate_peak good_peak Acceptable Peak Shape evaluate_peak->good_peak Good bad_peak Poor Peak Shape evaluate_peak->bad_peak Poor optimize_gradient Adjust Gradient Profile optimize_gradient->evaluate_peak optimize_temp Optimize Column Temperature optimize_temp->evaluate_peak optimize_additives Test Mobile Phase Additives optimize_additives->evaluate_peak bad_peak->optimize_gradient bad_peak->optimize_temp bad_peak->optimize_additives

Caption: A workflow for the systematic optimization of a chromatographic method.

References

Technical Support Center: Improving the Extraction Efficiency of Triarachidonin from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Triarachidonin from complex matrices, particularly from fungal sources like Mortierella alpina.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound?

A1: The primary methods for extracting this compound-rich oils from complex matrices, such as fungal biomass, include solvent extraction, supercritical fluid extraction (SFE), and enzymatic hydrolysis.[1][2][3][4] Solvent extraction using agents like hexane (B92381) or a chloroform (B151607)/methanol mixture is a widely used and efficient method.[2] Supercritical CO2 extraction is considered a "green" alternative, offering high selectivity. Enzymatic hydrolysis utilizes enzymes to break down the cell wall and facilitate lipid release.

Q2: Why is my this compound yield lower than expected?

A2: Low yields can stem from several factors:

  • Incomplete Cell Disruption: The robust cell wall of microorganisms like Mortierella alpina can hinder solvent access to the intracellular lipids.

  • Suboptimal Extraction Parameters: Incorrect solvent choice, temperature, pressure, or extraction time can significantly reduce efficiency.

  • Biomass Condition: The moisture content of the biomass is critical; dry biomass generally yields more lipids than wet biomass.

  • Particle Size: Larger particle sizes of the dried biomass can limit solvent penetration and, consequently, lipid extraction.

  • Degradation: this compound is an unsaturated fatty acid, making it susceptible to oxidation. Improper handling and storage can lead to degradation.

Q3: How can I improve the disruption of fungal cell walls before extraction?

A3: Effective cell disruption is crucial for maximizing lipid recovery. Several mechanical and non-mechanical methods can be employed:

  • Mechanical Methods: High-speed homogenization, ultrasonication, bead beating, and high-pressure processing (HPP) are effective mechanical disruption techniques. Grinding the dried biomass into a fine powder also increases the surface area for solvent interaction.

  • Non-Mechanical Methods: Acid treatment (e.g., with HCl) can alter cell wall permeability, enhancing solvent penetration. Enzymatic digestion using enzymes like cellulases, proteases, or pectinases can also break down the cell wall components.

Q4: What is the impact of the solvent choice on extraction efficiency?

A4: The choice of solvent is critical and depends on the polarity of the target lipids. A mixture of polar (e.g., methanol) and non-polar (e.g., chloroform or hexane) solvents is often used to efficiently extract a broad range of lipids. For instance, a chloroform/methanol (2:1 v/v) mixture is highly effective for extracting lipids from fungal cultures. Hexane is a common non-polar solvent used for extracting neutral lipids like triacylglycerols.

Q5: Can this compound degrade during the extraction process? How can I prevent this?

A5: Yes, as a polyunsaturated fatty acid, this compound is prone to oxidation. To minimize degradation, it is crucial to work under conditions that limit exposure to oxygen and high temperatures. Using antioxidants, working under an inert atmosphere (e.g., nitrogen), and using lower extraction temperatures can help preserve the integrity of the extracted this compound.

Troubleshooting Guides

Issue 1: Low Extraction Yield with Solvent Extraction
Possible Cause Troubleshooting Step
Inadequate Cell Disruption Ensure the biomass is thoroughly dried and ground to a fine powder. Consider incorporating a more rigorous cell disruption method prior to extraction, such as high-speed homogenization or bead beating.
Incorrect Solvent System For a broad range of lipids, a chloroform:methanol (2:1 v/v) mixture is often more effective than hexane alone. Evaluate the polarity of your target lipids and adjust the solvent system accordingly.
Insufficient Extraction Time or Temperature Increase the extraction time or temperature within the limits that prevent degradation of this compound. Monitor for any signs of oxidation (e.g., discoloration).
High Moisture Content in Biomass Ensure the biomass is properly dried before extraction. Lyophilization (freeze-drying) is an effective method for removing water while preserving the sample integrity.
Poor Solvent-to-Sample Ratio Increase the volume of solvent relative to the amount of biomass to ensure complete immersion and efficient extraction.
Issue 2: Inconsistent Results with Supercritical Fluid Extraction (SFE)
Possible Cause Troubleshooting Step
Suboptimal Pressure and Temperature The density of supercritical CO2, which dictates its solvating power, is highly dependent on pressure and temperature. Systematically optimize these parameters. Higher pressures generally increase lipid solubility.
Inadequate Flow Rate A low flow rate of supercritical CO2 may not be sufficient to carry the extracted lipids out of the extraction vessel efficiently. Conversely, a very high flow rate might not allow for sufficient contact time. Optimize the flow rate for your specific setup.
Matrix Channeling Poorly packed extraction vessels can lead to "channeling," where the supercritical fluid bypasses parts of the sample. Ensure the biomass is packed uniformly.
Co-solvent Not Used or Ineffective For extracting more polar lipids, the addition of a co-solvent like ethanol (B145695) to the supercritical CO2 can significantly improve the extraction yield.
Sample Matrix Effects The physical properties of your sample matrix (e.g., particle size, porosity) can affect the diffusion of the supercritical fluid. Ensure consistent sample preparation.

Data Presentation: Comparison of Extraction Methods

The following table summarizes quantitative data for different this compound extraction methods from Mortierella alpina.

Extraction Method Key Parameters Lipid Recovery/Yield Advantages Disadvantages
Solvent Extraction (Hexane) Soxhlet, 95°C, 8h~35.5% total lipid from Mortierella sp.Simple, widely used, effective for neutral lipids.Use of potentially toxic and flammable organic solvents.
Solvent Extraction (Chloroform:Methanol 2:1) -Reported as the best for lipid and fatty acid extraction from fungal cultures.Highly efficient for a broad range of lipids, including polar lipids.Use of toxic chloroform, environmental concerns.
Supercritical Fluid Extraction (SC-CO2) 250 bar, 50°C (with HCl pretreatment)~83.1% lipid recovery."Green" solvent, high selectivity, tunable solvent properties.High initial equipment cost, may require a co-solvent for polar lipids.
Enzymatic Hydrolysis (Pectinase and Papain 5:3 v/v) Optimized time and temperatureUp to 104.6% oil recovery.Mild conditions, high specificity, environmentally friendly.Cost of enzymes, may require optimization for different biomass.
Enzymatic Hydrolysis (Pectinase and Alcalase 5:1 v/v) Optimized time and temperatureUp to 101.3% oil recovery.Mild conditions, high specificity, environmentally friendly.Cost of enzymes, may require optimization for different biomass.

Experimental Protocols

Protocol 1: Solvent Extraction using Hexane (Soxhlet)
  • Sample Preparation: Harvest the Mortierella alpina biomass by centrifugation and wash it twice with distilled water. Freeze-dry the biomass to a constant weight. Grind the dried biomass into a fine powder using a mortar and pestle.

  • Soxhlet Extraction:

    • Weigh approximately 0.5 g of the dried biomass powder and place it in a cellulose (B213188) extraction thimble.

    • Place the thimble into the Soxhlet extractor.

    • Fill a round-bottom flask with hexane to about two-thirds of its volume and add a few boiling chips.

    • Assemble the Soxhlet apparatus (flask, extractor, and condenser).

    • Heat the hexane to its boiling point (around 69°C) using a heating mantle.

    • Allow the extraction to proceed for 8 hours, ensuring continuous siphoning of the solvent.

  • Solvent Removal: After extraction, allow the apparatus to cool. Remove the round-bottom flask and evaporate the hexane under vacuum at 40°C using a rotary evaporator to obtain the crude lipid extract.

  • Lipid Quantification: Determine the weight of the extracted lipids and express it as a percentage of the initial dry biomass weight.

Protocol 2: Supercritical Fluid Extraction (SFE) with CO2
  • Sample Preparation: Prepare the dried and ground Mortierella alpina biomass as described in Protocol 1.

  • Cell Disruption (Optional but Recommended): Consider a pre-treatment step such as high-speed homogenization or acid treatment (e.g., 1 M HCl) to improve lipid recovery.

  • SFE Procedure:

    • Load the prepared biomass into the extraction vessel of the SFE system.

    • Pressurize the system with CO2 to the desired pressure (e.g., 250 bar).

    • Heat the extraction vessel to the target temperature (e.g., 50°C).

    • If using a co-solvent, introduce it into the system at the desired ratio.

    • Initiate the flow of supercritical CO2 through the extraction vessel for a set duration.

    • The extracted lipids are precipitated in a separator by reducing the pressure, allowing the CO2 to return to its gaseous state.

    • Collect the lipid extract from the separator.

  • Optimization: Systematically vary the pressure, temperature, and CO2 flow rate to determine the optimal conditions for this compound extraction.

Protocol 3: Enzymatic Hydrolysis for Lipid Extraction
  • Sample Preparation: Use fresh or freeze-dried Mortierella alpina biomass.

  • Enzymatic Treatment:

    • Suspend the biomass in a suitable buffer.

    • Add the selected enzyme or enzyme mixture (e.g., a combination of pectinase (B1165727) and papain).

    • Incubate the mixture at the optimal temperature and for the optimal duration for the chosen enzymes. Continuously stir the mixture during incubation.

  • Lipid Extraction: After enzymatic hydrolysis, extract the lipids from the mixture using a suitable solvent (e.g., hexane or a chloroform:methanol mixture) following a standard liquid-liquid extraction procedure.

  • Solvent Removal and Quantification: Remove the solvent and quantify the extracted lipids as described in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_prep Biomass Preparation cluster_disruption Cell Disruption (Optional but Recommended) cluster_extraction Extraction cluster_post Post-Extraction harvest Harvest Fungal Biomass (e.g., Mortierella alpina) wash Wash with Distilled Water harvest->wash dry Dry Biomass (Freeze-drying or Oven) wash->dry grind Grind to Fine Powder dry->grind mechanical Mechanical Methods (Homogenization, Sonication, HPP) grind->mechanical Optional Step non_mechanical Non-Mechanical Methods (Acid or Enzymatic Treatment) grind->non_mechanical Optional Step solvent_ext Solvent Extraction (e.g., Hexane, Chloroform/Methanol) grind->solvent_ext sfe_ext Supercritical Fluid Extraction (SC-CO2) grind->sfe_ext enzymatic_ext Enzymatic Hydrolysis grind->enzymatic_ext mechanical->solvent_ext mechanical->sfe_ext non_mechanical->solvent_ext non_mechanical->sfe_ext separation Solid-Liquid Separation (Filtration/Centrifugation) solvent_ext->separation sfe_ext->separation enzymatic_ext->separation solvent_removal Solvent Removal (Rotary Evaporation) separation->solvent_removal analysis Lipid Analysis & Quantification (e.g., GC-MS, LC-MS) solvent_removal->analysis

Caption: General experimental workflow for this compound extraction.

troubleshooting_yield cluster_pre Pre-Extraction Issues cluster_ext Extraction Parameter Issues cluster_post Post-Extraction Issues start Low this compound Yield cell_disruption Inadequate Cell Disruption? start->cell_disruption biomass_prep Improper Biomass Prep? start->biomass_prep solvent Suboptimal Solvent System? start->solvent conditions Incorrect Temp/Pressure/Time? start->conditions degradation Product Degradation? start->degradation cell_disruption_sol Solution: - Grind finer - Use homogenization, sonication, etc. cell_disruption->cell_disruption_sol biomass_prep_sol Solution: - Ensure complete drying - Check particle size biomass_prep->biomass_prep_sol solvent_sol Solution: - Use polar/non-polar mix - Test different solvents solvent->solvent_sol conditions_sol Solution: - Systematically optimize parameters conditions->conditions_sol degradation_sol Solution: - Use antioxidants - Work under inert atmosphere - Minimize heat exposure degradation->degradation_sol

Caption: Troubleshooting guide for low this compound yield.

method_selection start Select Extraction Method q1 High Purity & Selectivity Required? start->q1 q2 Solvent Toxicity a Major Concern? q1->q2 No q3 High Equipment Budget? q1->q3 Yes q4 Handling a Wide Range of Polarities? q2->q4 No method_enzymatic Enzymatic Hydrolysis q2->method_enzymatic Yes q3->q2 No method_sfe Supercritical Fluid Extraction (SFE) q3->method_sfe Yes method_solvent Solvent Extraction q4->method_solvent Yes (e.g., Chloroform/Methanol) q4->method_solvent No (e.g., Hexane)

Caption: Decision tree for selecting an extraction method.

References

Triarachidonin stability in aqueous and non-aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triarachidonin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous and non-aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to support your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions regarding the stability and handling of this compound.

Q1: My this compound solution appears cloudy or has precipitated. What should I do?

A1: Cloudiness or precipitation can occur for several reasons:

  • Low Solubility: this compound is a highly lipophilic molecule with poor solubility in aqueous solutions. In non-aqueous solvents, solubility can decrease at lower temperatures.

  • Solution to Low Solubility:

    • For aqueous solutions, consider the use of emulsifiers or co-solvents. However, be aware that these can impact the stability of this compound.

    • For non-aqueous solutions, gentle warming and sonication may help redissolve the compound. Always check the temperature sensitivity of this compound before heating.

  • Degradation: Precipitation can also be a sign of degradation, where the breakdown products are less soluble. It is recommended to analyze the sample for purity.

Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?

A2: The appearance of extra peaks is often indicative of degradation. This compound, being a polyunsaturated triglyceride, is susceptible to two primary degradation pathways:

  • Oxidation: The arachidonic acid moieties are prone to oxidation, leading to the formation of hydroperoxides, aldehydes, and other secondary oxidation products. This is a common issue, especially if the samples have been exposed to air or light.[1][2]

  • Hydrolysis: The ester linkages of the triglyceride can be hydrolyzed, releasing free fatty acids (arachidonic acid) and di- or monoacylglycerols. This is more prevalent in aqueous solutions, and the rate is influenced by pH.

Troubleshooting Steps:

  • Review Handling Procedures: Ensure that all handling steps were performed under an inert atmosphere (e.g., nitrogen or argon) and with minimal exposure to light.[3]

  • Check Solvent Quality: Use high-purity, degassed solvents for all sample preparations and chromatographic analyses.

  • Analyze for Degradation Products: Use analytical methods capable of detecting both primary and secondary oxidation products, as well as free fatty acids.[1][4]

Q3: How can I prevent the oxidation of my this compound samples?

A3: Preventing oxidation is critical for maintaining the integrity of this compound. Here are some best practices:

  • Inert Atmosphere: Always handle this compound under an inert gas like nitrogen or argon.

  • Antioxidants: Consider the addition of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or alpha-tocopherol (B171835) to your solutions. However, be mindful that these may interfere with certain analytical methods or biological assays.

  • Light Protection: Store all solutions in amber vials or protect them from light.

  • Low Temperature Storage: Store stock solutions and samples at low temperatures (e.g., -20°C or -80°C).

Q4: What is the expected stability of this compound in an aqueous emulsion?

A4: The stability of this compound in an aqueous emulsion is generally poor and depends on several factors, including pH, temperature, and the presence of antioxidants and emulsifiers. Hydrolysis of the ester bonds and oxidation of the polyunsaturated fatty acid chains are the main degradation pathways. The use of appropriate emulsifiers and antioxidants can help to improve stability.

Data Presentation: Stability of this compound (Illustrative Data)

The following tables provide illustrative data on the stability of this compound under various conditions. Note: This data is representative and based on the known stability of similar polyunsaturated triglycerides. Actual stability may vary depending on the specific experimental conditions.

Table 1: Illustrative Stability of this compound in Aqueous Buffered Solutions at 25°C

pHBuffer SystemStorage Time (days)Remaining this compound (%)Major Degradation Products
4.0Acetate Buffer785Free Arachidonic Acid, Diacylglycerols
7.0Phosphate Buffer770Free Arachidonic Acid, Diacylglycerols, Hydroperoxides
9.0Borate Buffer755Free Arachidonic Acid, Diacylglycerols

Table 2: Illustrative Stability of this compound in Non-Aqueous Solvents at 25°C (Protected from Light and Air)

SolventStorage Time (days)Remaining this compound (%)Major Degradation Products
Ethanol3095Minor oxidation products
Dimethyl Sulfoxide (DMSO)3092Minor oxidation and degradation products
Chloroform (B151607)3098Minimal degradation

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a reverse-phase HPLC method for the analysis of this compound and its potential degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade)

  • Isopropanol (HPLC grade)

  • Water (HPLC grade)

  • Mobile Phase A: Acetonitrile/Water (90:10, v/v)

  • Mobile Phase B: Isopropanol

3. Chromatographic Conditions:

  • Gradient Elution:

    • 0-10 min: 100% A

    • 10-25 min: Linear gradient to 100% B

    • 25-30 min: 100% B

    • 30-35 min: Return to 100% A

    • 35-40 min: Re-equilibration at 100% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection:

    • UV at 205 nm (for detecting the ester carbonyl group and conjugated dienes from oxidation)

    • ELSD (for universal detection of non-volatile compounds)

4. Sample Preparation:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., chloroform or isopropanol) to a known concentration.

  • For stability samples, dilute an aliquot of the solution with the mobile phase to the desired concentration.

  • All sample preparation steps should be performed under an inert atmosphere and protected from light.

5. Validation Parameters (as per ICH guidelines):

  • Specificity: Analyze stressed samples (acid, base, oxidative, thermal, and photolytic degradation) to ensure the method can separate this compound from its degradation products.

  • Linearity: Analyze a series of solutions of known concentrations to establish the linear range of the method.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Visualizations

Arachidonic Acid Metabolic Pathway

The following diagram illustrates the major enzymatic pathways for the metabolism of arachidonic acid, which is released upon the hydrolysis of this compound.

Arachidonic_Acid_Pathway Arachidonic Acid Metabolic Pathways This compound This compound Arachidonic_Acid Arachidonic Acid This compound->Arachidonic_Acid Hydrolysis (Lipases) COX Cyclooxygenases (COX-1, COX-2) Arachidonic_Acid->COX LOX Lipoxygenases (5-LOX, 12-LOX, 15-LOX) Arachidonic_Acid->LOX CYP450 Cytochrome P450 Epoxygenases & Hydroxylases Arachidonic_Acid->CYP450 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX->Prostaglandins_Thromboxanes Leukotrienes_Lipoxins Leukotrienes & Lipoxins LOX->Leukotrienes_Lipoxins EETs_HETEs EETs & HETEs CYP450->EETs_HETEs

Caption: Major metabolic pathways of arachidonic acid.

Experimental Workflow for this compound Stability Testing

This diagram outlines the general workflow for conducting a stability study of this compound.

Stability_Workflow Workflow for this compound Stability Testing Start Start: Prepare this compound Solutions Storage Store Samples under Defined Conditions (e.g., Temp, Humidity, Light) Start->Storage Sampling Withdraw Samples at Pre-defined Time Points Storage->Sampling Analysis Analyze Samples using a Stability-Indicating Method (e.g., HPLC) Sampling->Analysis Data Collect and Analyze Data (e.g., % Remaining, Degradation Products) Analysis->Data Report Generate Stability Report Data->Report

Caption: General workflow for a this compound stability study.

References

Minimizing auto-oxidation of Triarachidonin during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the auto-oxidation of Triarachidonin during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to auto-oxidation?

A1: this compound is a triglyceride molecule where all three fatty acid chains are arachidonic acid. Arachidonic acid is a polyunsaturated fatty acid (PUFA) with four double bonds. These double bonds, particularly the bis-allylic hydrogens (hydrogens on the carbons adjacent to two double bonds), are highly susceptible to attack by free radicals, initiating a chain reaction of oxidation known as auto-oxidation. This process can lead to the degradation of the molecule and the formation of various oxidation products.

Q2: What are the primary consequences of this compound auto-oxidation in experimental settings?

A2: Auto-oxidation can significantly impact experimental outcomes by:

  • Degrading the analyte: This leads to inaccurate quantification of this compound.

  • Generating interfering compounds: Oxidation products such as hydroperoxides, aldehydes, and isoprostanes can co-elute with this compound or other analytes in chromatographic methods, leading to inaccurate results.

  • Inducing biological effects: The oxidation products of arachidonic acid are biologically active molecules that can modulate signaling pathways, potentially confounding the interpretation of experimental results.[1][2]

Q3: What are the ideal storage conditions for this compound to minimize oxidation?

A3: To minimize auto-oxidation, this compound should be stored at -20°C or lower, preferably under an inert atmosphere such as argon or nitrogen.[3] It should also be protected from light and moisture. For long-term storage, aliquoting the sample can help to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: Which antioxidants are recommended for use during this compound analysis?

A4: Synthetic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are commonly used to prevent lipid peroxidation during sample preparation and analysis.[4][5] BHT is often added to solvents used for extraction and chromatography. The choice and concentration of the antioxidant should be optimized for the specific analytical method to avoid interference with the analysis.

Q5: How can I remove peroxides from solvents used in my analysis?

A5: Solvents, especially ethers and tetrahydrofuran (B95107) (THF), can form peroxides over time, which can initiate the auto-oxidation of this compound. To remove peroxides, solvents can be passed through a column of activated alumina (B75360) or treated with a reducing agent like sodium borohydride (B1222165) followed by distillation. Commercially available peroxide-free solvents are also a reliable option. Always test solvents for the presence of peroxides before use, for example, with potassium iodide test strips.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low recovery of this compound Auto-oxidation during sample preparation or analysis.- Work on ice and minimize sample exposure to air and light.- Use deoxygenated solvents and sparge with an inert gas (argon or nitrogen).- Add an antioxidant like BHT to all solvents (e.g., 0.005% w/v).- Ensure proper storage of standards and samples at -20°C or below under an inert atmosphere.
Presence of unexpected peaks in chromatogram Formation of oxidation products (hydroperoxides, aldehydes, etc.).- Implement the solutions for low recovery to prevent further oxidation.- Characterize the unexpected peaks using mass spectrometry (MS) to confirm if they are oxidation products.- Optimize the chromatographic method to separate this compound from its major oxidation products.
Inconsistent or non-reproducible results - Variable levels of auto-oxidation between samples.- Contaminated solvents or reagents with pro-oxidants (e.g., metal ions, peroxides).- Standardize every step of the sample handling and preparation protocol to ensure consistency.- Use high-purity, peroxide-free solvents and deionized water.- Prepare fresh solutions and standards daily.
Baseline noise or drift in HPLC analysis - Degradation of the sample on the column.- Mobile phase instability.- Ensure the mobile phase is deoxygenated and consider adding a low concentration of an antioxidant if compatible with the detection method.- Use a column with appropriate chemistry for lipid analysis and ensure it is properly equilibrated and cleaned.

Quantitative Data on Lipid Oxidation

The following table summarizes the effect of temperature and antioxidants on the stability of polyunsaturated fatty acids, which can be indicative of the behavior of this compound.

ParameterConditionAnalyte/MatrixTimeObservationReference(s)
Peroxide Value (PV) (meq/kg) Heated at 220°CArachis Oil20 minPV increased from 7.70 to 13.50
Peroxide Value (PV) (meq/kg) Stored at different temperaturesPeanut Oil320 daysPV increased more rapidly at 25°C and 35°C than at 15°C.
Fatty Acid Content (%) Stored at room temperature without antioxidantDried Blood Spots3 daysSignificant degradation of arachidonic acid.
Fatty Acid Content (%) Stored at room temperature with BHT (5.0 mg/mL)Dried Blood Spots28 daysBHT delayed the degradation of arachidonic acid.

Note: Data on the direct oxidation of this compound is limited. The provided data from similar polyunsaturated lipids illustrates the general principles of oxidation and its prevention.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples with Minimal Oxidation
  • Preparation:

    • Pre-chill all glassware and solvents to 4°C.

    • Deoxygenate all solvents by sparging with argon or nitrogen for at least 15 minutes.

    • Prepare a stock solution of 0.05% (w/v) BHT in methanol. Add this to all extraction solvents to a final concentration of 0.005%.

  • Homogenization:

    • Homogenize the tissue or cell sample in a cold glass homogenizer with 2 volumes of ice-cold phosphate-buffered saline (PBS).

    • Perform all steps on ice.

  • Lipid Extraction (Folch Method):

    • To the homogenate, add 20 volumes of a chloroform:methanol (2:1, v/v) mixture containing BHT.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

    • Wash the organic phase by adding 0.2 volumes of 0.9% NaCl solution, vortexing, and re-centrifuging.

    • Collect the lower organic phase.

  • Solvent Evaporation and Storage:

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the lipid extract in a small volume of an appropriate solvent (e.g., hexane (B92381) or chloroform:methanol) containing BHT.

    • Store the extract at -80°C under an inert atmosphere until analysis.

Protocol 2: Analysis of this compound by HPLC-MS
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 x 150 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: Start with 60% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative ESI.

    • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

    • Target Ions: Monitor the [M+HCOO]⁻ adduct for this compound (m/z 995.7) and characteristic fragment ions for its oxidation products (e.g., hydroperoxides).

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum sensitivity for this compound.

  • Sample Preparation for Analysis:

    • Dilute the lipid extract in the initial mobile phase composition.

    • Filter through a 0.22 µm PTFE syringe filter before injection.

Visualizations

Auto_Oxidation_Pathway This compound This compound (PUFA-H) Initiator Initiator (e.g., ROS, Light, Heat) Lipid_Radical Lipid Radical (PUFA•) Initiator->Lipid_Radical Initiation (H• abstraction) Peroxyl_Radical Lipid Peroxyl Radical (PUFA-OO•) Lipid_Radical->Peroxyl_Radical + O2 Oxygen Oxygen (O2) Hydroperoxide Lipid Hydroperoxide (PUFA-OOH) Peroxyl_Radical->Hydroperoxide Propagation (+ PUFA-H) Antioxidant Antioxidant (e.g., BHT) Peroxyl_Radical->Antioxidant Termination Another_PUFA Another PUFA-H Hydroperoxide->Lipid_Radical Generates another Lipid Radical Secondary_Products Secondary Oxidation Products (Aldehydes, Isoprostanes) Hydroperoxide->Secondary_Products Decomposition Experimental_Workflow Sample Biological Sample Extraction Lipid Extraction (with BHT, on ice) Sample->Extraction Evaporation Solvent Evaporation (under Nitrogen) Extraction->Evaporation Storage Store at -80°C (under Argon) Evaporation->Storage Analysis HPLC-MS Analysis Storage->Analysis Data Data Acquisition & Processing Analysis->Data Signaling_Pathway Triarachidonin_Ox This compound Auto-oxidation Isoprostanes Isoprostanes (e.g., 8-iso-PGF2α) Triarachidonin_Ox->Isoprostanes HNE 4-Hydroxynonenal (4-HNE) Triarachidonin_Ox->HNE TP_Receptor Thromboxane (B8750289) Receptor (TP) Isoprostanes->TP_Receptor activates NFkB NF-κB Pathway HNE->NFkB modulates MAPK MAPK Pathway (ERK, p38, JNK) TP_Receptor->MAPK activates Cellular_Response Cellular Responses (Inflammation, Fibrosis, Apoptosis) MAPK->Cellular_Response NFkB->Cellular_Response

References

How to improve the signal-to-noise ratio for Triarachidonin detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio in Triarachidonin detection experiments, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS) based methods.

Part 1: Sample Preparation and Extraction

Effective sample preparation is critical for minimizing background noise and enhancing the analyte signal. Issues at this stage are a common source of poor S/N.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound signal during sample preparation?

A1: Low signal originating from sample preparation is often due to inefficient extraction, analyte degradation, or loss of sample during cleanup steps. This compound, being a neutral lipid, requires effective extraction from complex biological matrices. Using an inappropriate solvent system or a suboptimal extraction technique can lead to poor recovery.

Q2: How can I minimize matrix effects for this compound analysis?

A2: Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the target analyte, either suppressing or enhancing the signal.[1] To minimize these effects, you can:

  • Optimize Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds like phospholipids.[2][3]

  • Dilute the Sample: Simple dilution can sometimes reduce the concentration of interfering matrix components more than the analyte signal, improving the S/N ratio.[3]

  • Use Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard (SIL-IS) for a similar long-chain triglyceride is the gold standard.[4] It co-elutes and experiences similar matrix effects as the analyte, allowing for accurate correction and quantification.

Q3: Which extraction method is best for this compound?

A3: The choice of extraction method depends on the sample matrix. For neutral lipids like this compound, a liquid-liquid extraction using a solvent system like chloroform (B151607)/methanol (B129727) (Folch method) or methyl tert-butyl ether (MTBE) (Matyash method) is highly effective. For cleaner extracts, solid-phase extraction (SPE) can be superior in removing impurities compared to LLE.

Troubleshooting Guide: Sample Preparation

Problem: Low recovery of this compound after extraction.

Possible Cause Solution Citation
Inefficient Solvent System For non-polar lipids like this compound, ensure the use of appropriate organic solvents. A mixture of chloroform and methanol (2:1, v/v) is a common and efficient choice.
Incomplete Cell Lysis For cellular or tissue samples, ensure complete homogenization or cell disruption to release lipids into the extraction solvent. Mechanical disruption can improve yields.
Analyte Adsorption Use low-adsorption polypropylene (B1209903) tubes and pipette tips to prevent the loss of lipids to container surfaces.
Suboptimal Phase Separation During LLE, ensure complete separation of the organic and aqueous phases. Centrifugation can aid in creating a distinct interface.
Experimental Protocol: Lipid Extraction using a Modified Matyash Method

This protocol is suitable for extracting lipids, including this compound, from biological samples like plasma or tissue homogenates.

  • Preparation : To a 1.5 mL microcentrifuge tube, add 100 µL of sample (e.g., plasma).

  • Internal Standard Spiking : Add a known amount of an appropriate internal standard (e.g., a deuterated triacylglycerol) to the sample. This should be the first step to account for variability throughout the entire process.

  • Solvent Addition : Add 500 µL of methanol (MeOH) and vortex thoroughly to quench metabolic activity and precipitate proteins.

  • Lipid Extraction : Add 1.5 mL of methyl tert-butyl ether (MTBE) and vortex for 30 minutes at 4°C. This step extracts lipids into the MTBE phase.

  • Phase Separation : Add 375 µL of water to induce phase separation. Vortex for 1 minute and then centrifuge at >10,000 x g for 10 minutes.

  • Collection : Carefully collect the upper organic layer, which contains the lipids, and transfer it to a new tube.

  • Drying and Reconstitution : Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of Acetonitrile/Isopropanol 1:1).

Part 2: Chromatographic Separation (LC)

Optimizing the liquid chromatography step is crucial for separating this compound from other lipids and matrix components, which directly impacts the S/N ratio.

Frequently Asked questions (FAQs)

Q1: What type of HPLC/UPLC column is best for this compound?

A1: For non-polar compounds like this compound, a reversed-phase C18 column is the most common and effective choice. Using columns with smaller particle sizes (e.g., sub-2 µm) can lead to sharper, taller peaks, which increases the signal height and improves the S/N ratio.

Q2: How does the mobile phase composition affect the signal?

A2: The mobile phase composition dictates the retention and elution of this compound. For reversed-phase chromatography of neutral lipids, mobile phases typically consist of a mixture of water and organic solvents like acetonitrile, methanol, or isopropanol. Additives such as ammonium (B1175870) formate (B1220265) or acetate (B1210297) can be used to improve ionization efficiency and peak shape by promoting the formation of adducts like [M+NH₄]⁺.

Q3: My peak for this compound is broad. How can I improve the peak shape?

A3: Broad peaks lead to a lower signal height and thus a poorer S/N ratio. To improve peak shape:

  • Optimize the Gradient: A well-optimized gradient elution ensures the analyte elutes as a sharp band.

  • Reduce System Dead Volume: Ensure all fittings and tubing are appropriate for your system to minimize extra-column band broadening.

  • Check Column Health: A degrading column can lead to poor peak shape. Consider flushing or replacing the column.

  • Reconstitution Solvent: Ensure the sample is reconstituted in a solvent that is weaker than or equal in elution strength to the initial mobile phase to avoid peak distortion.

Troubleshooting Guide: Chromatography

Problem: Poor resolution between this compound and other interfering peaks.

Possible Cause Solution Citation
Suboptimal Mobile Phase Gradient Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting compounds.
Incorrect Column Chemistry While C18 is standard, trying a different stationary phase (e.g., C8) might provide different selectivity and resolve interferences.
Inadequate Column Efficiency Switch to a column with a smaller particle size or a longer length to increase the number of theoretical plates and improve resolution.
Flow Rate Too High Optimize the flow rate. While higher flow rates shorten run times, they can sometimes compromise resolution.
Data Presentation: Comparison of LC Columns

The following table shows a hypothetical comparison of different column types for this compound analysis, illustrating how column choice can impact performance.

Column Type Particle Size (µm) Peak Width (s) Peak Height (arbitrary units) Signal-to-Noise (S/N)
Standard C1851250,00080
Standard C851540,00065
Core-Shell C182.7695,000160
Sub-2µm C181.74130,000220

This table illustrates that columns with smaller particle sizes generally produce narrower, taller peaks, leading to a significant improvement in the S/N ratio.

Part 3: Mass Spectrometry (MS) Detection

Fine-tuning the mass spectrometer settings is the final step to maximize the signal from this compound while minimizing background noise.

Frequently Asked questions (FAQs)

Q1: Which ionization mode is best for this compound?

A1: For neutral lipids like this compound, positive mode electrospray ionization (ESI) is most commonly used. Ionization is typically achieved through the formation of adducts with cations present in the mobile phase, such as ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺). Ammonium adducts are often preferred as they tend to fragment more predictably under collision-induced dissociation (CID).

Q2: How do I optimize MS parameters for this compound detection?

A2: Key parameters to optimize include capillary voltage, source temperature, nebulizer gas flow, and collision energy. These should be optimized by infusing a standard solution of this compound and adjusting each parameter to maximize the intensity of the precursor ion and its product ions. Using a targeted approach like Multiple Reaction Monitoring (MRM) significantly improves selectivity and S/N by monitoring specific precursor-to-product ion transitions.

Q3: What is a good strategy if my signal is still low even after optimization?

A3: If the signal remains low, consider advanced acquisition techniques. For instance, dynamic MRM (dMRM) improves sensitivity by only monitoring for transitions within a specific retention time window when the analyte is expected to elute. This allows for longer dwell times on the target analyte, increasing the signal measured. Another approach is to use a more sensitive instrument, such as a triple quadrupole mass spectrometer, which is designed for high-sensitivity targeted quantification.

Troubleshooting Guide: Mass Spectrometry

Problem: High baseline noise in the mass chromatogram.

Possible Cause Solution Citation
Contaminated MS Source The ion source can become contaminated over time. Perform routine cleaning according to the manufacturer's protocol.
Electronic Noise Increase the detector time constant or use data bunching/smoothing functions in the acquisition software. Be cautious not to oversmooth, as this can reduce the signal height of sharp peaks.
Mobile Phase Contamination Use high-purity LC-MS grade solvents and additives. Contaminants can create a high chemical background.
Insufficient Desolvation Optimize the source temperature and gas flows (nebulizer and drying gas) to ensure efficient desolvation of the ESI droplets, which can reduce chemical noise.

Visualizations and Workflows

Overall Workflow for this compound Detection

G A Sample Collection (e.g., Plasma, Tissue) B Add Internal Standard A->B Quantification Control C Lipid Extraction (e.g., MTBE Method) B->C Sample Prep D Solvent Evaporation C->D E Reconstitution D->E F LC Separation (Reversed-Phase C18) E->F Injection G MS Detection (ESI+, MRM Mode) F->G Ionization H Data Processing (Integration & Quantification) G->H Data Acquisition

Caption: General experimental workflow for this compound quantification.
Troubleshooting Logic for Low Signal-to-Noise Ratio

G cluster_prep Sample Prep Checks cluster_lc LC Checks cluster_ms MS Checks Start Low S/N Detected Prep Review Sample Preparation Start->Prep Is signal weak or noise high? LC Optimize Chromatography Prep->LC If recovery is good and matrix effects low P1 Extraction Efficiency? MS Optimize MS Detection LC->MS If peak shape is good and resolution sufficient L1 Peak Shape? Result Improved S/N MS->Result After tuning source and scan parameters M1 Ionization Mode? P2 Matrix Effects? P3 Internal Standard Used? L2 Resolution? L3 Column Choice? M2 Source Parameters? M3 MRM Transitions?

Caption: A logical workflow for troubleshooting poor S/N ratio.

References

Technical Support Center: Validating Triarachidonin Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the validation of Triarachidonin quantification assays.

Frequently Asked Questions (FAQs)

1. What are the typical acceptance criteria for linearity in a this compound quantification assay?

Acceptance criteria for linearity are established to ensure that the assay results are directly proportional to the concentration of this compound over a specific range. While specific criteria may vary based on the regulatory body and the intended use of the assay, common acceptance criteria are summarized in the table below.

ParameterAcceptance Criterion
Correlation Coefficient (r²) ≥ 0.995[1]
Calibration Curve The plot of concentration versus response should be visually inspected for linearity.
Residuals Residuals should be randomly distributed around the x-axis. A systematic trend may indicate a non-linear relationship.[1][2]
Back-calculated Concentrations The concentration of each calibration standard, when back-calculated from the regression equation, should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[3]

2. How many concentration levels are required to establish linearity?

Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), recommend using a minimum of five different concentration levels to adequately assess the linearity of an analytical method.[4]

3. What is the appropriate concentration range for the linearity study?

The concentration range should encompass the expected concentrations of this compound in the study samples. A common approach is to prepare calibration standards that span 80-120% of the target concentration. For broader applications, a range of 50-150% of the expected concentration may be more appropriate.

4. What are matrix effects and how can they affect my linearity validation?

Matrix effects are the influence of components in the sample matrix, other than the analyte (this compound), on the analytical response. These effects can either suppress or enhance the signal, leading to inaccurate quantification and a non-linear relationship between concentration and response. It is crucial to evaluate matrix effects during method validation to ensure the reliability of the results.

5. Should I use a linear or a weighted linear regression model for my calibration curve?

The choice between linear and weighted linear regression depends on the distribution of the variance of the data points across the concentration range. If the variance is constant (homoscedasticity), a simple linear regression is appropriate. However, if the variance increases with concentration (heteroscedasticity), a weighted linear regression (e.g., 1/x or 1/x²) should be used to give more weight to the more precise, lower concentration data points.

Troubleshooting Guide

This guide addresses common issues encountered during the linearity validation of this compound quantification assays.

Problem 1: Poor Correlation Coefficient (r² < 0.995)

A low correlation coefficient indicates that the data points do not fit well to a straight line.

Possible Cause Troubleshooting Step
Pipetting or Dilution Errors Review the preparation of calibration standards. Ensure that all pipettes are properly calibrated and that the correct dilution scheme was followed. Prepare fresh standards and re-run the assay.
Instrument Instability Check the instrument's performance. For LC-MS/MS assays, this could involve cleaning the ion source, checking for vacuum leaks, or ensuring the multiplier is functioning correctly.
Inappropriate Concentration Range The selected concentration range may extend beyond the linear response of the detector. Prepare a new set of standards with a narrower range and re-evaluate.
Analyte Instability This compound may be degrading in the sample matrix or during the analytical run. Investigate the stability of this compound under the assay conditions.
Contamination Contamination of the blank or standards can lead to inaccurate results. Prepare fresh reagents and ensure a clean workspace.

Problem 2: Non-Linear Calibration Curve (Visual Inspection)

Even with a high r² value, visual inspection of the calibration curve is crucial as it can reveal non-linearity.

Possible Cause Troubleshooting Step
Detector Saturation At high concentrations, the detector response may become non-linear. Dilute the upper concentration standards and re-run the assay.
Matrix Effects Components in the sample matrix may be interfering with the analysis. Prepare calibration standards in a matrix that closely matches the study samples to mitigate these effects.
Inappropriate Regression Model A linear model may not be appropriate for the data. Consider using a non-linear regression model if scientifically justified.
Suboptimal Chromatographic Conditions For LC-based assays, poor peak shape or co-elution with interfering substances can affect linearity. Optimize the chromatographic method to ensure good peak resolution and symmetry.

Problem 3: Systematic Trend in Residuals Plot

A non-random pattern in the residuals plot (e.g., a U-shape or an inverted U-shape) is a strong indicator of non-linearity.

Possible Cause Troubleshooting Step
Heteroscedasticity The variability of the data is not constant across the concentration range. Apply a weighted linear regression (e.g., 1/x or 1/x²) to the data.
Non-Linear Relationship The relationship between concentration and response is inherently non-linear. Investigate the use of a suitable non-linear regression model.
Outliers One or more data points may be significantly different from the others. Investigate the cause of the outlier (e.g., preparation error) and consider excluding it from the analysis if a clear reason can be identified.

Experimental Protocols

Protocol 1: Preparation of this compound Calibration Standards

This protocol describes the preparation of a set of calibration standards for linearity validation.

  • Prepare a Primary Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., chloroform:methanol, 2:1 v/v) to create a primary stock solution of a high concentration (e.g., 1 mg/mL).

  • Prepare a Working Stock Solution: Dilute the primary stock solution with the same solvent to create a working stock solution at a lower, more manageable concentration (e.g., 100 µg/mL).

  • Prepare Serial Dilutions: Perform serial dilutions of the working stock solution with the appropriate matrix (e.g., blank plasma) to prepare at least five calibration standards at different concentration levels. The final concentrations should bracket the expected range of the study samples.

  • Storage: Store the prepared standards at an appropriate temperature (e.g., -80°C) to ensure stability.

Protocol 2: Linearity Assessment

This protocol outlines the steps for assessing the linearity of the this compound quantification assay.

  • Sample Analysis: Analyze the prepared calibration standards in triplicate according to the established analytical method.

  • Data Acquisition: Record the instrument response (e.g., peak area) for each standard.

  • Data Analysis:

    • Plot the mean instrument response against the nominal concentration for each level.

    • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

    • Calculate the back-calculated concentration for each standard using the regression equation.

    • Generate a residuals plot by plotting the difference between the observed and predicted response against the nominal concentration.

  • Evaluation: Compare the results against the pre-defined acceptance criteria (see FAQ 1).

Visualizations

Linearity_Validation_Workflow cluster_prep Standard Preparation cluster_analysis Analysis cluster_eval Data Evaluation Prep_Stock Prepare Stock Solution Prep_Standards Prepare Calibration Standards (min. 5 levels, triplicate) Prep_Stock->Prep_Standards Analyze Analyze Standards Prep_Standards->Analyze Record Record Instrument Response Analyze->Record Plot Plot Response vs. Concentration Record->Plot Regress Perform Linear Regression (Calculate r²) Plot->Regress Residuals Analyze Residuals Regress->Residuals Acceptance Compare to Acceptance Criteria Residuals->Acceptance

Caption: Workflow for Linearity Validation of this compound Assays.

Troubleshooting_Linearity cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Poor_R2 Poor r² (<0.995) Prep_Error Preparation Errors Poor_R2->Prep_Error Instrument_Issue Instrument Issues Poor_R2->Instrument_Issue NonLinear_Curve Non-Linear Curve NonLinear_Curve->Instrument_Issue Matrix_Effect Matrix Effects NonLinear_Curve->Matrix_Effect Residual_Trend Systematic Residual Trend Residual_Trend->Matrix_Effect Wrong_Model Inappropriate Model Residual_Trend->Wrong_Model Remake_Standards Remake Standards Prep_Error->Remake_Standards Check_Instrument Check Instrument Instrument_Issue->Check_Instrument Use_Matrix_Matched Use Matrix-Matched Standards Matrix_Effect->Use_Matrix_Matched Use_Weighted_Regression Use Weighted Regression Wrong_Model->Use_Weighted_Regression

References

Validation & Comparative

A Comparative Guide to Triarachidonin and Other Polyunsaturated Triglycerides for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between polyunsaturated triglycerides (PUTs) is critical for advancing lipid-based therapeutics and diagnostics. This guide provides a detailed comparison of Triarachidonin with other common PUTs, supported by experimental data and detailed methodologies.

This document delves into the physicochemical properties, biological activities, and analytical methodologies pertinent to this compound and other significant polyunsaturated triglycerides, namely Trieicosapentaenoin (TEPA), Tridocosahexaenoin (TDHA), Trilinolein, and Triolein. The information is structured to facilitate a clear, data-driven comparison for research and development applications.

Physicochemical Properties: A Comparative Overview

The physical and chemical characteristics of polyunsaturated triglycerides are fundamental to their biological function and application in drug delivery. These properties, including molecular weight, melting point, and solubility, influence their absorption, distribution, metabolism, and excretion (ADME) profiles. A summary of these properties for this compound and other selected PUTs is presented below.

PropertyThis compoundTrieicosapentaenoinTridocosahexaenoinTrilinoleinTriolein
Molecular Formula C63H98O6[1]C63H92O6C69H98O6[2][3]C57H98O6[4][5]C57H104O6
Molecular Weight ( g/mol ) 951.45945.41023.52879.38885.43
Physical State at RT LiquidLiquidLiquidLiquidLiquid
Melting Point (°C) Not availableNot availableNot available-5 to -4-4
Boiling Point (°C) 862.8 (Predicted)Not availableNot available816.5 (Predicted)237 at 18 atm
Density (g/mL) 0.948 (Predicted)Not availableNot available0.925 at 20°C0.915 at 15°C
Solubility Soluble in chloroform (B151607), ether, carbon tetrachloride; slightly soluble in alcohol.Soluble in organic solvents.Soluble in organic solvents.Soluble in chloroform (sparingly), hexanes (slightly).Insoluble in water; soluble in chloroform, ether, carbon tetrachloride; slightly soluble in alcohol.

Biological Activities and Signaling Pathways

Polyunsaturated triglycerides are not merely storage molecules; their constituent fatty acids are precursors to a vast array of signaling molecules that regulate numerous physiological and pathological processes.

This compound and the Arachidonic Acid Cascade

This compound is a triglyceride composed of three arachidonic acid (AA) molecules. AA is a key omega-6 fatty acid that serves as the primary precursor for the biosynthesis of eicosanoids, a group of potent signaling molecules involved in inflammation, immunity, and cellular homeostasis. Studies have indicated that this compound can stimulate prostaglandin (B15479496) synthesis in the kidney in a dose-dependent manner. The metabolic pathways of arachidonic acid are central to understanding the biological effects of this compound.

The two major enzymatic pathways for AA metabolism are the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

  • Cyclooxygenase (COX) Pathway: This pathway, initiated by the enzymes COX-1 and COX-2, converts arachidonic acid into prostaglandins (B1171923) (PGs), thromboxanes (TXs), and prostacyclin. These molecules are key mediators of inflammation, pain, fever, and platelet aggregation.

  • Lipoxygenase (LOX) Pathway: The LOX pathway enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) convert arachidonic acid into leukotrienes (LTs) and lipoxins (LXs). Leukotrienes are potent mediators of inflammation and allergic reactions, while lipoxins are involved in the resolution of inflammation.

Arachidonic_Acid_Cascade Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Stimulus Arachidonic_Acid Arachidonic Acid (from this compound) PLA2->Arachidonic_Acid Release COX_Pathway Cyclooxygenase (COX) Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway Lipoxygenase (LOX) Pathway Arachidonic_Acid->LOX_Pathway Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX_Pathway->Prostaglandins_Thromboxanes Leukotrienes_Lipoxins Leukotrienes, Lipoxins LOX_Pathway->Leukotrienes_Lipoxins Inflammation_Pain_Fever Inflammation, Pain, Fever, Platelet Aggregation Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Inflammation_Allergy_Resolution Inflammation, Allergic Responses, Resolution of Inflammation Leukotrienes_Lipoxins->Inflammation_Allergy_Resolution

Arachidonic Acid Cascade from this compound
Comparative Biological Effects of Other Polyunsaturated Triglycerides

Trieicosapentaenoin (TEPA) and Tridocosahexaenoin (TDHA) are composed of the omega-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), respectively. These triglycerides are known for their anti-inflammatory properties, which often counteract the pro-inflammatory effects of arachidonic acid-derived eicosanoids.

Trilinolein, an omega-6 triglyceride, is a precursor to arachidonic acid, though the conversion is not as direct as the release from this compound. Triolein, a monounsaturated triglyceride, is generally considered to have less potent inflammatory or anti-inflammatory effects compared to the polyunsaturated triglycerides.

A direct quantitative comparison of the biological activities of these triglycerides is an active area of research. The table below summarizes some of the known comparative effects.

Biological EffectThis compound (AA)TEPA (EPA) / TDHA (DHA)Trilinolein (LA)Triolein (OA)
Inflammatory Response Generally pro-inflammatoryGenerally anti-inflammatoryPrecursor to pro-inflammatory AALess potent effects
Platelet Aggregation PromotesInhibitsCan contribute to AA poolMinimal direct effect
Vascular Effects Vasoconstriction (via some eicosanoids)Vasodilation, improved endothelial functionVariableGenerally beneficial
Triglyceride Lowering Not a primary effectClinically significant reductionMinimal effectMinimal effect

Experimental Protocols

Accurate and reproducible analysis of polyunsaturated triglycerides is essential for research and development. The following sections detail common experimental protocols for their characterization.

Analysis of Triglyceride Composition by High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC separates triglycerides based on their hydrophobicity, which is determined by the length and degree of unsaturation of their fatty acid chains.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is suitable.

  • Mobile Phase: A gradient elution is typically employed. A common mobile phase system consists of acetonitrile (B52724) as the weaker solvent and a stronger solvent like isopropanol (B130326) or acetone. The gradient program is optimized to achieve separation of the various triglyceride species.

  • Sample Preparation: The triglyceride sample is dissolved in a suitable organic solvent, such as chloroform or a mixture of the mobile phase components, and filtered through a 0.22 µm filter before injection.

  • Data Analysis: Peak identification is performed by comparing retention times with those of known standards. Quantification is achieved by creating a calibration curve using external standards.

HPLC_Workflow Sample Triglyceride Sample Dissolution Dissolve in Organic Solvent Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation C18 Reversed-Phase Column Separation Injection->Separation Detection Detection (RID or ELSD) Separation->Detection Analysis Data Analysis (Peak Identification & Quantification) Detection->Analysis

HPLC Analysis Workflow for Triglycerides
Determination of Fatty Acid Profile by Gas Chromatography (GC)

Principle: GC is used to analyze the fatty acid composition of triglycerides after their conversion to more volatile fatty acid methyl esters (FAMEs).

Methodology:

  • Transesterification: The triglyceride sample is first hydrolyzed and then esterified with methanol (B129727) in the presence of a catalyst (e.g., BF3-methanol or methanolic HCl) to form FAMEs.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for FAMEs analysis (e.g., a polar stationary phase like DB-FATWAX UI) is used.

  • GC Conditions:

    • Injector Temperature: Typically 250-280°C.

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program might start at 100°C and ramp up to 250°C.

    • Detector Temperature: Typically 280-300°C.

    • Carrier Gas: Helium or hydrogen is commonly used.

  • Data Analysis: FAMEs are identified by comparing their retention times to those of a standard FAME mixture. The relative percentage of each fatty acid is calculated from the peak areas.

Quantification of Triglycerides by Mass Spectrometry (MS)

Principle: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for the quantification of individual triglyceride species.

Methodology:

  • Instrumentation: A triple quadrupole mass spectrometer coupled to a UPLC or HPLC system.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used, often with the addition of an ammonium (B1175870) salt to the mobile phase to promote the formation of [M+NH4]+ adducts.

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor ion (the [M+NH4]+ adduct) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (resulting from the neutral loss of a fatty acid) is monitored in the third quadrupole.

  • Sample Preparation: A simple protein precipitation of the sample (e.g., plasma or serum) followed by dilution is often sufficient.

  • Data Analysis: Quantification is achieved using an internal standard (e.g., a triglyceride not naturally present in the sample) and a calibration curve.

Assessment of Oxidative Stability

Principle: The susceptibility of polyunsaturated triglycerides to oxidation is a critical parameter. Lipid peroxidation can be assessed by measuring the formation of secondary oxidation products, such as malondialdehyde (MDA).

Methodology (Thiobarbituric Acid Reactive Substances - TBARS Assay):

  • Sample Preparation: The triglyceride sample is subjected to oxidative stress (e.g., incubation at an elevated temperature or exposure to an oxidizing agent).

  • Reaction: The oxidized sample is reacted with thiobarbituric acid (TBA) under acidic conditions and heat (e.g., 95°C for 60 minutes). This reaction forms a colored adduct with MDA.

  • Measurement: The absorbance of the resulting pink-colored solution is measured spectrophotometrically at approximately 532 nm.

  • Quantification: The concentration of MDA is determined using a standard curve prepared with a known concentration of MDA.

This comprehensive guide provides a foundation for the comparative analysis of this compound and other polyunsaturated triglycerides. The provided data and protocols are intended to support researchers in their efforts to understand and utilize these important lipid molecules in various scientific and therapeutic applications. Further research into the direct comparative biological effects of these triglycerides will continue to enhance our understanding of their roles in health and disease.

References

Triarachidonin as a Delivery Vehicle for Arachidonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Arachidonic acid (AA), an essential omega-6 polyunsaturated fatty acid, is a critical component of cell membranes and a precursor to a vast array of signaling molecules involved in inflammation, immunity, and central nervous system function. Its effective delivery to target tissues is paramount for both nutritional supplementation and therapeutic applications. This guide provides an objective comparison of triarachidonin, a triglyceride form of arachidonic acid, with other common delivery vehicles, supported by experimental data.

Efficacy of Arachidonic Acid Delivery Vehicles: A Comparative Analysis

The efficacy of a delivery vehicle for arachidonic acid is determined by its ability to facilitate digestion, absorption, and subsequent incorporation into target tissues. The primary forms of AA delivery investigated are triglycerides (including this compound), phospholipids (B1166683), and ethyl esters.

Bioavailability and Tissue Accretion

Studies comparing the bioavailability of different forms of arachidonic acid have yielded valuable insights into their relative effectiveness. A key study in baboon neonates provides a direct comparison of the triglyceride (TG) and phospholipid (PL) forms of AA for brain tissue accretion. While the phospholipid form was found to be approximately 2.1-fold more effective on a percentage basis for brain arachidonic acid accretion, the triglyceride form resulted in a 5.0-fold greater total amount of AA deposited in the brain. This was attributed to the significantly higher concentration of the triglyceride-bound AA in the administered formula[1].

In a study involving piglets, triglyceride sources of arachidonic acid and docosahexaenoic acid (DHA) were suggested to be more suitable for infant formulas than phospholipid sources, based on plasma fatty acid profiles and overall digestibility[2]. Furthermore, research in rats utilizing ARA-enriched triacylglycerol (this compound) demonstrated a dose-dependent increase in arachidonic acid content in paw tissue, highlighting its efficacy in delivering AA to peripheral tissues[3].

While direct head-to-head studies comparing this compound with ethyl-arachidonate are limited, separate studies on rats have shown that oral supplementation with ethyl arachidonate (B1239269) can effectively reverse deficiencies and modulate prostanoid production[4][5]. However, the triglyceride form is generally considered to be more efficiently hydrolyzed and absorbed than the ethyl ester form.

Table 1: Comparison of Arachidonic Acid Delivery Vehicles

Delivery VehicleFormKey FindingsSupporting Evidence
This compound Triglyceride- Leads to greater total brain AA accretion due to higher possible concentrations in formulations.- Demonstrates dose-dependent increase in AA content in peripheral tissues.Baboon neonate study, Piglet study, Rat supplementation study
Phospholipid-AA Phospholipid- More effective on a percentage basis for brain AA accretion.- May have lower overall digestibility compared to triglycerides in some models.Baboon neonate study, Piglet study
Ethyl-Arachidonate Ethyl Ester- Effective in reversing AA deficiency and modulating eicosanoid production.- Generally considered to have lower bioavailability compared to triglycerides.Rat supplementation studies

Experimental Methodologies

The following sections detail the typical experimental protocols used to assess the efficacy of arachidonic acid delivery vehicles.

In Vivo Oral Administration and Tissue Collection

Objective: To determine the bioavailability and tissue distribution of arachidonic acid from different delivery vehicles.

Protocol:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are housed in controlled environments with standard chow and water ad libitum before the experiment.

  • Acclimatization: Animals are acclimated for at least one week before the start of the study.

  • Dosing Formulation: this compound, phospholipid-AA, or ethyl-arachidonate is dissolved or suspended in a suitable vehicle, such as corn oil or a 0.5% methylcellulose (B11928114) solution.

  • Administration: A specific dose of the arachidonic acid formulation is administered to the animals via oral gavage. The volume is typically calculated based on the animal's body weight (e.g., 5-10 mL/kg).

  • Blood and Tissue Collection: At predetermined time points after administration, animals are anesthetized, and blood samples are collected via cardiac puncture. Tissues of interest (e.g., brain, liver, heart, adipose tissue) are then rapidly excised, washed with saline, blotted dry, and snap-frozen in liquid nitrogen for subsequent analysis.

Experimental_Workflow_In_Vivo cluster_preparation Preparation cluster_administration Administration cluster_collection Sample Collection cluster_analysis Analysis Animal_Model Animal Model Selection (e.g., Rats, Mice) Acclimatization Acclimatization Animal_Model->Acclimatization Dosing_Formulation Dosing Formulation (this compound, PL-AA, Ethyl-AA) Acclimatization->Dosing_Formulation Oral_Gavage Oral Gavage Dosing_Formulation->Oral_Gavage Blood_Collection Blood Collection Oral_Gavage->Blood_Collection Tissue_Harvesting Tissue Harvesting (Brain, Liver, etc.) Oral_Gavage->Tissue_Harvesting Fatty_Acid_Analysis Fatty Acid Analysis (GC-MS) Blood_Collection->Fatty_Acid_Analysis Tissue_Harvesting->Fatty_Acid_Analysis

In Vivo Experimental Workflow
In Vitro Digestion Model

Objective: To simulate the digestion of different arachidonic acid delivery vehicles and assess the release of free arachidonic acid.

Protocol:

  • Simulated Gastric Fluid (SGF): Prepare SGF containing pepsin at a pH of approximately 2.0.

  • Gastric Digestion: The lipid formulation is emulsified in SGF and incubated at 37°C with gentle agitation to simulate gastric digestion.

  • Simulated Intestinal Fluid (SIF): Prepare SIF containing pancreatin (B1164899) and bile salts at a pH of approximately 7.0.

  • Intestinal Digestion: The chyme from the gastric phase is mixed with SIF, and the pH is adjusted to 7.0. The mixture is incubated at 37°C with continuous stirring. The release of free fatty acids is monitored over time by titration with NaOH using a pH-stat apparatus.

  • Analysis: Samples are taken at different time points to quantify the amount of arachidonic acid released using methods like gas chromatography-mass spectrometry (GC-MS).

In_Vitro_Digestion_Workflow cluster_gastric Gastric Phase cluster_intestinal Intestinal Phase cluster_analysis Analysis Lipid_Formulation Lipid Formulation SGF Simulated Gastric Fluid (SGF) (Pepsin, pH 2.0) Lipid_Formulation->SGF Gastric_Incubation Incubation at 37°C SGF->Gastric_Incubation Chyme Gastric Chyme Gastric_Incubation->Chyme SIF Simulated Intestinal Fluid (SIF) (Pancreatin, Bile Salts, pH 7.0) Chyme->SIF Intestinal_Incubation Incubation at 37°C (pH-stat) SIF->Intestinal_Incubation FFA_Quantification Free Fatty Acid Quantification (GC-MS) Intestinal_Incubation->FFA_Quantification

In Vitro Digestion Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

Objective: To quantify the amount of arachidonic acid in biological samples.

Protocol:

  • Lipid Extraction: Total lipids are extracted from the tissue homogenates or plasma using a chloroform:methanol (B129727) (2:1, v/v) solution, following the Folch method.

  • Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are saponified using methanolic NaOH, and the fatty acids are then methylated using boron trifluoride in methanol to form FAMEs.

  • GC-MS Analysis: The FAMEs are separated and quantified using a gas chromatograph equipped with a mass spectrometer. A capillary column (e.g., SP-2560) is used for separation. The identification and quantification of arachidonic acid methyl ester are based on its retention time and mass spectrum compared to a known standard.

  • Quantification: Stable isotope-labeled arachidonic acid (e.g., arachidonic acid-d8) is often used as an internal standard to ensure accurate quantification.

Arachidonic Acid Signaling Pathway

Upon delivery to the cell, arachidonic acid is incorporated into the phospholipids of the cell membrane. In response to various stimuli, it is released by the action of phospholipase A2 (PLA2). Free arachidonic acid is then metabolized by three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450), leading to the production of a wide range of bioactive eicosanoids that regulate numerous physiological and pathological processes.

Arachidonic_Acid_Signaling Membrane_Phospholipids Membrane Phospholipids (Arachidonic Acid) PLA2 Phospholipase A2 (PLA2) Membrane_Phospholipids->PLA2 Stimuli Arachidonic_Acid Free Arachidonic Acid PLA2->Arachidonic_Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX CYP450 Cytochrome P450 (CYP450) Arachidonic_Acid->CYP450 Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes Lipoxins Lipoxins LOX->Lipoxins EETs Epoxyeicosatrienoic acids (EETs) CYP450->EETs HETEs Hydroxyeicosatetraenoic acids (HETEs) CYP450->HETEs

Arachidonic Acid Metabolic Pathways

Conclusion

The selection of an appropriate delivery vehicle for arachidonic acid is crucial for maximizing its bioavailability and therapeutic or nutritional efficacy. This compound, as a triglyceride form, demonstrates excellent efficacy in delivering high payloads of arachidonic acid to various tissues, including the brain. While phospholipid-based delivery systems may offer higher percentage-based absorption in specific tissues, the overall delivery capacity of this compound appears to be superior due to the potential for higher concentrations in formulations. Ethyl esters of arachidonic acid, while effective, are generally considered to have lower bioavailability. The choice of delivery system should be guided by the specific application, target tissue, and desired dosage. Further direct comparative studies, particularly between this compound and ethyl-arachidonate, would be beneficial to provide a more definitive ranking of their relative efficacies.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Triarachidonin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of Triarachidonin, a triglyceride of arachidonic acid, is crucial for various applications, including metabolic studies and the development of therapeutic agents. This guide provides an objective comparison of three prevalent analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS), and Supercritical Fluid Chromatography with tandem Mass Spectrometry (SFC-MS/MS).

The selection of an optimal analytical method is contingent upon several factors, including the required sensitivity, selectivity, sample matrix complexity, and throughput. While specific cross-validation data for this compound is not extensively published, this guide synthesizes available data from studies on structurally related lipids and eicosanoids to present a representative comparison of these techniques.[1]

Data Presentation: A Comparative Analysis

The performance of GC-MS, HPLC-MS/MS, and SFC-MS/MS for the analysis of lipids similar to this compound is summarized below. These tables highlight key validation parameters for each method, offering a clear comparison to aid in selecting the most suitable technique for your research.

Table 1: Comparison of GC-MS Method Validation Parameters for Fatty Acid Analysis

Analyte ClassLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (Recovery %)Precision (RSD %)Reference
Fatty Acid Methyl Esters>0.99Not ReportedNot ReportedNot Reported<15%[2][3]

Table 2: Comparison of HPLC-MS/MS Method Validation Parameters for Eicosanoid Quantification

AnalyteLinearity (r²)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Accuracy (Recovery %)Precision (RSD %)Reference
Eicosanoids>0.99~0.1-1.0~0.5-5.080-120%<15%[4][5]

Table 3: Comparison of SFC-MS/MS Method Validation Parameters for Eicosanoid Quantification

AnalyteLinearity (r²)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Accuracy (Recovery %)Precision (RSD %)Reference
Eicosanoids≥0.995Not Reported0.5 - 2.583-109%<15%

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical findings. Below are representative protocols for sample preparation and analysis of lipids like this compound using GC-MS, HPLC-MS/MS, and SFC-MS/MS.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for fatty acid analysis, but it requires the derivatization of non-volatile lipids into volatile fatty acid methyl esters (FAMEs).

  • Sample Preparation (Transesterification):

    • Hydrolyze the this compound sample using a methanolic base (e.g., NaOH in methanol) to release the fatty acids.

    • Methylate the free fatty acids using a reagent such as boron trifluoride in methanol (B129727) (BF3-methanol) or methanolic HCl to form FAMEs.

    • Extract the FAMEs with an organic solvent like hexane.

    • Wash the organic layer with water and dry it over anhydrous sodium sulfate.

    • Evaporate the solvent and reconstitute the FAMEs in a suitable solvent for injection.

  • GC-MS Analysis Protocol (Representative):

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

    • Column: A fused silica (B1680970) capillary column suitable for FAME analysis (e.g., a polar stationary phase).

    • Injector: Split/splitless injector, with the temperature maintained at approximately 250°C.

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at a low temperature and ramping up to a higher temperature.

    • Carrier Gas: Helium or hydrogen.

    • Detection: The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

2. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a powerful technique for the direct analysis of intact triglycerides and their metabolites without the need for derivatization.

  • Sample Preparation:

    • For biological samples, perform protein precipitation using a cold organic solvent like acetonitrile (B52724) or methanol.

    • Alternatively, use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for sample clean-up and concentration. For SPE, a C18 cartridge is commonly used.

    • Centrifuge the sample to remove precipitated proteins or other matrix components.

    • Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

  • HPLC-MS/MS Analysis Protocol (Representative):

    • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: A reversed-phase C18 column is typically used for lipid analysis.

    • Mobile Phase: A gradient elution with an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is employed.

    • Flow Rate: Typically in the range of 0.2-1.0 mL/min.

    • Detection: The analysis is performed in negative ion mode for arachidonic acid-containing lipids. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

3. Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS)

SFC-MS/MS is an emerging "green" analytical technique that uses supercritical CO2 as the primary mobile phase, reducing the consumption of organic solvents. It offers fast and efficient separations.

  • Sample Preparation:

    • Sample preparation is often simpler than for other methods and can involve a "dilute-and-shoot" approach after initial protein precipitation.

    • For more complex matrices, a similar extraction procedure to that used for HPLC-MS/MS (LLE or SPE) can be applied.

  • SFC-MS/MS Analysis Protocol (Representative):

    • Instrumentation: A supercritical fluid chromatography system coupled to a tandem mass spectrometer.

    • Column: A variety of stationary phases can be used, including chiral columns for stereoisomer separation.

    • Mobile Phase: Supercritical CO2 with a polar organic modifier such as methanol or isopropanol.

    • Flow Rate: Higher flow rates are possible compared to HPLC due to the low viscosity of the mobile phase.

    • Detection: Similar to HPLC-MS/MS, ESI-MS/MS is used for detection, typically in the negative ion mode for acidic lipids.

Mandatory Visualization

cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) Homogenization Homogenization/ Lysis Sample->Homogenization Extraction Lipid Extraction (e.g., LLE, SPE) Homogenization->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Path Concentration Concentration & Reconstitution Extraction->Concentration LC-MS & SFC-MS Path Derivatization->Concentration GCMS GC-MS Concentration->GCMS LCMS HPLC-MS/MS Concentration->LCMS SFCMS SFC-MS/MS Concentration->SFCMS Quantification Quantification GCMS->Quantification LCMS->Quantification SFCMS->Quantification Validation Method Validation Quantification->Validation

Caption: General experimental workflow for the analysis of this compound.

Validation {Analytical Method Validation|Key Parameters} Parameters Selectivity Linearity Sensitivity (LOD, LOQ) Accuracy Precision Recovery Stability Validation->Parameters

Caption: Key parameters for analytical method validation.

Start Start Cross-Validation Method1 Analyze QC Samples with Method 1 Start->Method1 Method2 Analyze QC Samples with Method 2 Start->Method2 Compare Statistically Compare Results (e.g., Deming Regression) Method1->Compare Method2->Compare Accept Acceptance Criteria Met? Compare->Accept Pass Methods are Correlated Accept->Pass Yes Fail Investigate Discrepancies Accept->Fail No

Caption: Logical workflow for the cross-validation of analytical methods.

References

Triarachidonin as a Reference Standard for Lipid Profiling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of lipidomics, the accuracy and reproducibility of quantitative analysis are paramount for deriving meaningful biological insights. The use of appropriate internal standards is a cornerstone of robust lipid profiling, correcting for variability throughout the analytical workflow. This guide provides a comprehensive comparison of Triarachidonin as a reference standard for lipid profiling, evaluating its performance against other common triglyceride internal standards and offering detailed experimental protocols for its application.

The Role of Internal Standards in Quantitative Lipidomics

Internal standards are essential in mass spectrometry-based lipidomics to compensate for variations that can occur during sample preparation, extraction, and analysis.[1] An ideal internal standard should be chemically similar to the analytes of interest but isotopically or structurally distinct to be distinguishable by the mass spectrometer. By adding a known amount of the internal standard to each sample before processing, variations in sample handling and instrument response can be normalized, leading to more accurate and precise quantification of endogenous lipids.

Performance Comparison of Triglyceride Internal Standards

The selection of an appropriate internal standard is critical for accurate lipid quantification. While stable isotope-labeled standards are often considered the gold standard, non-endogenous, odd-chain, or polyunsaturated triglycerides like this compound are also effective alternatives. Below is a summary of key performance parameters for triglyceride internal standards, with representative data for a commonly used standard, Tripentadecanoin (TG 15:0)3, which can be used to infer the expected performance of similar triglycerides.

Table 1: Performance Characteristics of Triglyceride Internal Standards

ParameterThis compound (C20:4)Trilinolein (C18:2)Tripalmitin (C16:0)Tripentadecanoin (TG 15:0)3 (Representative Data)
Linearity (R²) Expected >0.99Expected >0.99Expected >0.99>0.999[2]
Recovery Expected 85-115%Expected 85-115%Expected 85-115%Not explicitly stated, but good performance implied[2]
Intra-Assay Precision (%CV) Expected <15%Expected <15%Expected <15%<13% (including sample prep)[2][3]
Inter-Assay Precision (%CV) Expected <15%Expected <15%Expected <15%Not explicitly stated, but platform is robust

Note: The performance of this compound, Trilinolein, and Tripalmitin is expected to be comparable to the representative data for Tripentadecanoin under optimized analytical conditions. The choice of standard may depend on the specific lipid species being quantified and their retention time in the chromatographic separation.

Experimental Protocols

Accurate and reproducible lipid profiling relies on standardized and well-documented experimental procedures. The following sections detail the key protocols for utilizing this compound as an internal standard in a typical lipidomics workflow.

Preparation of Internal Standard Stock Solution
  • Weighing: Accurately weigh a precise amount of this compound using an analytical balance.

  • Dissolving: Dissolve the weighed standard in a suitable organic solvent, such as a chloroform:methanol mixture (2:1, v/v), to create a concentrated stock solution (e.g., 1 mg/mL).

  • Storage: Store the stock solution in an amber glass vial at -20°C or -80°C to prevent degradation.

Lipid Extraction from Plasma (Folch Method)
  • Sample Preparation: To a glass tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add a known volume of the this compound working solution to the plasma sample. The final concentration should be within the linear range of the assay.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

  • Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution (or 0.74% KCl) to the mixture to induce phase separation. Vortex for another minute.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to achieve a clear separation of the aqueous (upper) and organic (lower) phases.

  • Lipid Collection: Carefully aspirate the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., 100 µL of methanol:isopropanol, 1:1 v/v).

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is commonly used for lipid separation.

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A typical gradient starts with a lower percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipid species.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is generally used.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 55°C) for reproducible retention times.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of triglycerides.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification of specific lipid species. The MRM transitions for this compound and other target lipids need to be optimized.

  • Data Analysis: The peak area of the endogenous lipid is normalized to the peak area of the internal standard (this compound). The concentration of the analyte is then determined using a calibration curve.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are crucial for understanding complex experimental procedures and biological pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction (Folch) cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with this compound IS plasma->spike add_solvents Add Chloroform/Methanol spike->add_solvents vortex1 Vortex add_solvents->vortex1 add_salt Add NaCl Solution vortex1->add_salt vortex2 Vortex add_salt->vortex2 centrifuge Centrifuge vortex2->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic dry_down Dry Down collect_organic->dry_down reconstitute Reconstitute dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quantification Quantification lcms->quantification

Caption: Lipidomics workflow using this compound internal standard.

This compound is a triglyceride of arachidonic acid, a key precursor for a variety of signaling molecules called eicosanoids. The release of arachidonic acid from cell membranes and its subsequent metabolism are critical in inflammatory processes and other cellular functions.

arachidonic_acid_pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway cluster_cyp Cytochrome P450 (CYP) Pathway membrane Membrane Phospholipids pla2 PLA2 membrane->pla2 Stimuli aa Arachidonic Acid pla2->aa cox COX-1, COX-2 aa->cox lox 5-LOX, 12-LOX, 15-LOX aa->lox cyp CYP450 aa->cyp pgg2 PGG2 cox->pgg2 pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGD2, etc.) pgh2->prostaglandins thromboxanes Thromboxanes (TXA2) pgh2->thromboxanes hpetes HPETEs lox->hpetes leukotrienes Leukotrienes (LTB4, LTC4, etc.) hpetes->leukotrienes lipoxins Lipoxins hpetes->lipoxins eets EETs cyp->eets hetes HETEs cyp->hetes

Caption: Arachidonic acid signaling pathway.

References

Comparative Lipidomics of Cells Treated with Triarachidonin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the lipidomic changes observed in cells upon treatment with Triarachidonin. As a triacylglycerol containing three arachidonic acid (AA) molecules, this compound serves as a potent delivery vehicle for this critical omega-6 polyunsaturated fatty acid. Understanding its impact on the cellular lipidome is crucial for research in inflammation, cell signaling, and drug development.

The data presented here is synthesized from studies involving direct arachidonic acid supplementation, which closely mimics the intracellular release of arachidonic acid following this compound hydrolysis. This guide offers a comprehensive overview of the expected alterations in cellular lipid profiles, detailed experimental methodologies for replication, and visual representations of the key metabolic pathways involved.

Data Presentation: Quantitative Lipid Profile Changes

Treatment of cells with a source of arachidonic acid, such as this compound, leads to significant remodeling of the cellular lipidome. The increased availability of arachidonic acid influences the composition of various lipid classes, from phospholipids (B1166683) that form cellular membranes to the generation of potent signaling molecules. The following tables summarize the expected quantitative changes in the cellular lipid profile based on lipidomics studies of arachidonic acid supplementation.

Table 1: Alterations in Major Phospholipid Classes Containing Arachidonic Acid

Phospholipid SpeciesControl Cells (Relative Abundance)This compound-Treated Cells (Relative Abundance Change)Key Observations
PC (various species)+++↓ (some species), ↑ (AA-containing species)Decrease in some existing PC species with a concurrent increase in those incorporating arachidonic acid.
PE (various species)++↑ (AA-containing species)Notable increase in ethanolamine (B43304) glycerophospholipids containing arachidonic acid.[1]
PI (various species)++↓ (some species), ↑ (AA-containing species)Remodeling of the phosphatidylinositol pool, a critical source of AA for signaling.[1]
PS (various species)+↔ / ↑ (AA-containing species)Moderate changes, with some incorporation of arachidonic acid.

Relative abundance is denoted as + (low), ++ (medium), and +++ (high). Arrows indicate the direction of change (↑ increase, ↓ decrease, ↔ no significant change).

Table 2: Changes in Eicosanoid and Diacylglycerol Levels

Lipid MediatorControl Cells (Relative Concentration)This compound-Treated Cells (Relative Concentration Change)Metabolic Pathway
Prostaglandins (e.g., PGE₂, PGD₂)+↑↑↑Cyclooxygenase (COX)
Leukotrienes (e.g., LTB₄)+↑↑↑Lipoxygenase (LOX)
Hydroxyeicosatetraenoic acids (HETEs)+↑↑↑Lipoxygenase (LOX) / Cytochrome P450 (CYP)
Diacylglycerols (DAGs)++Phospholipase C (PLC) / De novo synthesis
Triacylglycerols (TAGs)++De novo synthesis

Relative concentration is denoted as + (low), ++ (medium). Arrows indicate the direction of change (↑↑↑ significant increase, ↑ moderate increase).

Experimental Protocols

The following protocols provide a generalized workflow for conducting a comparative lipidomics study on cells treated with this compound.

1. Cell Culture and Treatment:

  • Cell Line: Select a cell line relevant to the research question (e.g., macrophages for inflammation studies, cancer cell lines for oncology research).

  • Culture Conditions: Culture cells to a consistent confluency (e.g., 80%) in appropriate media and conditions.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Further dilute in culture media to the desired final concentration. A vehicle control (media with solvent) must be run in parallel.

  • Treatment: Treat cells with this compound or vehicle for a predetermined time course (e.g., 24 hours).

2. Lipid Extraction:

  • Cell Harvesting: Aspirate media, wash cells with ice-cold phosphate-buffered saline (PBS), and harvest by scraping or trypsinization.

  • Quenching Metabolism: Immediately quench metabolic activity by adding ice-cold solvent, such as methanol.

  • Extraction: Perform a biphasic lipid extraction using a modified Bligh-Dyer or Folch method. A common solvent system is chloroform:methanol:water (2:1:0.8, v/v/v).

  • Phase Separation: Centrifuge to separate the organic (lipid-containing) and aqueous phases.

  • Collection and Drying: Carefully collect the lower organic phase and dry it under a stream of nitrogen gas.

3. Mass Spectrometry-Based Lipidomics Analysis:

  • Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry analysis (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v).

  • Chromatography: Separate lipid classes using liquid chromatography (LC) with a suitable column (e.g., C18 or C30 reversed-phase).

  • Mass Spectrometry: Analyze the eluting lipids using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to the LC system. Acquire data in both positive and negative ionization modes to detect a broad range of lipid species.

  • Data Analysis: Process the raw data using specialized lipidomics software to identify and quantify lipid species. Compare the lipid profiles of this compound-treated cells to the vehicle-treated control cells.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound treatment and a typical experimental workflow for comparative lipidomics.

G This compound This compound TAG_Lipase Triacylglycerol Lipase This compound->TAG_Lipase Hydrolysis ArachidonicAcid Arachidonic Acid (AA) TAG_Lipase->ArachidonicAcid COX Cyclooxygenase (COX) ArachidonicAcid->COX LOX Lipoxygenase (LOX) ArachidonicAcid->LOX CYP450 Cytochrome P450 (CYP) ArachidonicAcid->CYP450 Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes Lipoxins Lipoxins LOX->Lipoxins HETEs HETEs LOX->HETEs CYP450->HETEs EETs EETs CYP450->EETs Inflammation Inflammation & Signaling Prostaglandins->Inflammation Thromboxanes->Inflammation Leukotrienes->Inflammation Lipoxins->Inflammation HETEs->Inflammation EETs->Inflammation

Caption: Metabolic fate of this compound-derived arachidonic acid.

G cluster_experiment Experimental Workflow CellCulture Cell Culture & Treatment LipidExtraction Lipid Extraction CellCulture->LipidExtraction LCMS LC-MS/MS Analysis LipidExtraction->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis Comparison Comparative Lipidomics DataAnalysis->Comparison

Caption: Workflow for comparative lipidomics analysis.

References

A Researcher's Guide to Assessing the Isotopic Enrichment of Labeled Triarachidonin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methodologies and Considerations for Quality Assessment

The use of isotopically labeled compounds is fundamental to modern biomedical research, enabling precise tracking and quantification of molecules in complex biological systems. Triarachidonin, a triglyceride composed of three arachidonic acid molecules, is a key lipid in cellular signaling and metabolism. This guide provides a comprehensive overview for assessing the isotopic enrichment of labeled this compound, comparing analytical methodologies, and offering detailed experimental protocols to ensure the accuracy and reliability of your research findings.

Comparing Analytical Approaches: GC-MS vs. LC-MS/MS

The two primary analytical techniques for determining the isotopic enrichment of labeled this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and is suited for different aspects of the analysis.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Volatile fatty acid methyl esters (FAMEs) are separated by gas chromatography and detected by mass spectrometry.Intact triglyceride molecules are separated by liquid chromatography and analyzed by tandem mass spectrometry.
Sample Preparation Requires hydrolysis of the triglyceride and derivatization of fatty acids to FAMEs.Minimal sample preparation; direct analysis of the intact lipid.
Information Provided Provides isotopic enrichment of the individual arachidonic acid molecules.Confirms the isotopic enrichment of the intact this compound molecule and can provide information on the positional distribution of labeled fatty acids.
Throughput Moderate; derivatization step can be time-consuming.High; amenable to rapid analysis of multiple samples.
Sensitivity High, particularly for targeted analysis of specific fatty acids.Very high, allowing for the detection of low-abundance lipid species.
Primary Use Case Accurate determination of the isotopic enrichment of the arachidonate (B1239269) moiety.Confirmation of the structural integrity of the labeled this compound and analysis in complex biological matrices.

Choosing Your Label: ¹³C vs. Deuterium (B1214612)

The choice between carbon-13 (¹³C) and deuterium (²H or D) as the isotopic label for this compound has significant implications for experimental design and data interpretation.

Feature¹³C-Labeled this compoundDeuterium-Labeled this compound
Isotopic Stability Highly stable as the ¹³C atoms are integrated into the carbon backbone of the molecule.Can be prone to back-exchange with hydrogen atoms, especially if the label is on an exchangeable position. However, for arachidonic acid, labels are typically on the carbon backbone and are stable.
Chromatographic Behavior Co-elutes almost perfectly with the unlabeled analog, ensuring accurate quantification by isotope dilution.May exhibit a slight shift in retention time compared to the unlabeled analog due to the "isotope effect," which can complicate data analysis if not accounted for.[1]
Mass Resolution The mass difference between labeled and unlabeled isotopologues is distinct and easily resolved by modern mass spectrometers.The smaller mass difference can sometimes lead to spectral overlap, especially in complex matrices.
Cost Generally more expensive due to the higher cost of ¹³C-labeled starting materials and more complex synthesis.Typically less expensive and more widely available.[2]
Recommendation Preferred for quantitative accuracy and applications where co-elution is critical.[1]A cost-effective option for qualitative tracing studies and when potential chromatographic shifts can be managed.

Experimental Protocols

Protocol 1: Isotopic Enrichment of Arachidonate via GC-MS of Fatty Acid Methyl Esters (FAMEs)

This protocol details the hydrolysis of this compound and subsequent derivatization to FAMEs for GC-MS analysis.

1. Lipid Extraction and Hydrolysis:

  • To a known amount of labeled this compound (or a biological sample containing it), add a suitable organic solvent mixture such as chloroform:methanol (B129727) (2:1, v/v).

  • For quantitative analysis, add a known amount of an internal standard, such as a different fatty acid with an odd number of carbons (e.g., C17:0) or a deuterated analog of a common fatty acid not expected to be labeled in the experiment.

  • Evaporate the solvent under a stream of nitrogen.

  • Add 1 mL of 0.5 M sodium hydroxide (B78521) in methanol and heat at 100°C for 5 minutes to hydrolyze the triglyceride.

2. Derivatization to FAMEs:

  • After cooling, add 1 mL of 14% boron trifluoride in methanol.

  • Flush the tube with nitrogen, cap tightly, and heat at 100°C for 5 minutes.

  • Cool the sample and add 1 mL of hexane (B92381) and 1 mL of saturated sodium chloride solution.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

3. GC-MS Analysis:

  • GC Column: Use a polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).

  • Oven Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp to a final temperature of around 240°C.

  • Injector: Splitless or split injection at 250°C.

  • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Data Acquisition: Scan a mass range appropriate for the expected FAMEs (e.g., m/z 50-500) or use selected ion monitoring (SIM) for targeted analysis of the arachidonate methyl ester and its isotopologues.

4. Data Analysis:

  • Identify the peak corresponding to methyl arachidonate.

  • Extract the mass spectrum for this peak and determine the relative abundances of the molecular ion (M⁺) and its isotopologues (M+1, M+2, etc.).

  • Correct for the natural abundance of ¹³C in the unlabeled molecule.

  • Calculate the isotopic enrichment based on the corrected ion intensities.

Protocol 2: Analysis of Intact Labeled this compound by LC-MS/MS

This protocol is for the analysis of the intact triglyceride, which is useful for confirming the structural integrity of the labeled molecule and for analyzing samples from biological matrices.

1. Sample Preparation:

  • Dissolve the labeled this compound standard in a suitable organic solvent (e.g., isopropanol (B130326):acetonitrile, 1:1, v/v).

  • For biological samples, perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

  • Dilute the sample to an appropriate concentration for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • LC Column: Use a reverse-phase C18 or C30 column suitable for lipid analysis.

  • Mobile Phase: A gradient of solvents such as water, acetonitrile, and isopropanol with an additive like ammonium (B1175870) formate (B1220265) or acetate (B1210297) is typically used.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source is recommended.

  • Ionization Mode: Positive ion mode is generally used for the analysis of triglycerides, often detecting the ammonium or sodium adducts.

  • Data Acquisition:

    • Full Scan: To identify the molecular ions of the labeled this compound and its isotopologues.

    • Tandem MS (MS/MS): Fragment the precursor ion of the labeled this compound to confirm its identity by observing the characteristic loss of the labeled arachidonic acid chains.

3. Data Analysis:

  • Extract the ion chromatograms for the expected m/z values of the labeled this compound adducts.

  • Analyze the mass spectrum to determine the distribution of isotopologues and calculate the isotopic enrichment.

  • Analyze the MS/MS spectra to confirm the presence of the labeled arachidonic acid fragments.

Visualizing the Workflow and Biological Context

To aid in understanding the experimental process and the biological relevance of labeled this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation start Labeled this compound Sample extraction Lipid Extraction start->extraction hydrolysis Hydrolysis (for GC-MS) extraction->hydrolysis dissolution Dissolution (for LC-MS) extraction->dissolution derivatization Derivatization to FAMEs hydrolysis->derivatization gcms GC-MS Analysis derivatization->gcms lcms LC-MS/MS Analysis dissolution->lcms enrichment_calc Isotopic Enrichment Calculation gcms->enrichment_calc integrity_confirm Structural Integrity Confirmation lcms->integrity_confirm final_report Final Report enrichment_calc->final_report integrity_confirm->final_report

Caption: Experimental workflow for assessing the isotopic enrichment of labeled this compound.

triarachidonin_metabolism TA_labeled Labeled this compound (¹³C or D) LPL Lipoprotein Lipase TA_labeled->LPL Hydrolysis FA_labeled Labeled Arachidonic Acid LPL->FA_labeled Cell Cellular Uptake FA_labeled->Cell COX_LOX COX / LOX Pathways FA_labeled->COX_LOX PL Membrane Phospholipids Cell->PL Incorporation Storage Lipid Droplets (Re-esterification) Cell->Storage PL->COX_LOX Release by PLA₂ Eicosanoids Labeled Eicosanoids (Prostaglandins, Leukotrienes) COX_LOX->Eicosanoids

Caption: Simplified metabolic fate of labeled this compound.

References

Head-to-Head Comparison: Triarachidonin vs. Triolein in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of lipid research and drug development, understanding the nuanced differences between various triglycerides is paramount. This guide provides a comprehensive head-to-head comparison of Triarachidonin and Triolein, two triglycerides with distinct fatty acid compositions that dictate their metabolic fates and cellular effects. While direct comparative studies on these two triglycerides are limited, a wealth of data on their constituent fatty acids—arachidonic acid and oleic acid, respectively—offers critical insights into their differential performance in a range of biological assays.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of this compound and Triolein is essential for their application in experimental settings.

PropertyThis compoundTriolein
Synonyms Glyceryl triarachidonateGlyceryl trioleate
Chemical Formula C63H98O6C57H104O6
Molar Mass 951.45 g/mol 885.43 g/mol [1]
Appearance -Colorless to yellowish viscous liquid[2]
Density Predicted: 0.948 g/cm³0.91 g/mL at 25 °C[2]
Melting Point -4-5 °C[1]
Boiling Point Predicted: 862.8 °C235-240 °C at 18 mmHg[2]
Solubility -Soluble in chloroform (B151607) and ether; slightly soluble in alcohol; practically insoluble in water.

Comparative Biological Activities in In-Vitro Assays

The differential effects of this compound and Triolein in biological systems are primarily attributed to the distinct signaling pathways activated by their constituent fatty acids. Arachidonic acid is a precursor to pro-inflammatory eicosanoids, while oleic acid is associated with anti-inflammatory and metabolic regulatory functions.

Cell Proliferation and Cytotoxicity

A direct comparison of arachidonic acid (AA) and oleic acid (OA) on Jurkat T cells, a human leukemia cell line, revealed distinct effects on cell viability and proliferation.

ParameterArachidonic Acid (AA)Oleic Acid (OA)Reference
Cytotoxicity More toxic to Jurkat cellsLess toxic to Jurkat cells
Inhibition of Proliferation Less pronounced inhibitory effectMore pronounced inhibitory effect
Effect on Gene Expression Markedly affected the expression of 17 out of 83 pleiotropic genes (20.5%)Affected the expression of only 2 out of 83 pleiotropic genes (2.4%)

Experimental Protocol: Jurkat Cell Proliferation Assay

  • Cell Line: Jurkat T cells.

  • Treatment: Cells were treated with varying concentrations of arachidonic acid or oleic acid.

  • Cytotoxicity Assessment: Loss of membrane integrity was measured.

  • Proliferation Measurement: [14C]-thymidine incorporation was quantified.

  • Gene Expression Analysis: Macroarray technique was used to determine the expression of 83 pleiotropic genes.

G cluster_this compound This compound cluster_triolein Triolein This compound This compound Arachidonic_Acid Arachidonic Acid Pro_inflammatory_Eicosanoids Pro-inflammatory Eicosanoids (Prostaglandins, Leukotrienes) Inflammation Increased Inflammation Triolein Triolein Oleic_Acid Oleic Acid Metabolic_Regulation Metabolic Regulation Anti_inflammatory_Effects Anti-inflammatory Effects

Inflammatory Response

The metabolism of arachidonic acid is a key driver of inflammatory pathways, leading to the synthesis of prostaglandins (B1171923) and leukotrienes. In contrast, oleic acid has been shown to have an inverse relationship with arachidonic acid levels, potentially reducing the substrate for pro-inflammatory mediator synthesis.

AssayThis compound (via Arachidonic Acid)Triolein (via Oleic Acid)
Prostaglandin (B15479496) Synthesis Precursor to pro-inflammatory prostaglandins (e.g., PGE2)May indirectly reduce prostaglandin synthesis by lowering arachidonic acid levels
Leukotriene Synthesis Precursor to pro-inflammatory leukotrienes-
Cytokine Production (IL-2, IFN-gamma) Less pronounced reduction in Jurkat cellsMore intense reduction in Jurkat cells

Experimental Protocol: Cytokine Production Assay

  • Cell Line: Jurkat T cells.

  • Treatment: Cells were treated with 5 µM arachidonic acid or 50 µM oleic acid.

  • Cytokine Measurement: Production of IL-2 and IFN-gamma was quantified.

G

In-Vivo Considerations and Metabolic Fate

While direct comparative in-vivo studies are scarce, the metabolic pathways of the constituent fatty acids provide a strong indication of their systemic effects.

  • This compound: Following ingestion, this compound is hydrolyzed, releasing arachidonic acid. This polyunsaturated fatty acid is readily incorporated into cell membranes and serves as a substrate for the synthesis of eicosanoids, which play a crucial role in inflammation and immune responses. Studies have shown that high dietary intake of arachidonic acid can lead to increased levels in tissue lipids.

  • Triolein: Triolein is a primary component of olive oil and is hydrolyzed to oleic acid. Oleic acid is a monounsaturated fatty acid that is a major source of energy and is also incorporated into cell membranes. Research suggests an inverse relationship between the abundance of oleic acid and arachidonic acid in serum, indicating that a higher intake of oleic acid may lead to lower levels of arachidonic acid and its pro-inflammatory metabolites.

Conclusion

The comparison between this compound and Triolein in biological assays is fundamentally a comparison of the biological activities of their constituent fatty acids, arachidonic acid and oleic acid. This compound, through its release of arachidonic acid, is intrinsically linked to pro-inflammatory signaling pathways. In contrast, Triolein and its component oleic acid are associated with metabolic regulation and potentially anti-inflammatory effects, partly through the modulation of arachidonic acid levels.

For researchers and drug development professionals, the choice between these two triglycerides in experimental models will depend on the specific biological question being addressed. This compound is a relevant tool for studying inflammatory processes, while Triolein is more suited for investigations into lipid metabolism and its regulation. This guide provides a foundational framework for understanding their distinct roles and for the design of future comparative studies.

References

Safety Operating Guide

Navigating the Safe Disposal of Triarachidonin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. Triarachidonin, a triglyceride derived from arachidonic acid, requires careful consideration for its disposal to mitigate potential environmental and safety hazards. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with general laboratory safety protocols and regulatory considerations.

Core Principles of this compound Disposal

While specific regulations for this compound are not uniformly established, the disposal of this compound falls under the general guidelines for laboratory chemical waste. The primary objective is to prevent its release into the environment and to ensure the safety of all personnel.

Key Disposal Considerations:

ConsiderationGuideline
Regulatory Compliance Disposal must adhere to all national, state, and local regulations for chemical waste.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Waste Identification This compound waste should be clearly labeled as "Hazardous Waste" or as required by local regulations. The label should include the chemical name and any known hazards.
Containerization Use a compatible, leak-proof container for collecting this compound waste. Ensure the container is properly sealed to prevent spills.
Segregation Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes must be kept separate.[2]
Spill Management In case of a spill, contain the material using an appropriate absorbent.[1] Clean the area with a suitable detergent and water.[1] All cleanup materials should be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The following workflow provides a logical approach to managing this compound waste from generation to final disposal.

cluster_0 This compound Waste Disposal Workflow A Waste Generation (Unused product, contaminated labware) B Is the container empty and clean? A->B C Dispose of as non-hazardous glass/plastic waste B->C Yes D Collect in a designated, labeled, and sealed hazardous waste container B->D No E Store in a designated Satellite Accumulation Area (SAA) D->E F Consult Institutional EHS for disposal procedures E->F G Arrange for pickup by a licensed hazardous waste contractor F->G

A workflow for the proper disposal of this compound waste.

Detailed Methodologies

1. Waste Collection:

  • Designate a specific, clearly labeled, and chemically compatible container for the collection of this compound waste. This includes unused product, solutions containing this compound, and any materials (e.g., pipette tips, gloves) grossly contaminated with it.

  • The container must be kept closed except when adding waste.[2]

2. Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.

  • The SAA should be in a well-ventilated area, away from sources of ignition, and segregated from incompatible chemicals.

3. Consultation and Documentation:

  • Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. They will provide guidance based on local and national regulations.

  • Maintain a log of the waste generated, including the amount and date of accumulation.

4. Final Disposal:

  • The final disposal of this compound waste must be handled by a licensed hazardous waste management company. Your institution's EHS department will typically coordinate the pickup and disposal of chemical waste.

  • Never dispose of this compound down the drain or in the regular trash. While some general triglyceride safety data sheets may suggest dilution and sewer disposal for certain products, this is not a recommended practice for pure research chemicals like this compound without explicit approval from regulatory authorities.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triarachidonin
Reactant of Route 2
Reactant of Route 2
Triarachidonin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。